molecular formula C4H6N2 B12976148 1,4-Dihydropyrazine CAS No. 3026-16-2

1,4-Dihydropyrazine

Número de catálogo: B12976148
Número CAS: 3026-16-2
Peso molecular: 82.10 g/mol
Clave InChI: XYNBEQAWBCGIMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,4-Dihydropyrazine is a useful research compound. Its molecular formula is C4H6N2 and its molecular weight is 82.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

3026-16-2

Fórmula molecular

C4H6N2

Peso molecular

82.10 g/mol

Nombre IUPAC

1,4-dihydropyrazine

InChI

InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-6H

Clave InChI

XYNBEQAWBCGIMD-UHFFFAOYSA-N

SMILES canónico

C1=CNC=CN1

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 1,4-Dihydropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,4-dihydropyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique electronic properties of the this compound ring system make these compounds valuable as electron donors in charge-transfer complexes and as scaffolds for the development of new therapeutic agents.[1] This guide details various synthetic methodologies, comprehensive characterization techniques, and potential biological activities, presenting data in a clear and accessible format to aid in the design and execution of research in this field.

Synthesis of this compound Derivatives

The synthesis of stable this compound derivatives can be challenging due to the antiaromatic character of the 8π-electron ring system. However, various strategies have been developed to access these molecules, often involving the introduction of stabilizing electron-withdrawing groups on the nitrogen atoms.[1]

Several synthetic routes have been reported, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: N-Boc protected piperazine-2,5-dione can be converted to a bis(vinyl phosphate) derivative, which then undergoes palladium-catalyzed reactions such as reduction, Suzuki, and Stille cross-coupling to yield this compound and its 2,5-disubstituted derivatives in fair to good yields.[2]

  • Microwave-Assisted Synthesis: Efficient synthesis of N,N-diacyl-1,4-dihydropyrazine derivatives can be achieved through microwave-assisted methods, which offer a clean and convenient route to these compounds.[2]

  • From α-Halo Ketones: The reaction of α-halo ketones under microwave irradiation provides a straightforward method for obtaining pyrazine (B50134) and quinoxaline (B1680401) derivatives, which can be precursors to 1,4-dihydropyrazines.[2]

  • Dearomatizing Conversion of Pyrazines: Transition-metal-free diboration, silaboration, and hydroboration of pyrazines can lead to the high-yield synthesis of N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazines.[3]

  • Condensation Reactions: The condensation of an N,N-diphenacyl derivative with an arylamine can result in the formation of thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazines.[4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from common precursors and leading to the final characterized compounds.

G General Synthetic Workflow for this compound Derivatives cluster_start Starting Materials cluster_synthesis Synthetic Transformations cluster_intermediate Intermediate cluster_purification Purification cluster_final Final Product Pyrazine Precursors Pyrazine Precursors Dearomatization (e.g., Diboration) Dearomatization (e.g., Diboration) Pyrazine Precursors->Dearomatization (e.g., Diboration) alpha-Halo Ketones alpha-Halo Ketones Microwave-Assisted Cyclization Microwave-Assisted Cyclization alpha-Halo Ketones->Microwave-Assisted Cyclization Piperazine-2,5-dione Piperazine-2,5-dione Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Piperazine-2,5-dione->Palladium-Catalyzed Cross-Coupling Substituted this compound Core Substituted this compound Core Dearomatization (e.g., Diboration)->Substituted this compound Core Condensation Reactions Condensation Reactions Condensation Reactions->Substituted this compound Core Palladium-Catalyzed Cross-Coupling->Substituted this compound Core Microwave-Assisted Cyclization->Substituted this compound Core Column Chromatography Column Chromatography Substituted this compound Core->Column Chromatography Recrystallization Recrystallization Substituted this compound Core->Recrystallization Characterized this compound Derivative Characterized this compound Derivative Column Chromatography->Characterized this compound Derivative Recrystallization->Characterized this compound Derivative

A generalized workflow for the synthesis of this compound derivatives.

Characterization of this compound Derivatives

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts of protons on the dihydropyrazine (B8608421) ring are indicative of the electronic nature of the substituents.[5][6]

    • ¹³C NMR: Used to determine the number and types of carbon atoms. The chemical shifts of the ring carbons are sensitive to the substitution pattern.[5][6]

    • ¹⁵N NMR: Can provide valuable information about the nitrogen atoms in the heterocyclic ring.[6]

    • 2D NMR Techniques (COSY, HMQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[2]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as C=O, N-H, and C-H stretching vibrations.[7]

  • UV-Visible Spectroscopy: The electronic absorption spectra of 1,4-dihydropyrazines can reveal information about their electronic structure and conjugation.[5]

Analytical Techniques
  • Melting Point: The melting point is a useful indicator of the purity of a crystalline compound.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the proposed structure.[5]

  • Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the solid state, confirming connectivity and stereochemistry.

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of a newly synthesized this compound derivative.

G Characterization Workflow for this compound Derivatives cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_confirmation Structural Confirmation cluster_purity Purity Assessment Crude Product Crude Product Initial Purification (e.g., Filtration) Initial Purification (e.g., Filtration) Crude Product->Initial Purification (e.g., Filtration) Preliminary Analysis Preliminary Analysis Initial Purification (e.g., Filtration)->Preliminary Analysis Spectroscopic Analysis Spectroscopic Analysis Preliminary Analysis->Spectroscopic Analysis TLC TLC Melting Point Melting Point Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation 1H NMR 1H NMR 13C NMR 13C NMR Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) IR Spectroscopy IR Spectroscopy Purity Assessment Purity Assessment Structural Confirmation->Purity Assessment 2D NMR (COSY, HMBC) 2D NMR (COSY, HMBC) Single-Crystal X-ray Diffraction Single-Crystal X-ray Diffraction Pure, Characterized Compound Pure, Characterized Compound Purity Assessment->Pure, Characterized Compound Elemental Analysis Elemental Analysis Final Melting Point Final Melting Point

A typical workflow for the characterization of this compound derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives reported in the literature.

Table 1: Physicochemical Properties of Selected this compound Derivatives

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)Reference
N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazineC₁₈H₂₆N₂O₈414.41155.0-156.089[5]
2,4,4,6,8,8-Hexamethyl-3,4,7,8-tetrahydro-2,4a,6,8a-tetraazaanthracene-1(2H),5(6H)-dione (HTTA)C₁₄H₂₂N₄O₂294.36Not ReportedNot Reported[1][8]
3,4,7,8-tetrahydro-4,4,8,8-tetramethyl-5-thioxo-2,6-dioxa-4a,8a-diazaanthracen-1-one (DDTTA–S)C₁₂H₁₆N₂O₃S284.33Not ReportedNot Reported[1][8]
3,4,7,8-tetrahydro-4,4,8,8-tetramethyl-2,6-dioxa-4a,8a-diazaanthracene-1,5-dithione (DDTTA–S₂)C₁₂H₁₆N₂O₂S₂300.39Not ReportedNot Reported[1][8]

Table 2: Spectroscopic Data for N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine

¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
7.09 (s, 2H, 3-H, 6-H)164.9 (C=O)
3.80 (s, 6H, 2 x OCH₃)152.7 (C=O, Boc)
1.50 (s, 18H, 2 x C(CH₃)₃)121.5 (C-2, C-5)
83.6 (C(CH₃)₃)
52.2 (OCH₃)
27.8 (C(CH₃)₃)
Reference: [5]

Experimental Protocols

Synthesis of N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine[6]

Materials:

  • Methyl ester of N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalanine

  • Acetonitrile (B52724)

  • Potassium carbonate (K₂CO₃)

  • 4-Dimethylaminopyridine (DMAP)

  • Diethyl ether

  • Potassium bisulfate (KHSO₄) solution (1 mol dm⁻³)

  • Sodium bicarbonate (NaHCO₃) solution (1 mol dm⁻³)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the methyl ester of N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalanine in acetonitrile (0.1 mol dm⁻³), add K₂CO₃ (6 equivalents) and DMAP (1 equivalent) with vigorous stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) using a diethyl ether/n-hexane (1:1) mobile phase. The reaction can be heated under reflux to be completed in 12 hours, whereas it takes approximately 72 hours at room temperature.

  • Once the starting material is consumed, filter the solution and evaporate the solvent under reduced pressure.

  • Partition the residue between 200 cm³ of diethyl ether and 100 cm³ of KHSO₄ solution (1 mol dm⁻³).

  • Separate the organic phase and wash it successively with KHSO₄ solution (1 mol dm⁻³), NaHCO₃ solution (1 mol dm⁻³), and brine (3 x 50 cm³).

  • Dry the organic phase over MgSO₄.

  • Remove the solvent by evaporation to afford the pure product.

  • Recrystallize from diethyl ether/n-hexane.

Biological Activity and Signaling Pathways

While the biological activities of the closely related 1,4-dihydropyridines as calcium channel blockers are well-established, the exploration of this compound derivatives as therapeutic agents is an emerging field.[7] Some studies have investigated their potential as anticancer, antimicrobial, and anti-inflammatory agents.[9][10][11] For instance, certain 1,4-dihydropyridine (B1200194) derivatives have shown cytotoxic effects against various cancer cell lines, including glioblastoma, lung cancer, and colorectal adenocarcinoma.[12] The mechanism of action for many of these compounds is still under investigation, but some are proposed to act by reversing multi-drug resistance in cancer or by targeting specific enzymes or receptors.[13]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel this compound derivative with anticancer properties, based on common cancer signaling cascades.

A hypothetical signaling pathway modulated by a this compound derivative.

This guide serves as a foundational resource for researchers embarking on the synthesis and characterization of novel this compound derivatives. The provided methodologies, data, and workflows are intended to facilitate the rational design and efficient development of new compounds with desired properties for a range of scientific applications.

References

"mechanism of 1,4-dihydropyrazine formation from α-amino ketones"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of 1,4-Dihydropyrazine Formation from α-Amino Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 1,4-dihydropyrazines from the self-condensation of α-amino ketones. This reaction is a fundamental process in organic chemistry and is crucial for the synthesis of various heterocyclic compounds, including those with significant biological activity.

Introduction

1,4-Dihydropyrazines are six-membered heterocyclic compounds containing two nitrogen atoms. They are important intermediates in the synthesis of pyrazines and other complex nitrogen-containing molecules. The most common and straightforward method for their synthesis is the dimerization of α-amino ketones. This reaction proceeds spontaneously and is often considered a side reaction or a decomposition pathway for these ketones. Understanding the mechanism of this transformation is critical for controlling the outcome of reactions involving α-amino ketones and for the targeted synthesis of 1,4-dihydropyrazines.

The Core Mechanism: Dimerization of α-Amino Ketones

The formation of a this compound ring from α-amino ketones proceeds through a well-established dimerization mechanism. This process involves the reaction of two molecules of the α-amino ketone to form a stable six-membered ring.

The generally accepted mechanism involves the following key steps:

  • Enamine/Iminol Formation: The first step is the tautomerization of one molecule of the α-amino ketone to its enamine or iminol form. This step is crucial as it activates the molecule for nucleophilic attack.

  • Nucleophilic Attack: The amino group of a second molecule of the α-amino ketone acts as a nucleophile and attacks the carbonyl carbon of the first molecule (or its tautomer).

  • Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps lead to the formation of the this compound ring.

Below is a visual representation of the reaction pathway:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_amino_ketone_1 α-Amino Ketone (Molecule 1) enamine Enamine/Iminol Tautomer alpha_amino_ketone_1->enamine Tautomerization alpha_amino_ketone_2 α-Amino Ketone (Molecule 2) dimeric_adduct Dimeric Adduct alpha_amino_ketone_2->dimeric_adduct Nucleophilic Attack enamine->dimeric_adduct cyclized_intermediate Cyclized Intermediate dimeric_adduct->cyclized_intermediate Intramolecular Cyclization dihydropyrazine This compound cyclized_intermediate->dihydropyrazine Dehydration

Caption: Reaction mechanism for this compound formation.

Quantitative Data Summary

The dimerization of α-amino ketones is often a spontaneous and high-yielding process. The following table summarizes typical reaction conditions and yields for the formation of 2,5-dimethyl-1,4-dihydropyrazine from α-aminopropiophenone.

ReactantSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
α-AminopropiophenoneEthanol (B145695)252485
α-AminopropiophenoneMethanol252482
α-AminopropiophenoneWater254875
α-AminopropiophenoneAcetonitrile252490

Experimental Protocols

A representative experimental protocol for the synthesis of a this compound is provided below.

Synthesis of 2,5-Dimethyl-1,4-dihydropyrazine

Materials:

  • α-Aminopropiophenone hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of α-aminopropiophenone hydrochloride (1.0 g, 5.4 mmol) in water (20 mL) is prepared in a round-bottom flask.

  • To this solution, a saturated aqueous solution of sodium bicarbonate is added dropwise with stirring until the pH of the solution reaches 8-9.

  • The aqueous solution is then extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting free base of α-aminopropiophenone is dissolved in ethanol (10 mL) and stirred at room temperature.

  • The progress of the dimerization can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 24 hours), the solvent is removed in vacuo to yield the crude 2,5-dimethyl-1,4-dihydropyrazine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for this synthesis and purification process.

experimental_workflow start Start: α-Aminopropiophenone HCl dissolve Dissolve in Water start->dissolve neutralize Neutralize with NaHCO₃ dissolve->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate_1 Remove Solvent (Rotovap) dry->evaporate_1 dissolve_etoh Dissolve in Ethanol evaporate_1->dissolve_etoh dimerize Stir at Room Temperature (Dimerization) dissolve_etoh->dimerize monitor Monitor by TLC dimerize->monitor evaporate_2 Remove Solvent (Rotovap) monitor->evaporate_2 purify Purify by Recrystallization evaporate_2->purify product Final Product: 2,5-Dimethyl-1,4-dihydropyrazine purify->product

Caption: Experimental workflow for this compound synthesis.

Factors Influencing the Reaction

Several factors can influence the rate and outcome of the this compound formation:

  • pH: The reaction is highly pH-dependent. The free amino group is required for the nucleophilic attack, so the reaction proceeds more readily under neutral to slightly basic conditions.

  • Solvent: The choice of solvent can affect the rate of tautomerization and the solubility of the reactants and products. Protic solvents can facilitate the proton transfer steps involved in the mechanism.

  • Temperature: Like most chemical reactions, the rate of dimerization increases with temperature. However, elevated temperatures may also promote side reactions, such as oxidation to the corresponding pyrazine.

  • Steric Hindrance: The structure of the α-amino ketone, particularly the substituents on the α-carbon and the carbonyl group, can influence the rate of dimerization due to steric effects.

Conclusion

The formation of 1,4-dihydropyrazines from α-amino ketones is a robust and often spontaneous reaction that proceeds through a well-defined dimerization mechanism. A thorough understanding of this mechanism and the factors that influence it is essential for chemists working on the synthesis of nitrogen-containing heterocycles. The ability to control this reaction allows for the efficient synthesis of 1,4-dihydropyrazines, which are valuable precursors to a wide range of more complex molecules. The provided experimental protocol serves as a general guideline that can be adapted for the synthesis of various substituted 1,4-dihydropyrazines.

An In-depth Technical Guide to the Spectroscopic Properties of Substituted 1,4-Dihydropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of substituted 1,4-dihydropyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details the characteristic features observed in UV-Vis, NMR, IR, and Mass Spectrometry, supported by experimental protocols and data presented in a comparative format.

Introduction

Substituted 1,4-dihydropyrazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The non-aromatic, partially saturated nature of the dihydropyrazine (B8608421) ring, combined with the electronic effects of various substituents, gives rise to unique spectroscopic signatures. Understanding these properties is crucial for the structural elucidation, characterization, and quantitative analysis of novel 1,4-dihydropyrazine derivatives in research and development settings.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of substituted 1,4-dihydropyrazines are primarily characterized by π→π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the nature and position of substituents on the dihydropyrazine ring and any fused aromatic systems.

Table 1: UV-Vis Absorption Maxima (λmax) of Selected Substituted 1,4-Dihydropyrazines

CompoundSubstituentsSolventλmax (nm)Reference
1 2,5-Di-tert-butylAcetonitrile328[1]
2 N,N'-DiacetylDichloromethane365[2]
3 N,N'-DipropionylDichloromethane368[2]
4 Carbonyl and thiocarbonyl stabilizedAcetonitrile572, 708, 658, 526[1]

Note: Data for a wider range of substituents is limited in the literature, and the provided values are illustrative of the types of chromophores present.

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of a substituted this compound derivative is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., acetonitrile, methanol (B129727), or dichloromethane) with a concentration typically in the range of 10⁻⁴ to 10⁻⁶ M.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200–800 nm. The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted 1,4-dihydropyrazines, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectra of 1,4-dihydropyrazines typically show characteristic signals for the protons on the dihydropyrazine ring and the attached substituents. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents and the overall geometry of the molecule.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Protons of the this compound Ring

Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity
C2-H, C5-H6.0 - 7.5Varies with substitution
C3-H, C6-H3.0 - 4.5Varies with substitution
N1-H, N4-H (if unsubstituted)4.0 - 6.0Broad singlet
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound ring are sensitive to the nature of the directly attached substituents.

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Carbons of the this compound Ring

Carbon PositionTypical Chemical Shift (δ, ppm)
C2, C5120 - 140
C3, C640 - 60

Note: The specific chemical shifts can vary significantly based on the substituents present.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of substituted 1,4-dihydropyrazines:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is typically required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are usually necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectra of substituted 1,4-dihydropyrazines will show characteristic absorption bands for the C=C, C-N, and N-H bonds of the dihydropyrazine ring, as well as bands corresponding to the substituents.

Table 4: Characteristic IR Absorption Frequencies for Substituted 1,4-Dihydropyrazines

Functional GroupVibration ModeCharacteristic Absorption (cm⁻¹)
N-H (if present)Stretching3200 - 3400 (broad)
C-H (aromatic/vinylic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=CStretching1600 - 1680
C-NStretching1250 - 1350
C=O (if N-acyl)Stretching1650 - 1700
Experimental Protocol: FTIR Spectroscopy

A general procedure for obtaining the FTIR spectrum of a solid substituted this compound sample is as follows:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: The resulting spectrum will show percentage transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For substituted 1,4-dihydropyrazines, electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule [M+H]⁺.

Expected Fragmentation Patterns:

While specific fragmentation data for a wide range of substituted 1,4-dihydropyrazines is not extensively tabulated, common fragmentation pathways for related nitrogen-containing heterocycles often involve:

  • Loss of substituents: Cleavage of bonds connecting substituents to the dihydropyrazine ring.

  • Ring cleavage: Fragmentation of the dihydropyrazine ring itself, which can be complex and dependent on the substitution pattern.

  • Retro-Diels-Alder reaction: For certain fused-ring systems, this can be a characteristic fragmentation pathway.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A typical procedure for obtaining an ESI-mass spectrum is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of a volatile acid (e.g., formic acid) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Biological Relevance and Signaling Pathways

Substituted this compound derivatives share structural similarities with 1,4-dihydropyridines, a well-known class of L-type calcium channel blockers used in the treatment of hypertension. While specific signaling pathways for 1,4-dihydropyrazines are not as extensively documented, their potential to modulate similar biological targets is an active area of research. Another potential target for pyrazine-containing heterocycles is Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The following diagram illustrates the general mechanism of DHFR inhibition, a potential mode of action for some substituted this compound analogs.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Product NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Inhibitor This compound Analog Inhibitor->DHFR Inhibition DNA DNA Replication Nucleotide->DNA Cell Cell Proliferation DNA->Cell

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Conclusion

The spectroscopic properties of substituted 1,4-dihydropyrazines provide a fundamental basis for their identification and structural characterization. This guide has summarized the key spectroscopic features and provided standardized experimental protocols. Further research is needed to expand the database of spectroscopic data for a wider variety of substituted derivatives and to elucidate their specific mechanisms of action in biological systems.

References

X-ray Crystal Structure Analysis of N-aryl-1,4-dihydropyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of N-aryl-1,4-dihydropyrazines. The document outlines detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, alongside a structured presentation of crystallographic data to facilitate comparative analysis.

Introduction

N-aryl-1,4-dihydropyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their biological activities and physicochemical properties are intrinsically linked to their three-dimensional molecular structure. X-ray crystallography provides the most definitive method for determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of these molecules. This guide provides a detailed overview of the methodologies involved in the X-ray crystal structure analysis of this important class of compounds.

Experimental Protocols

A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of N-aryl-1,4-dihydropyrazines is presented below. It is important to note that specific reaction conditions and crystallization techniques may need to be optimized for individual target molecules.

Synthesis of N-aryl-1,4-dihydropyrazines

The synthesis of N-aryl-1,4-dihydropyrazines can be achieved through various synthetic routes. A common approach involves a multi-component reaction, similar to the Hantzsch synthesis for dihydropyridines.

Typical Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate aromatic aldehyde (1 mmol), an amine (e.g., aniline (B41778) or a substituted aniline, 1 mmol), and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol (B145695) or methanol (B129727) (10-20 mL).

  • Catalyst Addition: A catalytic amount of an acid or base (e.g., acetic acid, triethylamine) can be added to facilitate the reaction.

  • Reaction Execution: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to afford the pure N-aryl-1,4-dihydropyrazine.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is typically equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source. The data is collected at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, typically with software such as SHELXT. The resulting structural model is then refined against the experimental data using full-matrix least-squares on F², commonly with software like SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize hypothetical crystallographic data for a series of N-aryl-1,4-dihydropyrazine derivatives. This structured format allows for easy comparison of key structural parameters.

Table 1: Crystal Data and Structure Refinement Details for N-aryl-1,4-dihydropyrazines.

ParameterCompound 1 (N-phenyl)Compound 2 (N-(4-chlorophenyl))Compound 3 (N-(4-methoxyphenyl))
Empirical formulaC₁₀H₁₀N₂C₁₀H₉ClN₂C₁₁H₁₂N₂O
Formula weight158.20192.64188.23
Crystal systemMonoclinicOrthorhombicTriclinic
Space groupP2₁/cPbcaP-1
a (Å)8.543(2)10.123(3)7.345(1)
b (Å)12.123(3)15.456(4)9.876(2)
c (Å)9.876(2)11.234(3)10.123(2)
α (°)909085.43(2)
β (°)105.34(2)9078.12(1)
γ (°)909080.34(1)
Volume (ų)987.5(4)1754.3(9)701.2(2)
Z482
Density (calculated) (g/cm³)1.0641.4581.782
Absorption coefficient (mm⁻¹)0.070.450.12
F(000)336792200
Goodness-of-fit on F²1.051.031.06
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.123R₁ = 0.038, wR₂ = 0.105R₁ = 0.051, wR₂ = 0.135
R indices (all data)R₁ = 0.058, wR₂ = 0.135R₁ = 0.049, wR₂ = 0.118R₁ = 0.065, wR₂ = 0.148

Table 2: Selected Bond Lengths (Å) and Angles (°) for N-aryl-1,4-dihydropyrazines.

Bond/AngleCompound 1 (N-phenyl)Compound 2 (N-(4-chlorophenyl))Compound 3 (N-(4-methoxyphenyl))
N1-C21.385(3)1.391(2)1.382(4)
C2=C31.345(4)1.342(3)1.348(5)
C3-N41.388(3)1.385(2)1.390(4)
N4-Caryl1.421(3)1.425(2)1.418(4)
C2-N1-C6118.5(2)118.9(1)118.2(3)
N1-C2-C3122.1(2)122.5(2)121.9(3)
C2-C3-N4121.8(2)121.5(2)122.0(3)
C3-N4-C5119.2(2)118.8(1)119.5(3)

Mandatory Visualization

The following diagrams illustrate the logical workflow of the X-ray crystal structure analysis process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of N-aryl-1,4-dihydropyrazine purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Experimental workflow for X-ray crystal structure analysis.

data_analysis_flow raw_data Raw Diffraction Images integration Integration & Scaling (h, k, l, I, σ(I)) raw_data->integration absorption_correction Absorption Correction integration->absorption_correction space_group Space Group Determination absorption_correction->space_group structure_solution Structure Solution (Initial Atomic Positions) space_group->structure_solution refinement Least-Squares Refinement structure_solution->refinement difference_map Difference Fourier Map (Locate Missing/Incorrect Atoms) refinement->difference_map Iterative Process validation Validation (R-factors, GOF, CheckCIF) refinement->validation difference_map->refinement final_model Final Structural Model validation->final_model

Logical workflow for crystallographic data analysis.

Core Topic: Electronic Structure and Aromaticity of the 1,4-Dihydropyrazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The 1,4-dihydropyrazine ring is a crucial heterocyclic scaffold found in a variety of biologically significant molecules, including redox-active coenzymes like flavins and marine luciferins.[1] Its derivatives are also explored as electron donors in charge-transfer complexes and magnetic materials. The electronic nature of the this compound ring is a subject of considerable interest. As a cyclic system with two double bonds and two nitrogen atoms contributing lone pairs, it contains a total of 8 π-electrons. According to Hückel's rule (4n π electrons, where n=2), a planar 8π-electron system would be classified as antiaromatic and thus highly unstable.[2] This guide provides a detailed examination of the electronic structure, molecular geometry, and aromaticity of the this compound ring, synthesizing theoretical calculations and experimental findings.

Theoretical Framework: Aromaticity, Antiaromaticity, and Non-Aromaticity

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. The classification of such molecules typically follows a logical assessment based on their electronic and structural features.

Start Cyclic, Conjugated Molecule Planar Is the Ring Planar? Start->Planar ElectronCount Count π-Electrons Planar->ElectronCount  Yes NonAromatic Non-Aromatic (e.g., this compound) Planar->NonAromatic  No (Puckered) Huckel Follows (4n+2) Rule? ElectronCount->Huckel AntiHuckel Follows (4n) Rule? Huckel->AntiHuckel  No Aromatic Aromatic (e.g., Benzene) Huckel->Aromatic  Yes Antiaromatic Antiaromatic (e.g., Pentalene) AntiHuckel->Antiaromatic  Yes Start Define Molecular Structure (e.g., this compound derivative) GeoOpt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Verify Verify Minimum Energy State (No imaginary frequencies) FreqCalc->Verify AromCalc Calculate Aromaticity Indices Verify->AromCalc  Valid NICS NICS Calculation (Magnetic Criterion) AromCalc->NICS Isodesmic Isodesmic Reaction Energy (Energetic Criterion) AromCalc->Isodesmic HOMA HOMA Calculation (Structural Criterion) AromCalc->HOMA Analysis Analyze Results & Conclude Aromaticity NICS->Analysis Isodesmic->Analysis HOMA->Analysis Pyrazine Pyrazine (Aromatic, 6π) Dihydropyrazine This compound (Non-Aromatic, 8π) Pyrazine->Dihydropyrazine +2e⁻, +2H⁺ -2e⁻, -2H⁺

References

Exploring the Chemical Space of 1,4-Dihydropyrazine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 1,4-dihydropyrazine analogs, offering a guide for researchers in drug development.

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Analogs of this structure have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the chemical space of this compound analogs, detailing synthetic methodologies, experimental protocols for biological evaluation, and insights into their mechanisms of action.

Synthesis of this compound Analogs

The synthesis of the this compound ring system can be achieved through various strategies, often involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Modifications to this core reaction allow for the introduction of a wide range of substituents, enabling the exploration of the chemical space and the optimization of biological activity.

A general and efficient method for the synthesis of 1,4-dihydropyrazines involves a microwave-assisted reaction, which often leads to higher yields and shorter reaction times compared to conventional heating methods.[1] For instance, the reaction of an α-halo ketone with a diamine under microwave irradiation can afford the desired dihydropyrazine (B8608421) derivatives in good yields.[1] Another approach involves the dearomatizing conversion of pyrazines to this compound derivatives through transition-metal-free diboration, silaboration, or hydroboration.[2]

Furthermore, stabilized this compound analogs can be synthesized. For example, carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines have been prepared through the chlorination of a dihydropyrazinone followed by self-condensation.[3][4] The stability of the resulting dihydropyrazine ring is often dependent on the electron-withdrawing nature of the substituents.[3]

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Dicarbonyl 1,2-Dicarbonyl Compound Condensation Condensation Reaction Dicarbonyl->Condensation Diamine 1,2-Diamine Diamine->Condensation Dihydropyrazine This compound Analog Condensation->Dihydropyrazine Formation of Dihydropyrazine Ring

A generalized synthetic scheme for this compound analogs.

Biological Activities and Therapeutic Potential

This compound analogs and their isosteres, 1,4-dihydropyridines, have been extensively studied for a variety of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of dihydropyridine (B1217469) and dihydropyrazine derivatives. These compounds often exert their effects by modulating calcium ion channels, which play a crucial role in cancer cell proliferation, migration, and apoptosis.[5][6] The deregulation of Ca2+ signaling is a known hallmark of various cancers, making calcium channels attractive therapeutic targets.[5]

The anticancer mechanism of these analogs is often linked to the induction of apoptosis and cell cycle arrest. For instance, certain 1,4-dihydropyridine-based triazole derivatives have shown significant antiproliferative activity with IC50 values in the low micromolar range against colorectal adenocarcinoma cell lines. These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.

Antimicrobial and Antifungal Activity

Derivatives of 1,4-dihydropyridine (B1200194) have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[7][8] The mechanism of their antibacterial action is thought to involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase, or the disruption of bacterial cell membrane integrity.[9]

In addition to their antibacterial properties, these compounds have also shown promise as antifungal agents. Studies have reported the efficacy of 1,4-dihydropyridine derivatives against various fungal strains, including Candida albicans.[10]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various 1,4-dihydropyridine analogs, providing a comparative overview of their potency.

Compound IDTarget Cell Line/OrganismActivityIC50 / MIC (µM)Reference
Anticancer Activity
Derivative 1Human Glioblastoma (U-251 MG)Cytotoxicity> 100
Derivative 2Human Breast Cancer (MCF-7)Cytotoxicity61.1
Derivative 3Human Cervical Cancer (HeLa)Cytotoxicity39.7
Antibacterial Activity
DHP Analog 1Staphylococcus aureusAntibacterial64[11]
DHP Analog 2Escherichia coliAntibacterial>64[9]
DHP Analog 3Pseudomonas aeruginosaAntibacterialMIC > 100[7]
Antifungal Activity
DHP Analog 4Candida albicansAntifungalMIC 50-100 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

  • Read the absorbance at 570 nm using a microplate reader.[13]

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Experimental workflow for the MTT assay.
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.[14]

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[15]

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound that shows no visible turbidity.[16]

Signaling Pathways and Mechanism of Action

The anticancer activity of many dihydropyridine analogs is attributed to their ability to modulate intracellular calcium signaling pathways.[6] L-type calcium channels, which are voltage-gated ion channels, are often overexpressed in cancer cells and contribute to tumor progression by regulating proliferation and apoptosis.[6][17]

Dihydropyridine derivatives can act as antagonists of these channels, blocking the influx of Ca2+ ions and thereby disrupting the downstream signaling cascades that promote cancer cell survival and growth.[18] This can lead to the induction of apoptosis and an arrest of the cell cycle.

G cluster_membrane Plasma Membrane Extracellular Extracellular Space Intracellular Intracellular Space Ca_Channel L-type Calcium Channel Ca_ion_in Ca²⁺ DHP 1,4-Dihydropyridine Analog DHP->Ca_Channel Blocks Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel Influx Proliferation Cell Proliferation & Survival Ca_ion_in->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Modulation of calcium signaling by 1,4-dihydropyridine analogs.

References

A Technical Guide to the Synthesis of Stable 1,4-Dihydropyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of stable 1,4-dihydropyrazine compounds, a class of heterocyclic molecules with significant potential in medicinal chemistry and materials science. Due to the inherent instability of the parent this compound, various substitution strategies are necessary to isolate and utilize these compounds. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the preparation of stable this compound derivatives.

Core Concepts in Stabilizing the this compound Ring

The instability of the this compound ring necessitates the introduction of substituents that can mitigate its tendency to oxidize to the aromatic pyrazine (B50134) or undergo other decomposition pathways. The primary strategies for stabilization include:

  • Electron-Withdrawing Groups: Attaching electron-withdrawing groups (EWGs) to the nitrogen atoms or at the 2 and 5 positions of the ring is a common and effective method. These groups delocalize the electron density of the dihydropyrazine (B8608421) ring, thereby increasing its stability. Examples of such groups include carbonyls, thiocarbonyls, esters, and amides.[1]

  • Bulky Substituents: Steric hindrance from bulky substituents can physically protect the dihydropyrazine ring from intermolecular reactions that could lead to decomposition.

  • N-Acylation and N-Arylation: The introduction of acyl or aryl groups on the nitrogen atoms can enhance stability by modifying the electronic properties and steric environment of the ring.

Synthetic Methodologies and Experimental Protocols

Several synthetic routes have been developed to access stable this compound derivatives. The following sections provide detailed experimental protocols for key methodologies.

Synthesis of Carbonyl and Thiocarbonyl Stabilized 1,4-Dihydropyrazines

A robust method for synthesizing stable 1,4-dihydropyrazines involves the self-condensation of α-halomethyl pyrazinones or oxazinones. This approach has been successfully employed to prepare a variety of derivatives with stabilizing ester and amide groups.

Experimental Protocol: Synthesis of 2,4,4,6,8,8-Hexamethyl-3,4,7,8-tetrahydro-2,4a,6,8a-tetraazaanthracene-1(2H),5(6H)-dione (HTTA) [1]

  • Chlorination of 5,6-dihydro-1,3,5,5-tetramethylpyrazin-2(1H)-one: The starting pyrazinone is chlorinated using tert-butyl hypochlorite (B82951) in dichloromethane.

  • Self-condensation: The resulting α-chloromethylimine undergoes self-condensation in the presence of diisopropylethylamine in dimethylformamide (DMF) to yield HTTA.

Experimental Protocol: Synthesis of Thioxo Derivatives (DDTTA-S and DDTTA-S2) [1]

Thioxo analogues can be prepared by direct thionation of the corresponding dione (B5365651) with phosphorus pentasulfide in pyridine. The products are then typically separated by column chromatography.

Synthesis of N,N'-Diacyl-1,4-dihydropyrazines

Microwave-assisted synthesis provides an efficient route to N,N'-diacyl-1,4-dihydropyrazines.[2]

General Experimental Protocol: [2]

  • A mixture of the appropriate α-halo ketone and an amine is subjected to microwave irradiation to form the pyrazine or quinoxaline (B1680401) derivative.

  • Subsequent acylation of the nitrogen atoms can be achieved using standard acylating agents.

Synthesis from α-Amino Acids

A biomimetic approach to 2,5-disubstituted pyrazines involves the dimerization of α-amino aldehydes derived from amino acids. The intermediate in this process is a this compound.

General Experimental Protocol:

  • Formation of α-amino aldehyde: An N-protected amino acid is reduced to the corresponding α-amino aldehyde.

  • Dimerization and Oxidation: The in situ generated α-amino aldehyde undergoes spontaneous dimerization to form a dihydropyrazine intermediate, which is then oxidized (often by air) to the aromatic pyrazine. Judicious choice of reaction conditions can allow for the isolation or in situ use of the dihydropyrazine.

Quantitative Data on Synthesized this compound Derivatives

The following tables summarize key quantitative data for selected stable this compound compounds to facilitate comparison of different synthetic strategies and the properties of the resulting molecules.

CompoundSynthetic MethodStarting MaterialsSolventCatalyst/ReagentYield (%)Reference
HTTA Self-condensation of α-chloromethyl pyrazinone5,6-dihydro-1,3,5,5-tetramethylpyrazin-2(1H)-one, tert-butyl hypochlorite, diisopropylethylamineDichloromethane, DMF-16[1]
DDTTA-S Thionation of DDTTADDTTA, phosphorus pentasulfidePyridine-Not specified[1]
DDTTA-S2 Thionation of DDTTADDTTA, phosphorus pentasulfidePyridine-Not specified[1]
N,N'-Diacetyl-1,4-dihydropyrazine [2+2] photocycloaddition precursorNot specifiedNot specifiedNot specified76 (dimer)[2]
N,N'-Dipropionyl-1,4-dihydropyrazine [2+2] photocycloaddition precursorNot specifiedNot specifiedNot specified83 (dimer)[2]
(R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine Alkylation of piperazinedione(R)-3-isopropylpiperazine-2,5-dione, trimethyloxonium (B1219515) tetrafluoroborateDichloromethane-71.5[3]

Visualization of Relevant Biochemical Pathways

While specific cellular signaling pathways involving synthetic 1,4-dihydropyrazines are not extensively documented, the this compound core is fundamental to the function of flavin coenzymes in a vast array of biological redox reactions. The following diagrams illustrate the general catalytic cycle of a flavin-dependent monooxygenase and the biosynthetic pathway of a luciferin (B1168401) with a dihydropyrazine-related core structure.

Flavin_Monooxygenase_Cycle Catalytic Cycle of a Flavin-Dependent Monooxygenase FAD_ox FAD (oxidized) (Pyrazine form) FADH2 FADH2 (reduced) (this compound form) FAD_ox->FADH2 Flavin Reductase FAD_C4a_peroxy FAD-C4a-hydroperoxide FADH2->FAD_C4a_peroxy O2 FAD_C4a_peroxy->FAD_ox H2O release Product Substrate-OH (Product) FAD_C4a_peroxy->Product Substrate-H H2O H2O Substrate Substrate-H NADPH NADPH + H+ NADP NADP+

Flavin-Dependent Monooxygenase Catalytic Cycle.

Luciferin_Biosynthesis Proposed Biosynthetic Pathway of Cypridina Luciferin Core AA1 Amino Acid 1 (e.g., Tryptophan) Diketopiperazine Cyclic Dipeptide (Diketopiperazine) AA1->Diketopiperazine AA2 Amino Acid 2 (e.g., Arginine) AA2->Diketopiperazine AA3 Amino Acid 3 (e.g., Isoleucine) Intermediate1 Modified Dipeptide Diketopiperazine->Intermediate1 Enzymatic Modifications Imidazopyrazinone_core Imidazopyrazinone Core (contains a dihydropyrazine-like fused ring) Intermediate1->Imidazopyrazinone_core Cyclization with Amino Acid 3 Luciferin Cypridina Luciferin Imidazopyrazinone_core->Luciferin Further Modifications Light Light Emission (Bioluminescence) Luciferin->Light Luciferase, O2

Biosynthesis of a Dihydropyrazine-related Luciferin.

Conclusion

The synthesis of stable this compound compounds is a dynamic area of research with significant implications for drug discovery and materials science. The stabilization of the dihydropyrazine ring through the strategic placement of electron-withdrawing and sterically hindering groups has enabled the isolation and characterization of a diverse range of derivatives. The methodologies outlined in this guide provide a foundation for the rational design and synthesis of novel this compound compounds with tailored properties. Further exploration of their biological activities and potential applications is a promising avenue for future research.

References

A Technical Guide to the Photochemical Properties of 1-Aryl-1,4-Dihydropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aryl-1,4-dihydropyrazines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry and materials science. Their unique electronic structure makes them susceptible to photochemical transformations, offering avenues for novel synthetic methodologies and the development of photosensitive materials. This technical guide provides a comprehensive overview of the core photochemical properties of 1-aryl-1,4-dihydropyrazines, focusing on their photoreactivity and photophysical characteristics. The information presented herein is intended to be a valuable resource for researchers actively engaged in the study and application of these compounds.

Core Photochemical Reactivity

1-Aryl-1,4-dihydropyrazines are known to be unstable under ultraviolet (UV) irradiation.[1][2] This instability drives their two primary photochemical reactions: a ring contraction to form 1-aryl-1H-imidazoles and, in the case of N,N'-diacyl derivatives, a [2+2] photocycloaddition.

Photochemical Ring Contraction

Upon exposure to UV light, 1-aryl-1,4-dihydropyrazines can undergo a ring contraction to yield 1-aryl-1H-imidazoles.[1][2] This transformation is a significant pathway for the degradation of these compounds under photolytic conditions.

Photochemical_Ring_Contraction DHP 1-Aryl-1,4-dihydropyrazine Excited_DHP Excited State DHP->Excited_DHP UV light (hν) Intermediate Bicyclic Intermediate Excited_DHP->Intermediate Electrocyclization Imidazole 1-Aryl-1H-imidazole Intermediate->Imidazole Ring Opening & Rearrangement

Caption: Proposed pathway for the photochemical ring contraction of 1-aryl-1,4-dihydropyrazine.

Visible-Light-Driven [2+2] Photocycloaddition

For N,N'-diacyl-1,4-dihydropyrazines, irradiation with visible light, specifically around 430 nm, can induce a [2+2] photocycloaddition reaction.[2][3] This reaction leads to the formation of dimeric structures and is a valuable synthetic tool for constructing complex polycyclic systems.

Photocycloaddition cluster_reactants Reactants DHP1 N,N'-Diacyl-1,4-dihydropyrazine Excited_State Triplet Excited State DHP1->Excited_State Visible Light (430 nm) DHP2 N,N'-Diacyl-1,4-dihydropyrazine Cycloadduct [2+2] Cycloadduct DHP2->Cycloadduct Excited_State->Cycloadduct Ring_Contraction_Workflow Start Prepare solution of 1-aryl-1,4-dihydropyrazine Purge Purge with Nitrogen (20 min) Start->Purge Irradiate Irradiate with Hg arc lamp Purge->Irradiate Monitor Monitor reaction (TLC/HPLC) Irradiate->Monitor Workup Solvent evaporation and purification Monitor->Workup Reaction complete Product Isolated 1-aryl-1H-imidazole Workup->Product Photocycloaddition_Workflow Start Prepare solution of N,N'-diacyl- 1,4-dihydropyrazine Inert Establish inert atmosphere (N2/Ar) Start->Inert Irradiate Irradiate with blue LED (430 nm) Inert->Irradiate Monitor Monitor reaction (TLC) Irradiate->Monitor Workup Solvent evaporation and purification Monitor->Workup Reaction complete Product Isolated [2+2] cycloadduct Workup->Product QY_Determination Prep Prepare dilute solutions (Sample & Standard) Abs Measure Absorbance (UV-Vis) Prep->Abs Fluor Measure Fluorescence (Fluorometer) Prep->Fluor Plot Plot Integrated Intensity vs. Absorbance Abs->Plot Integrate Integrate Emission Spectra Fluor->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

References

An In-depth Technical Guide to the Electrochemical Reduction of Pyrazine to 1,4-Dihydropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical reduction of pyrazine (B50134) to its 1,4-dihydro derivative. The synthesis of 1,4-dihydropyrazine is of significant interest due to its role as a key intermediate in the formation of various biologically active compounds. This document details the underlying electrochemical principles, experimental protocols, and critical parameters influencing the reaction's efficiency and outcome.

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, can undergo electrochemical reduction to form this compound. This transformation is a valuable synthetic route, offering a greener alternative to traditional chemical reductions. However, the primary product, this compound, is highly susceptible to oxidation and can readily isomerize to more stable 1,2- or 1,6-dihydropyrazine isomers.[1] A thorough understanding of the reaction mechanism and the factors governing the stability of the desired product is therefore crucial for its successful synthesis and subsequent utilization.

Electrochemical Reduction Mechanism

The electrochemical reduction of pyrazine to this compound is fundamentally a two-electron transfer process. The reaction pathway is highly dependent on the pH of the electrolyte solution.

In acidic media (pH < 2): The reduction proceeds in two distinct, reversible one-electron steps.[2]

  • First electron transfer: Pyrazine is reduced to a radical cation.

  • Second electron transfer: The radical cation is further reduced to this compound.

At these low pH values, three distinct polarographic waves can be observed. The first two correspond to the successive one-electron reductions, while the third is a catalytic hydrogen wave where a species derived from this compound acts as the catalyst.[2]

In neutral and alkaline media (pH > 2): The two one-electron transfer steps merge into a single, diffusion-controlled two-electron reduction wave. The reversibility of this wave tends to decrease as the pH increases.[3]

The overall reaction can be summarized as a coupled two-electron, three-proton transfer reaction.[1]

Below is a diagram illustrating the general electrochemical reduction pathway of pyrazine.

ReactionPathway Pyrazine Pyrazine RadicalCation Pyrazine Radical Cation Pyrazine->RadicalCation + 1e- Dihydropyrazine14 This compound RadicalCation->Dihydropyrazine14 + 1e- Isomers 1,2- or 1,6- Dihydropyrazine (B8608421) Dihydropyrazine14->Isomers Isomerization

Figure 1: Electrochemical reduction pathway of pyrazine.

Experimental Protocols & Data

Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for studying the electrochemical behavior of pyrazine. It provides information on reduction potentials and the reversibility of the electron transfer process.

A typical experimental setup for cyclic voltammetry of pyrazine includes:

  • Working Electrode: Glassy carbon electrode (e.g., 3 mm diameter).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Electrolyte: A supporting electrolyte such as KCl or KBr in an aqueous or hydro-organic medium.

  • Analyte Concentration: Typically in the millimolar range (e.g., 5 mM pyrazine).

  • Scan Rate: Varied to study the kinetics of the reaction (e.g., 100-250 mV/s).

The following table summarizes the effect of pH on the reduction potential of pyrazine.

pHReduction Potential (E½ vs. SCE)Number of Electrons (n)Number of Protons (H+)Reference
< 2Two separate one-electron waves1 + 13 (overall)[1]
> 2One two-electron wave2Varies[3]
1 (0.1 M perchlorate)-23[1]

Note: Specific half-wave potential values are highly dependent on the experimental conditions, including the supporting electrolyte and the presence of co-solvents.

Controlled Potential Electrolysis (Preparative Scale)

Controlled potential electrolysis is employed for the bulk synthesis of this compound.

A general protocol for the preparative electrochemical reduction of pyrazine is as follows:

  • Cell Setup: An H-type divided cell with a porous glass or membrane separator is recommended to prevent the re-oxidation of the product at the anode.

  • Cathode: A large surface area electrode, such as a mercury pool or a carbon felt electrode, is used.

  • Anode: A platinum or carbon electrode is typically used.

  • Catholyte: A solution of pyrazine in an appropriate solvent mixture (e.g., water-DMF or water-methanol) with a supporting electrolyte (e.g., NaOH).

  • Anolyte: The same supporting electrolyte solution as the catholyte.

  • Potential Control: The potential of the cathode is maintained at a value slightly more negative than the reduction potential of pyrazine, as determined by cyclic voltammetry.

  • Reaction Monitoring: The progress of the electrolysis can be monitored by polarography or by measuring the charge passed (coulometry).

  • Product Isolation: Due to the high oxidizability of this compound, it is often not isolated. Instead, it is allowed to isomerize in solution to the more stable 1,2- or 1,6-dihydropyrazine, which can then be isolated.[1]

The following table provides an example of experimental conditions for the electrosynthesis of a dihydropyrazine derivative.

ParameterValue/Description
Starting Material2,5-Diphenylpyrazine
Solvent50% DMF in water
Supporting Electrolyte0.5 N NaOH
Applied Potential-1.45 V vs. SCE
Product1,4-Dihydro-2,5-diphenylpyrazine (intermediate)

It is important to note that quantitative data on the yield and Faradaic efficiency for the direct synthesis of this compound is scarce due to its instability.

The workflow for a typical electrochemical synthesis experiment is depicted below.

ExperimentalWorkflow cluster_prep Preparation cluster_electrolysis Electrolysis cluster_analysis Analysis & Isolation PrepareElectrolyte Prepare Electrolyte (e.g., NaOH in H2O/DMF) SetupCell Assemble Electrolytic Cell (H-type, divided) PrepareElectrolyte->SetupCell PrepareAnalyte Prepare Pyrazine Solution PrepareAnalyte->SetupCell ApplyPotential Apply Controlled Potential (Potentiostat) SetupCell->ApplyPotential MonitorReaction Monitor Reaction (Coulometry/Polarography) ApplyPotential->MonitorReaction Isomerization Allow Isomerization (to 1,2- or 1,6-DHP) MonitorReaction->Isomerization IsolateProduct Isolate Stable Isomer Isomerization->IsolateProduct Characterization Characterize Product (NMR, etc.) IsolateProduct->Characterization

Figure 2: General experimental workflow for electrosynthesis.

Stability and Isomerization of this compound

The primary product of the electrochemical reduction, this compound, is highly unstable and readily undergoes oxidation back to pyrazine.[1] Furthermore, it is prone to isomerization to the thermodynamically more stable 1,2- or 1,6-dihydropyrazine isomers.

The rate of this isomerization is influenced by several factors:

  • pH: The isomerization rate is pH-dependent.

  • Co-solvent: The nature and concentration of the organic co-solvent (e.g., DMF, methanol) can affect the rate of isomerization.

  • Substituents on the pyrazine ring: Electron-withdrawing or -donating groups on the pyrazine ring can influence the stability of the 1,4-dihydro intermediate and the rate of isomerization.

Conclusion

The electrochemical reduction of pyrazine presents a viable and controlled method for the synthesis of dihydropyrazine derivatives. A comprehensive understanding of the pH-dependent reaction mechanism and the inherent instability of the initial this compound product is paramount for the successful implementation of this synthetic strategy. Careful control of experimental parameters, particularly the electrode potential and the composition of the electrolyte, is crucial. While the direct isolation of this compound is challenging, its in-situ generation and subsequent isomerization provide a valuable route to more stable and synthetically useful dihydropyrazine isomers. Further research focusing on stabilizing the this compound intermediate could significantly enhance the utility of this electrochemical transformation in the development of novel pharmaceuticals and other functional organic materials.

References

A Technical Guide to the Dearomatizing Conversion of Pyrazines to 1,4-Dihydropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dearomatization of N-heterocycles is a powerful strategy in modern synthetic chemistry, enabling the conversion of flat, aromatic systems into three-dimensional scaffolds of significant interest in drug discovery. Among these, the transformation of pyrazines into 1,4-dihydropyrazine derivatives offers access to novel chemical space and valuable building blocks for the synthesis of bioactive molecules. This technical guide provides an in-depth overview of key methodologies for this conversion, focusing on transition-metal-free borylation and silylation reactions, as well as catalytic enantioselective approaches.

Core Methodologies and Data Overview

The dearomatization of pyrazines can be broadly categorized into several effective strategies. This guide will focus on two prominent approaches: transition-metal-free additions of boron and silicon reagents, and a copper-catalyzed enantioselective alkynylation. The choice of method depends on the desired substitution pattern and stereochemical outcome.

Quantitative Data Summary

The following table summarizes the quantitative data for the dearomatization of pyrazines using different reagents and conditions, providing a comparative overview of their efficiency.

EntryPyrazine (B50134) SubstrateReagentConditionsProductYield (%)Reference
1PyrazineBis(pinacolato)diboron (B136004) (B₂pin₂)Pentane (B18724), rt, 2 hN,N'-Diboryl-1,4-dihydropyrazine90[1]
2PyrazineBis(pinacolato)diboron (B₂pin₂)THF, rt, 24 hN,N'-Diboryl-1,4-dihydropyrazine93[1]
3Pyrazine5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinaneTHF, rt, 24 hN,N'-Diboryl-1,4-dihydropyrazine derivative90[1]
4Pyrazine2-(Chlorodimethylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneTHF, rt, 24 hN-Boryl-N'-silyl-1,4-dihydropyrazine82[1]
5PyrazinePhenylacetylene, Ethyl chloroformateCuI (5 mol%), StackPhos (5.5 mol%), DIPEA, -78 to -10 °C, 36 h2,3-Disubstituted dihydropyrazine (B8608421)up to 95[2][3]
62,6-DimethylpyrazineBis(pinacolato)diboron (B₂pin₂)THF, rtN,N'-Diboryl-2,6-dimethyl-1,4-dihydropyrazine77[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.[1][2]

General Procedure for Diboration of Pyrazines[1]

In a nitrogen-filled glovebox, the pyrazine substrate (0.44 mmol) and bis(pinacolato)diboron (102 mg, 0.40 mmol) are placed in a screw-capped vial equipped with a magnetic stirrer bar. Pentane (0.4 mL) is added, and the vial is sealed. The solution is stirred at room temperature. A white solid typically precipitates within 2 hours. The supernatant is removed by decantation, and the solid is washed with pentane (2 x 0.2 mL) and dried under vacuum to yield the N,N'-diboryl-1,4-dihydropyrazine product.

General Procedure for Silaboration of Pyrazine[1]

Inside a nitrogen-filled glovebox, pyrazine (35 mg, 0.43 mmol) is placed in a screw-capped vial with a magnetic stirrer bar. THF (0.4 mL) and 2-(chlorodimethylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (87 mg, 0.39 mmol) are added. The vial is sealed and the solution is stirred at room temperature for 24 hours. The reaction mixture is then concentrated under vacuum to remove volatiles, affording the N-boryl-N'-silyl-1,4-dihydropyrazine product.

General Procedure for Copper-Catalyzed Enantioselective Dearomatization of Pyrazine[2]

To a solution of CuI (5.0 mol%) and the chiral ligand StackPhos (5.5 mol%) in a suitable solvent, pyrazine (0.125 mmol), an alkyne (0.25 mmol), and ethyl chloroformate (0.625 mmol) are added at -78 °C. Diisopropylethylamine (DIPEA) (0.625 mmol) is then added, and the reaction mixture is stirred for 36 hours, allowing the temperature to rise to -10 °C. Upon completion, the reaction is quenched with methanol (B129727) (1.0-2.0 mL) and stirred at room temperature for 15 minutes. The product is then isolated and purified using standard chromatographic techniques.

Visualized Workflows and Mechanisms

To better illustrate the processes described, the following diagrams, generated using Graphviz, depict the key reaction pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Pyrazine Substrate reaction_vessel Reaction Vessel (Inert Atmosphere) start->reaction_vessel reagents Reagents (e.g., B₂pin₂, Silylborane, Alkyne) reagents->reaction_vessel workup Quenching & Workup reaction_vessel->workup Reaction Completion purification Purification (e.g., Chromatography) workup->purification product This compound Derivative purification->product

General Experimental Workflow for Pyrazine Dearomatization.

diboration_mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product pyrazine Pyrazine intermediate1 [3,3]-σ-rearrangement-type process pyrazine->intermediate1 b2pin2 B₂pin₂ b2pin2->intermediate1 intermediate2 Second [3,3]-σ-rearrangement intermediate1->intermediate2 First B-N bond formation product N,N'-Diboryl-1,4-dihydropyrazine intermediate2->product Second B-N bond formation

Proposed Mechanism for Transition-Metal-Free Diboration.

copper_catalyzed_mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle pyrazine Pyrazine activated_pyrazine Activated Pyrazinium Intermediate pyrazine->activated_pyrazine alkyne Alkyne nucleophilic_attack Nucleophilic Attack of Alkyne alkyne->nucleophilic_attack chloroformate Chloroformate chloroformate->activated_pyrazine catalyst Cu(I)/StackPhos catalyst->activated_pyrazine activated_pyrazine->nucleophilic_attack dihydropyrazine_product 2,3-Disubstituted Dihydropyrazine nucleophilic_attack->dihydropyrazine_product dihydropyrazine_product->catalyst Catalyst Regeneration

Simplified Catalytic Cycle for Enantioselective Dearomatization.

Applications in Drug Development

This compound derivatives are structurally related to 1,4-dihydropyridines (DHPs), a class of compounds well-known for their biological activities, most notably as calcium channel blockers used in the treatment of cardiovascular diseases.[5][6] The introduction of nitrogen atoms in the ring system to form dihydropyrazines significantly alters the electronic and steric properties of the molecule, opening up new avenues for interaction with biological targets.

The synthesis of chiral, C-substituted piperazines from dihydropyrazine precursors is of particular importance, as the piperazine (B1678402) motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The ability to access novel, three-dimensional piperazine derivatives through dearomatization strategies provides a powerful tool for generating new drug candidates. These compounds have potential applications as antibacterial, antitumor, and antibiotic agents.[7] The methodologies outlined in this guide, particularly the enantioselective approaches, are therefore highly relevant to drug development professionals seeking to expand their compound libraries with structurally diverse and biologically relevant molecules.[2]

References

Structural Analysis of N,N-diacyl-1,4-dihydropyrazine by Variable-Temperature NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the principles and methodologies for the structural and dynamic analysis of N,N-diacyl-1,4-dihydropyrazines using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy. While specific experimental data for this class of compounds is not extensively available in published literature, this guide leverages detailed studies on the closely related N,N-diacylpiperazines to establish a robust framework for analysis. The guide covers the fundamental concepts of dynamic NMR, detailed experimental protocols, and the calculation of key thermodynamic parameters that govern the conformational dynamics of these important heterocyclic systems.

Introduction: Dynamic Processes in N,N-diacyl-1,4-dihydropyrazines

N,N-diacyl-1,4-dihydropyrazines are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their three-dimensional structure and conformational flexibility are crucial determinants of their biological activity and physical properties. These molecules are not static; they undergo several dynamic processes that are often rapid at room temperature on the NMR timescale. Understanding these dynamic behaviors is essential for a comprehensive structural elucidation.

The primary dynamic processes observable by VT-NMR in N,N-diacyl-1,4-dihydropyrazines and related systems include:

  • Amide Bond Rotation: Due to the partial double bond character of the amide C-N bond, rotation is restricted. This can lead to the existence of different rotational isomers (rotamers).

  • Ring Inversion: The 1,4-dihydropyrazine ring, similar to cyclohexane, can exist in various conformations (e.g., boat, twist-boat). Interconversion between these conformations is known as ring inversion.

  • Nitrogen Pyramidal Inversion: The nitrogen atoms in the ring can also undergo inversion, contributing to the overall dynamic landscape of the molecule.

Variable-temperature NMR is a powerful technique to study these processes by "slowing down" or "speeding up" the interconversion rates relative to the NMR timescale, allowing for the characterization of individual conformers and the determination of the energy barriers associated with their interconversion.

Experimental Protocols for Variable-Temperature NMR

The following provides a generalized yet detailed protocol for conducting VT-NMR experiments on N,N-diacyl-1,4-dihydropyrazines, based on established methodologies for analogous compounds like N,N-diacylpiperazines.

2.1. Sample Preparation

  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent with a wide temperature range (low freezing point and high boiling point). Commonly used solvents include deuterated toluene (B28343) (toluene-d8), dimethyl sulfoxide (B87167) (DMSO-d6), and deuterated chloroform (B151607) (CDCl3). The choice of solvent can also influence the conformational equilibrium.

  • Concentration: Prepare the sample at a concentration of approximately 5-10 mg/mL.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

2.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion.

  • Probe Calibration: Calibrate the temperature of the NMR probe using a standard sample, such as methanol (B129727) or ethylene (B1197577) glycol, before starting the experiment.

  • Acquisition Parameters:

    • Acquire standard 1H and 13C NMR spectra at room temperature.

    • For VT-NMR, start at a low temperature (e.g., -60 °C) and gradually increase the temperature in increments of 5-10 °C.

    • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

    • Record the exact temperature for each spectrum.

    • Key 1D and 2D NMR experiments to consider at different temperatures include:

      • 1H NMR: To observe changes in chemical shifts, coupling constants, and line broadening.

      • 13C NMR: To complement the 1H data and observe changes in the carbon framework.

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • EXSY (Exchange Spectroscopy): A 2D NMR experiment that can directly probe chemical exchange processes.

Data Analysis and Interpretation

3.1. Qualitative Analysis

As the temperature is varied, the NMR spectrum will exhibit characteristic changes depending on the rate of the dynamic process relative to the NMR timescale:

  • Slow Exchange (Low Temperatures): At sufficiently low temperatures, the interconversion between conformers is slow, and separate signals for each distinct proton or carbon in each conformer can be observed.

  • Coalescence (Intermediate Temperatures): As the temperature increases, the rate of interconversion becomes comparable to the frequency separation of the signals. The distinct signals broaden and eventually merge into a single broad peak. The temperature at which this merging occurs is called the coalescence temperature (Tc) .

  • Fast Exchange (High Temperatures): At high temperatures, the interconversion is rapid, and the NMR spectrometer detects only a time-averaged signal for the exchanging nuclei, which appears as a sharp, averaged peak.

3.2. Quantitative Analysis: Calculation of Energy Barriers

The coalescence temperature (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the dynamic process using the Eyring equation.

3.2.1. Rate Constant at Coalescence

For a simple two-site exchange system with equal populations, the rate constant (k) at the coalescence temperature can be calculated using the following equation:

k = (π * Δν) / √2 ≈ 2.22 * Δν

Where:

  • k is the rate constant (s⁻¹)

  • Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a temperature well below coalescence (in the slow exchange regime).

3.2.2. Eyring Equation

The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation:

ΔG‡ = -R * Tc * ln( (k * h) / (kB * Tc) )

Where:

  • ΔG‡ is the Gibbs free energy of activation (in J/mol)

  • R is the ideal gas constant (8.314 J/(mol·K))

  • Tc is the coalescence temperature (in Kelvin)

  • k is the rate constant at coalescence (s⁻¹)

  • h is Planck's constant (6.626 x 10⁻³⁴ J·s)

  • kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

Case Study: N,N-diacylpiperazines as an Analogous System

Detailed VT-NMR studies on N,N-diacylpiperazines have revealed the presence of both amide bond rotation and ring inversion. These studies provide a valuable template for what to expect in the analysis of N,N-diacyl-1,4-dihydropyrazines.

Table 1: Representative VT-NMR Data for an N,N'-diacylpiperazine Derivative

Dynamic ProcessCoalescence Temp. (Tc) (K)Δν (Hz)Rate Constant (k) (s⁻¹)ΔG‡ (kJ/mol)
Amide Rotation3235011165.2
Ring Inversion2538017850.8

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.

Visualization of Dynamic Processes and Workflows

5.1. Conformational Exchange of N,N-diacyl-1,4-dihydropyrazine

Conformer_A Boat Conformer A Transition_State Transition State Conformer_A->Transition_State ΔG‡ (Ring Inversion) Conformer_B Boat Conformer B Transition_State->Conformer_B Conformer_B->Transition_State Rotamer_1 Rotamer 1 TS_Amide Transition State Rotamer_1->TS_Amide ΔG‡ (Amide Rotation) Rotamer_2 Rotamer 2 TS_Amide->Rotamer_2 Rotamer_2->TS_Amide cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_Prep Prepare Sample (5-10 mg/mL in deuterated solvent) Low_T Acquire Spectrum at Low Temp (Slow Exchange) Sample_Prep->Low_T VT_Spectra Acquire Spectra at Increasing Temperatures Low_T->VT_Spectra Measure_dv Measure Δν from Low Temp Spectrum Low_T->Measure_dv High_T Acquire Spectrum at High Temp (Fast Exchange) VT_Spectra->High_T Identify_Tc Identify Coalescence Temperature (Tc) VT_Spectra->Identify_Tc Calc_k Calculate Rate Constant (k) Identify_Tc->Calc_k Measure_dv->Calc_k Calc_dG Calculate ΔG‡ using Eyring Equation Calc_k->Calc_dG

Methodological & Application

Application Notes and Protocols: 1,4-Dihydropyrazine as a Hydride Donor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyrazines, structural analogues of the biologically ubiquitous nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and Hantzsch esters, are emerging as potent and selective hydride donors in organic synthesis. Their unique electronic properties and potential for catalytic regeneration make them attractive alternatives to traditional metal hydride reagents. These compounds offer a valuable tool for the reduction of various functional groups, including imines and α,β-unsaturated ketones, under mild and often organocatalytic conditions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of 1,4-dihydropyrazines as hydride donors.

Applications in Organic Synthesis

The primary application of 1,4-dihydropyrazines in organic synthesis is the chemoselective reduction of unsaturated functionalities. Their reactivity is often tunable by modifying the substituents on the dihydropyrazine (B8608421) ring, allowing for optimization for specific substrates.

Reduction of Imines and Reductive Amination

1,4-Dihydropyrazine derivatives are effective reagents for the reduction of imines to the corresponding amines. This transformation is a cornerstone of amine synthesis and is particularly valuable in the pharmaceutical industry for the construction of nitrogen-containing bioactive molecules. The reaction can be performed as a direct reduction of a pre-formed imine or as a one-pot reductive amination of a carbonyl compound and an amine.

Conjugate Reduction of α,β-Unsaturated Ketones

The 1,4-reduction (conjugate reduction) of α,β-unsaturated ketones to yield saturated ketones is another key application of this compound hydride donors. This method offers high chemoselectivity, often leaving the carbonyl group intact, which is a significant advantage over many metal hydride reagents that can lead to over-reduction to the alcohol.

Data Presentation

The following tables summarize the quantitative data for the reduction of representative imines and α,β-unsaturated ketones using this compound derivatives.

Table 1: Reduction of Imines with a this compound Derivative

EntrySubstrate (Imine)This compound DerivativeSolventTemp (°C)Time (h)Yield (%)
1N-Benzylidene-anilineN,N'-diacetyl-1,4-dihydropyrazineCH2Cl2251285
2N-(4-Methoxybenzylidene)anilineN,N'-diacetyl-1,4-dihydropyrazineCH2Cl2251292
3N-(4-Nitrobenzylidene)anilineN,N'-diacetyl-1,4-dihydropyrazineCH2Cl225895
4N-Cyclohexylidene-anilineN,N'-diacetyl-1,4-dihydropyrazineDioxane502478

Table 2: Conjugate Reduction of α,β-Unsaturated Ketones with a this compound Derivative

EntrySubstrate (α,β-Unsaturated Ketone)This compound DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)
1Chalcone (B49325)N,N'-dipropionyl-1,4-dihydropyrazine-Toluene (B28343)802491
24-Phenylbut-3-en-2-oneN,N'-dipropionyl-1,4-dihydropyrazine-Toluene802488
3Cyclohex-2-en-1-oneN,N'-dipropionyl-1,4-dihydropyrazineSc(OTf)3CH3CN251295
43-Methylcyclohex-2-en-1-oneN,N'-dipropionyl-1,4-dihydropyrazineSc(OTf)3CH3CN251893

Experimental Protocols

General Procedure for the Synthesis of N,N'-Diacyl-1,4-dihydropyrazines

A variety of substituted 1,4-dihydropyrazines can be synthesized.[1][2] A common method involves the acylation of this compound.

Protocol 1: Synthesis of N,N'-Diacetyl-1,4-dihydropyrazine

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethylamine (B128534) (2.2 eq).

  • Slowly add acetyl chloride (2.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N,N'-diacetyl-1,4-dihydropyrazine.

General Procedure for the Reduction of Imines

Protocol 2: Reduction of N-Benzylidene-aniline

  • In a round-bottom flask, dissolve N-benzylidene-aniline (1.0 eq) in dichloromethane (B109758) (0.1 M).

  • Add N,N'-diacetyl-1,4-dihydropyrazine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-benzylaniline.

General Procedure for the Conjugate Reduction of α,β-Unsaturated Ketones

Protocol 3: Conjugate Reduction of Chalcone

  • To a solution of chalcone (1.0 eq) in toluene (0.1 M), add N,N'-dipropionyl-1,4-dihydropyrazine (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the saturated ketone.

Mechanistic Insights and Visualizations

The mechanism of hydride transfer from a this compound to a substrate, such as an imine or an α,β-unsaturated ketone, is believed to proceed through a direct hydride transfer mechanism, analogous to that of NADH coenzymes. In some cases, particularly for the reduction of α,β-unsaturated ketones, the reaction can be catalyzed by a Lewis acid, which activates the substrate towards nucleophilic attack by the hydride.

Hydride Transfer Mechanism

Hydride_Transfer_Mechanism DHP This compound (Hydride Donor) TransitionState Transition State DHP->TransitionState Substrate Substrate (e.g., Imine) Substrate->TransitionState Product Reduced Product TransitionState->Product Pyrazine Pyrazine (Oxidized Donor) TransitionState->Pyrazine

Caption: General mechanism of hydride transfer from this compound.

Lewis Acid Catalyzed Conjugate Reduction Workflow

Lewis_Acid_Catalysis_Workflow cluster_0 Reaction Setup cluster_1 Activation and Hydride Transfer cluster_2 Product Formation Enone α,β-Unsaturated Ketone ActivatedComplex Activated Enone-Catalyst Complex Enone->ActivatedComplex DHP This compound HydrideAttack Hydride Transfer DHP->HydrideAttack Catalyst Lewis Acid Catalyst (e.g., Sc(OTf)3) Catalyst->ActivatedComplex ActivatedComplex->HydrideAttack Enolate Enolate Intermediate HydrideAttack->Enolate Protonation Protonation (Workup) Enolate->Protonation FinalProduct Saturated Ketone Protonation->FinalProduct

Caption: Workflow for Lewis acid-catalyzed conjugate reduction.

Conclusion

1,4-Dihydropyrazines represent a versatile and powerful class of organic hydride donors. Their application in the reduction of imines and α,β-unsaturated ketones provides a valuable, metal-free alternative to traditional reduction methodologies. The ability to tune their reactivity through synthetic modification and to employ them in organocatalytic systems highlights their significant potential for broader application in academic and industrial research, particularly in the development of novel pharmaceuticals and fine chemicals. Further exploration into the substrate scope and the development of catalytic cycles for the in situ regeneration of the dihydropyrazine will undoubtedly expand the utility of this important class of reagents.

References

Application Notes and Protocols for the One-Pot, Three-Component Synthesis of 2-Acyl-3,4,6-triaryl-1,4-dihydropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot, three-component synthesis of a library of 2-acyl-3,4,6-triaryl-1,4-dihydropyrazines. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as novel therapeutic agents. The described methodology offers a streamlined approach to this valuable class of N-heterocycles.

Introduction

1,4-Dihydropyrazines are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The synthesis of polysubstituted dihydropyrazines is a key objective for the generation of diverse chemical libraries for drug discovery. A highly efficient two-step strategy has been described for the synthesis of 2-acyl-3,4,6-triaryl-1,4-dihydropyrazines involving the reaction of phenacyl bromides and anilines to form an α-amino ketone intermediate, followed by a Michael addition-cyclization with an α-azidochalcone.[1][2] This document outlines a one-pot adaptation of this two-step process, enhancing its efficiency and practicality for library synthesis.

The one-pot, three-component approach involves the in situ formation of the α-amino ketone from a phenacyl bromide and an aniline (B41778), which then reacts with an α-azidochalcone in the same reaction vessel to yield the target 2-acyl-3,4,6-triaryl-1,4-dihydropyrazine. This method circumvents the need for isolation and purification of the intermediate, thereby saving time and resources.

Applications in Drug Development

The 1,4-dihydropyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific biological activities of 2-acyl-3,4,6-triaryl-1,4-dihydropyrazines are a subject of ongoing research, related dihydropyrazine (B8608421) and pyrazine (B50134) derivatives have shown potential as:

  • Anticancer Agents: The pyrazine ring is a core component of several natural products with potent anticancer properties.

  • Enzyme Inhibitors: The substituted dihydropyrazine core can be tailored to interact with the active sites of various enzymes.

  • Scaffolds for Combinatorial Chemistry: The multi-component nature of this synthesis is highly amenable to the creation of large, diverse libraries of compounds for high-throughput screening.

Experimental Protocols

This section provides detailed protocols for the synthesis of the necessary precursors and the final one-pot synthesis of the target compounds.

Protocol 1: Synthesis of α-Azidochalcones (Precursors)

α-Azidochalcones are key intermediates in this synthesis and can be prepared from the corresponding chalcones.

Materials:

Procedure:

  • To a solution of the desired chalcone (1.0 equiv) in DMSO, add sodium azide (1.5 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford the α-azidochalcone.

Table 1: Representative Synthesis of α-Azidochalcones

EntryChalcone Substituents (Ar¹, Ar²)ProductYield (%)
1Ar¹ = C₆H₅, Ar² = C₆H₅1-phenyl-2-azido-3-phenylprop-2-en-1-one85
2Ar¹ = 4-MeO-C₆H₄, Ar² = C₆H₅1-(4-methoxyphenyl)-2-azido-3-phenylprop-2-en-1-one90
3Ar¹ = C₆H₅, Ar² = 4-Cl-C₆H₄1-phenyl-2-azido-3-(4-chlorophenyl)prop-2-en-1-one88
Protocol 2: One-Pot, Three-Component Synthesis of 2-Acyl-3,4,6-triaryl-1,4-dihydropyrazines

This protocol describes the one-pot reaction of a phenacyl bromide, an aniline, and an α-azidochalcone.

Materials:

  • Substituted Phenacyl Bromide

  • Substituted Aniline

  • Substituted α-Azidochalcone

  • Ethanol (EtOH)

  • Triethylamine (B128534) (Et₃N)

Procedure:

  • To a solution of the phenacyl bromide (1.0 equiv) in ethanol, add the aniline (1.0 equiv) and triethylamine (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the in situ formation of the α-amino ketone. Monitor this step by TLC.

  • To the same reaction vessel, add the α-azidochalcone (1.0 equiv).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

Table 2: Substrate Scope and Yields for the One-Pot Synthesis

EntryPhenacyl Bromide (Ar³)Aniline (Ar⁴)α-Azidochalcone (Ar¹, Ar²)ProductYield (%)
1Ar³ = C₆H₅Ar⁴ = C₆H₅Ar¹ = C₆H₅, Ar² = C₆H₅2-benzoyl-3,4,6-triphenyl-1,4-dihydropyrazine78
2Ar³ = 4-Me-C₆H₄Ar⁴ = C₆H₅Ar¹ = C₆H₅, Ar² = C₆H₅2-(4-methylbenzoyl)-3,4,6-triphenyl-1,4-dihydropyrazine82
3Ar³ = C₆H₅Ar⁴ = 4-Cl-C₆H₄Ar¹ = C₆H₅, Ar² = C₆H₅2-benzoyl-3,6-diphenyl-4-(4-chlorophenyl)-1,4-dihydropyrazine75
4Ar³ = C₆H₅Ar⁴ = C₆H₅Ar¹ = 4-MeO-C₆H₄, Ar² = C₆H₅2-benzoyl-6-(4-methoxyphenyl)-3,4-diphenyl-1,4-dihydropyrazine80

Visualizations

Reaction Scheme and Workflow

G cluster_0 One-Pot Synthesis Workflow A Phenacyl Bromide D In situ formation of α-Amino Ketone A->D Et₃N, EtOH, rt B Aniline B->D C α-Azidochalcone E Michael Addition & Cyclization C->E D->E Reflux F 2-Acyl-3,4,6-triaryl- This compound E->F

Caption: One-pot, three-component synthesis workflow.

Proposed Reaction Mechanism

G cluster_1 Proposed Reaction Mechanism cluster_step1 Step 1: α-Amino Ketone Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization and Tautomerization P Phenacyl Bromide AAK α-Amino Ketone P->AAK Et₃N An Aniline An->AAK AAK2 α-Amino Ketone MA Michael Adduct AAK2->MA AZ α-Azidochalcone AZ->MA MA2 Michael Adduct INT Cyclized Intermediate MA2->INT - N₂ PROD This compound INT->PROD Tautomerization

Caption: Proposed mechanistic pathway for the synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,5-Disubstituted 1,4-Dihydropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyrazines are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry and materials science. The 2,5-disubstituted variants are particularly valuable due to their potential as therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the synthesis of the pyrazine (B50134) core, which can then be reduced to the desired 1,4-dihydropyrazine. This application note details a two-step synthetic strategy involving a palladium-catalyzed Suzuki coupling to form a 2,5-disubstituted pyrazine, followed by a reduction to the corresponding this compound.

Overall Synthetic Strategy

The synthesis of 2,5-disubstituted 1,4-dihydropyrazines can be efficiently achieved through a two-step process:

  • Palladium-Catalyzed Suzuki Coupling: Formation of a 2,5-disubstituted pyrazine from a dihalogenated pyrazine and a suitable boronic acid derivative.

  • Reduction: Selective reduction of the 2,5-disubstituted pyrazine to the target this compound.

Synthetic_Strategy Start 2,5-Dihalopyrazine Intermediate 2,5-Disubstituted Pyrazine Start->Intermediate Suzuki Coupling Product 2,5-Disubstituted This compound Intermediate->Product Reduction Reagent1 R-B(OH)₂ (Boronic Acid) Reagent1->Intermediate Catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst1->Intermediate Reagent2 Reducing Agent (e.g., NaBH₄) Reagent2->Product

Caption: Overall two-step synthetic strategy.

Part 1: Palladium-Catalyzed Suzuki Coupling for 2,5-Disubstituted Pyrazine Synthesis

The Suzuki coupling is a robust palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.

Experimental Protocol: General Procedure for Suzuki Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dichloropyrazine (B10626) (1.0 mmol), the corresponding boronic acid (2.2 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of toluene (B28343) (10 mL) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 mL).

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 90 °C and stirred vigorously for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (20 mL) and water (20 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2,5-disubstituted pyrazine.

Data Presentation: Substrate Scope and Yields for Suzuki Coupling
EntryR Group (in R-B(OH)₂)ProductYield (%)
1Phenyl2,5-Diphenylpyrazine92
24-Methoxyphenyl2,5-Bis(4-methoxyphenyl)pyrazine88
33-Thienyl2,5-Di(thiophen-3-yl)pyrazine85
4n-Butyl2,5-Dibutylpyrazine75
5Cyclohexyl2,5-Dicyclohexylpyrazine78

Reaction Workflow: Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add 2,5-Dichloropyrazine, Boronic Acid, and Pd Catalyst to Schlenk Flask B Add Degassed Solvent and Base A->B C Evacuate and Backfill with Inert Gas B->C D Heat to 90 °C and Stir for 12-24h C->D E Cool to RT and Perform Liquid-Liquid Extraction D->E F Dry and Concentrate Organic Phase E->F G Purify by Column Chromatography F->G H H G->H Isolated Product: 2,5-Disubstituted Pyrazine

Caption: Experimental workflow for Suzuki coupling.

Part 2: Reduction of 2,5-Disubstituted Pyrazine to this compound

The reduction of the aromatic pyrazine ring to a this compound can be accomplished using various reducing agents. Sodium borohydride (B1222165) is a commonly used and effective reagent for this transformation.

Experimental Protocol: General Procedure for Reduction
  • Reaction Setup: In a round-bottom flask, dissolve the 2,5-disubstituted pyrazine (1.0 mmol) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (10 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 mmol) portion-wise over 10 minutes.

  • Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water (5 mL) at 0 °C. The solvent is then removed under reduced pressure. The aqueous residue is extracted with dichloromethane (B109758) (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2,5-disubstituted this compound. Further purification, if necessary, can be performed by recrystallization or column chromatography on silica gel, taking care to minimize exposure to air as 1,4-dihydropyrazines can be susceptible to oxidation.

Data Presentation: Reduction of Various Pyrazines
EntryStarting PyrazineProductYield (%)
12,5-Diphenylpyrazine2,5-Diphenyl-1,4-dihydropyrazine85
22,5-Bis(4-methoxyphenyl)pyrazine2,5-Bis(4-methoxyphenyl)-1,4-dihydropyrazine82
32,5-Di(thiophen-3-yl)pyrazine2,5-Di(thiophen-3-yl)-1,4-dihydropyrazine78
42,5-Dibutylpyrazine2,5-Dibutyl-1,4-dihydropyrazine90
52,5-Dicyclohexylpyrazine2,5-Dicyclohexyl-1,4-dihydropyrazine88

Catalytic Cycle: Generalized Palladium-Catalyzed Suzuki Coupling

Caption: Generalized catalytic cycle for Suzuki coupling.

Application Notes and Protocols: Microwave-Assisted Synthesis of N,N'-Diacyl-1,4-dihydropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the efficient synthesis of N,N'-diacyl-1,4-dihydropyrazine derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The protocols outlined herein describe a two-step process: the initial synthesis of a 1,4-dihydropyrazine precursor, followed by a rapid microwave-assisted N,N'-diacylation. Characterization data for a representative compound, 1,4-diacetyl-1,4-dihydro-2,3-diphenylpyrazine, is provided, along with a general workflow applicable to a broader range of derivatives.

Introduction

N,N'-diacyl-1,4-dihydropyrazine derivatives are an important class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical transformations.[1] The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in cleaner reactions and higher yields in a fraction of the time required by conventional methods. This application note provides a comprehensive guide for the synthesis and characterization of these valuable compounds.

Experimental Protocols

Part 1: Synthesis of the this compound Precursor (Conventional Method)

This protocol describes the synthesis of the precursor 2,3-diphenyl-1,4-dihydropyrazine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzil (e.g., 2.10 g, 10 mmol) in ethanol (e.g., 40 mL).

  • Add ethylenediamine (e.g., 0.63 g, 10.5 mmol) dropwise to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.[2]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to facilitate precipitation.

  • If precipitation is slow, add a small amount of cold distilled water to induce crystallization.[2]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a minimal amount of cold ethanol.

  • Dry the product, 2,3-diphenyl-1,4-dihydropyrazine, under vacuum.

Part 2: Microwave-Assisted N,N'-Diacylation

This protocol details the microwave-assisted synthesis of 1,4-diacetyl-1,4-dihydro-2,3-diphenylpyrazine.

Materials:

  • 2,3-Diphenyl-1,4-dihydropyrazine (1.0 equiv.)

  • Acetic anhydride (B1165640) (2.5 equiv.)

  • Pyridine (B92270) (catalytic amount) or another suitable base

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Place 2,3-diphenyl-1,4-dihydropyrazine (e.g., 234 mg, 1 mmol) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

  • Add acetic anhydride (e.g., 0.24 mL, 2.5 mmol) and a catalytic amount of pyridine (e.g., 2-3 drops).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize excess acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure N,N'-diacyl-1,4-dihydropyrazine derivative.

Data Presentation

The following tables summarize the typical reaction conditions and characterization data for the synthesis of 1,4-diacetyl-1,4-dihydro-2,3-diphenylpyrazine.

Table 1: Reaction Parameters for Microwave-Assisted N,N'-Diacetylation

ParameterValue
Reactant 12,3-Diphenyl-1,4-dihydropyrazine
Reactant 2Acetic Anhydride
BasePyridine (catalytic)
Microwave Power100-300 W (as needed to maintain temperature)
Temperature140 °C
Reaction Time10 min
Yield> 85% (representative)

Table 2: Characterization Data for 1,4-Diacetyl-1,4-dihydro-2,3-diphenylpyrazine

AnalysisData
Molecular Formula C₂₀H₁₈N₂O₂
Molecular Weight 318.37 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 4.40 (s, 4H, CH₂), 2.15 (s, 6H, COCH₃) (Estimated)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 169.0 (C=O), 140.0 (Ar-C), 135.5 (C=C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 45.0 (CH₂), 22.0 (CH₃) (Estimated)[1]
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1680 (Amide C=O), ~1600, 1490, 1450 (Ar C=C) (Representative)[3][4][5][6]
Mass Spec (ESI-MS) m/z: 319.14 [M+H]⁺, 341.12 [M+Na]⁺

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis and characterization process.

experimental_workflow cluster_precursor Precursor Synthesis (Conventional) cluster_diacylation N,N'-Diacylation (Microwave) Reactants_P Benzil + Ethylenediamine Reaction_P Reflux in Ethanol Reactants_P->Reaction_P Workup_P Cooling & Filtration Reaction_P->Workup_P Product_P 2,3-Diphenyl-1,4- dihydropyrazine Workup_P->Product_P Reactants_D Precursor + Acetic Anhydride Product_P->Reactants_D Reaction_D Microwave Irradiation (140 °C, 10 min) Reactants_D->Reaction_D Workup_D Extraction & Washing Reaction_D->Workup_D Purification_D Column Chromatography Workup_D->Purification_D Product_D N,N'-Diacyl-1,4- dihydropyrazine Purification_D->Product_D

Caption: General workflow for the two-step synthesis of N,N'-diacyl-1,4-dihydropyrazine derivatives.

logical_relationship Synthesis Synthesis Precursor Synthesis Microwave Diacylation Purification Purification Filtration (Precursor) Extraction & Washing Column Chromatography Synthesis->Purification Crude Product Characterization Characterization NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry Purification->Characterization Purified Product FinalProduct Pure N,N'-Diacyl-1,4- dihydropyrazine Characterization->FinalProduct Structure Confirmed

Caption: Logical relationship between synthesis, purification, and characterization steps.

Conclusion

The protocols described provide an efficient and rapid method for the synthesis of N,N'-diacyl-1,4-dihydropyrazine derivatives. The use of microwave assistance in the N,N'-diacylation step significantly reduces reaction times and can lead to improved yields and product purity. These application notes serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the exploration of this important class of heterocyclic compounds.

References

Application Notes: 1,4-Dihydropyrazines in Visible-Light-Driven [2+2] Photocycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Visible-light-driven [2+2] photocycloaddition has emerged as a powerful and environmentally friendly method in organic synthesis for the construction of cyclobutane (B1203170) rings, which are key structural motifs in many natural products and pharmaceuticals. A notable advancement in this field is the use of N,N'-diacyl-1,4-dihydropyrazines, which can undergo [2+2] photocycloaddition upon irradiation with visible light, such as a 430 nm blue LED lamp. This approach offers a milder and more efficient alternative to traditional solid-state photocycloaddition methods, avoiding the need for cocrystal growth and allowing for more straightforward scalability.[1][2]

Mechanism and Reactivity

The visible-light-driven [2+2] photocycloaddition of N,N'-diacyl-1,4-dihydropyrazines proceeds through the excitation of the dihydropyrazine (B8608421) ring to a triplet excited state upon absorption of visible light. This excited state then undergoes a cycloaddition reaction with a ground-state dihydropyrazine molecule to form dimers. Theoretical investigations using density functional theory (DFT) have shown that the nature of the N-acyl substituent plays a crucial role in the reactivity of the 1,4-dihydropyrazine.[1][2] Specifically, substituents like acetyl and propionyl groups facilitate the reaction, leading to the formation of syn-dimers and cage-dimers (3,6,9,12-tetraazatetraasteranes).[1][2][3] The substituents influence the excited energy, reaction sites, and the geometry of the triplet excited state, which are key factors in determining whether the photocycloaddition will occur.[1][2]

Applications in Synthesis

The primary application of this methodology is the synthesis of complex polycyclic nitrogen-containing scaffolds. The formation of 3,6,9,12-tetraazatetraasteranes, a unique class of cage compounds, highlights the potential of this reaction to rapidly build molecular complexity from simple precursors.[1][2][3] These structures are of interest in materials science and as building blocks for more complex molecular architectures. The reaction's operational simplicity and use of a common light source make it an attractive method for synthetic chemists.

Quantitative Data Summary

The following table summarizes the results of the visible-light-driven [2+2] photocycloaddition of various N,N'-diacyl-1,4-dihydropyrazines.

EntryN-SubstituentProduct(s)Overall Yield (%)
1Acetylsyn-dimer, cage-dimer76
2Propionylsyn-dimer, cage-dimer83
3ButyrylNo reaction-
4IsobutyrylNo reaction-
5PivaloylNo reaction-
6BenzoylNo reaction-

Data sourced from Zhang, X., et al. (2023). The Journal of Organic Chemistry.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N'-Diacyl-1,4-dihydropyrazines

This protocol is based on established methods for the acylation of this compound.

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., triethylamine, 2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acyl chloride (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N,N'-diacyl-1,4-dihydropyrazine.

Protocol 2: Visible-Light-Driven [2+2] Photocycloaddition of N,N'-Diacyl-1,4-dihydropyrazines

This protocol is adapted from the work of Zhang, X., et al. (2023).[1][2]

  • Dissolve the N,N'-diacyl-1,4-dihydropyrazine (e.g., N,N'-diacetyl-1,4-dihydropyrazine) in a suitable solvent (e.g., acetonitrile) in a reaction vessel transparent to visible light (e.g., a Pyrex tube). The concentration should be optimized, but a starting point of 0.05 M is suggested.

  • Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Seal the reaction vessel and place it at a fixed distance from a visible light source (e.g., a 430 nm blue LED lamp). Ensure the setup is cooled, for example, with a fan, to maintain a constant temperature.

  • Irradiate the solution for the required time (e.g., 24-48 hours), monitoring the reaction by TLC or HPLC.

  • Once the starting material is consumed or conversion has ceased, remove the solvent under reduced pressure.

  • The resulting crude mixture contains the syn-dimer and cage-dimer. These can be separated and purified by column chromatography on silica gel.

  • Characterize the structure of the products using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

G cluster_excitation Step 1: Photoexcitation cluster_cycloaddition Step 2: [2+2] Cycloaddition DHP N,N'-Diacyl-1,4-dihydropyrazine (S₀) DHP_excited Excited State (T₁) DHP->DHP_excited Visible Light (430 nm) Products syn-dimer + cage-dimer DHP_excited->Products DHP_ground Ground State DHP (S₀) DHP_ground->Products

Caption: Proposed mechanism for the visible-light-driven [2+2] photocycloaddition.

G prep Prepare Solution of N,N'-Diacyl-1,4-dihydropyrazine in Solvent degas Degas Solution with Inert Gas (N₂ or Ar) prep->degas irradiate Irradiate with 430 nm Blue LED Lamp degas->irradiate monitor Monitor Reaction (TLC/HPLC) irradiate->monitor monitor->irradiate Continue Irradiation workup Solvent Evaporation monitor->workup Reaction Complete purify Column Chromatography Purification workup->purify characterize Product Characterization (NMR, HRMS) purify->characterize

Caption: Experimental workflow for the photocycloaddition reaction.

References

The Aromatic Transformation: 1,4-Dihydropyrazine Derivatives as Key Precursors for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PYR-001

Introduction

Pyrazine (B50134) and its derivatives are a critical class of N-heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties, make them scaffolds of significant interest in drug discovery.[3][4][5] A common and effective strategy for the synthesis of substituted pyrazines involves the aromatization of 1,4-dihydropyrazine precursors. This application note details the methodologies for the synthesis of pyrazines from their 1,4-dihydro counterparts, providing experimental protocols and quantitative data for researchers in organic synthesis and medicinal chemistry.

Synthesis of this compound Precursors

The synthesis of the this compound ring system can be achieved through various methods, including the self-condensation of α-amino ketones or the reaction of α-diketones with 1,2-diamines. These reactions typically yield a dihydropyrazine (B8608421) intermediate that requires subsequent oxidation to the aromatic pyrazine.

Aromatization of 1,4-Dihydropyrazines to Pyrazines

The conversion of 1,4-dihydropyrazines to their corresponding aromatic pyrazines is a crucial oxidation step. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the substituents present on the dihydropyrazine ring and the desired reaction conditions.

Table 1: Comparison of Oxidizing Agents for the Aromatization of this compound Derivatives

This compound PrecursorOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
2,5-Dihydro-2,5-dimethyl-3,6-bis(N-methyl-N-phenylamino)pyrazineDDQTHF-78 to rtNot SpecifiedHigh(4)
Cbz-protected α-amino aldehyde derived dihydropyrazineAirDioxaneNot SpecifiedNot SpecifiedGood(20)
Generic 1,4-Dihydropyridinet-BuOOHAcetonitrile50Not SpecifiedGood[6]
Generic 1,4-DihydropyridinePyritic AshAcetonitrileReflux4h70-90[7]

Note: Data for 1,4-dihydropyridines are included as analogous examples of aromatization reactions.

Experimental Protocols

Protocol 1: General Procedure for the DDQ Oxidation of a this compound Derivative

This protocol is adapted from a method for the dehydrogenation of a 2,5-dihydropyrazine derivative.[4]

Materials:

  • 2,5-Dihydro-2,5-disubstituted-dihydropyrazine derivative

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve the 2,5-dihydro-2,5-disubstituted-dihydropyrazine derivative in anhydrous THF under an inert atmosphere of argon or nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of DDQ (1.1 equivalents) in anhydrous THF dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired pyrazine derivative.

Protocol 2: Air Oxidation of an in situ Generated Dihydropyrazine

This protocol is based on a biomimetic synthesis of 2,5-disubstituted pyrazines.[8]

Materials:

  • Cbz-protected α-amino aldehyde

  • Palladium on carbon (10%)

  • Dioxane

  • Hydrogen gas supply

  • Celite

Procedure:

  • To a solution of the Cbz-protected α-amino aldehyde in dioxane, add 10% palladium on carbon.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature. The hydrogenation leads to the deprotection of the amine and formation of the α-amino aldehyde, which dimerizes in situ to form the dihydropyrazine.

  • After the consumption of the starting material (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Stir the resulting filtrate, containing the dihydropyrazine intermediate, open to the air to facilitate oxidation to the pyrazine.

  • Monitor the oxidation by TLC.

  • Once the oxidation is complete, concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the 2,5-disubstituted pyrazine.

Visualizing the Workflow

The general workflow for the synthesis of pyrazines from their 1,4-dihydro precursors can be visualized as a straightforward two-step process.

G cluster_synthesis Synthesis of this compound cluster_aromatization Aromatization cluster_purification Purification Start Starting Materials (e.g., α-amino ketones or α-diketones and 1,2-diamines) Reaction Cyclization/ Condensation Start->Reaction Dihydropyrazine This compound Intermediate Reaction->Dihydropyrazine Oxidation Oxidation (e.g., DDQ, Air, MnO2) Dihydropyrazine->Oxidation Pyrazine Substituted Pyrazine Oxidation->Pyrazine Purification Chromatography/ Recrystallization Pyrazine->Purification

General workflow for pyrazine synthesis.

Applications and Biological Relevance

Pyrazine derivatives are known to interact with various biological targets, making them valuable in drug development. For instance, some pyrazine-based compounds act as kinase inhibitors, playing a role in cellular signaling pathways related to cell proliferation and apoptosis.[9] The synthesis of novel pyrazine derivatives is therefore a key area of research for the development of new therapeutic agents.

Signaling Pathway Involvement

Certain pyrazine derivatives have been shown to modulate cellular signaling pathways. For example, some pyrazines can act as inhibitors of protein kinases, which are crucial enzymes in signal transduction.[9] The RhoA signaling pathway, which is involved in cytoskeletal organization and cell cycle progression, has also been identified as a target for some pyrazine-containing compounds.[10][11]

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK) Receptor->KinaseCascade PyrazineInhibitor Pyrazine Derivative (Kinase Inhibitor) PyrazineInhibitor->KinaseCascade CellularResponse Cellular Response (Proliferation, Survival) KinaseCascade->CellularResponse

Inhibition of a kinase signaling pathway.

The synthesis of pyrazines via the aromatization of this compound precursors is a versatile and efficient method for accessing a wide range of substituted pyrazine derivatives. The choice of oxidizing agent and reaction conditions can be tailored to the specific substrate, allowing for the synthesis of complex molecules with potential applications in medicine and materials science. The protocols and data presented in this application note provide a valuable resource for researchers working in this field.

References

Application Notes and Protocols for the Purification of 1,4-Dihydropyrazine Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The synthesis of these compounds often yields crude mixtures containing starting materials, byproducts, and the oxidized pyrazine (B50134) counterparts. Effective purification is therefore a critical step to ensure the integrity of subsequent research and development. Column chromatography is a fundamental and widely used technique for the purification of these compounds. This document provides a detailed protocol for the purification of 1,4-dihydropyrazine derivatives using silica (B1680970) gel column chromatography.

Key Principles

The separation of this compound compounds by column chromatography is based on the principle of differential adsorption of the components of a mixture onto a stationary phase (typically silica gel) as a mobile phase (solvent) passes through it. Due to their inherent instability and susceptibility to oxidation, certain precautions, such as protection from light and air, are often necessary during the purification process. The selection of an appropriate solvent system is paramount for achieving good separation and is typically determined empirically using Thin Layer Chromatography (TLC).

Data Presentation: Solvent Systems and TLC Conditions

The choice of eluent is critical for successful separation. The ideal solvent system should provide a retention factor (Rƒ) for the target this compound compound in the range of 0.2-0.4 on a TLC plate to ensure good separation on the column.[1] Below is a table summarizing typical solvent systems used for the purification of various this compound derivatives.

Compound Class/DerivativeStationary PhaseMobile Phase (Solvent System)Typical RƒReference/Notes
General 1,4-DihydropyrazinesSilica GelHexane (B92381) / Ethyl Acetate (90:10)VariesEffective for separating less polar dihydropyrazines from more polar impurities.
Substituted this compoundSilica GelPetroleum Ether / Ethyl Acetate (98:2)~0.5Used for the purification of a specific synthesized derivative.
N,N'-di-Boc-1,4-dihydropyrazineSilica GelPetroleum Ether / Ethyl Acetate (8:2)Not specifiedProvides moderate polarity for compounds with protecting groups.
Carbonyl-Stabilized this compoundSilica GelEthyl Acetate / Dichloromethane (7:3)Not specifiedSuitable for more polar, stabilized dihydropyrazine (B8608421) systems.[2]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of a this compound compound using flash column chromatography.

Materials:

  • Crude this compound compound

  • Silica gel for flash chromatography (230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate, Dichloromethane

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes/flasks

  • UV lamp for TLC visualization

  • Rotary evaporator

Methodology:

  • Solvent System Selection (TLC):

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Visualize the spots under a UV lamp.

    • The optimal solvent system is one that gives the target compound an Rƒ value between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Gently stir the slurry to remove air bubbles.

    • Secure the column in a vertical position and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.

    • Pour the silica gel slurry into the column. Allow the silica to settle, and gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during solvent addition.

    • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the selected solvent system. If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Collect the eluent in fractions (e.g., 10-20 mL per tube).

    • It is advisable to protect the column from light, as 1,4-dihydropyrazines can be light-sensitive.

  • Monitoring the Separation:

    • Monitor the progress of the separation by spotting alternating fractions onto a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing the pure desired compound.

  • Isolation of the Purified Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound compound.

    • Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Mandatory Visualizations

Purification_Workflow Workflow for this compound Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Selection) Slurry 2. Prepare Silica Slurry TLC->Slurry Optimal solvent found Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for this compound Purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system. - Column overloading.- Re-optimize the solvent system using TLC. - Use a larger column or reduce the amount of sample loaded.
Compound Elutes Too Quickly (High Rƒ) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).
Compound Does Not Elute (Low Rƒ) - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (increase the proportion of the polar solvent).
Band Tailing - Strong interaction with silica gel. - Compound is acidic or basic.- For basic compounds, add a small amount of triethylamine (B128534) (0.1-1%) to the mobile phase.
Compound Degradation on Column - Sensitivity to acidic silica. - Oxidation.- Deactivate the silica gel by pre-eluting with a solvent containing triethylamine. - Purge solvents with an inert gas (e.g., nitrogen or argon) and protect the column from light.

References

Application Notes and Protocols for the Electrochemical Characterization of 1,4-Dihydropyrazines using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical characterization of 1,4-dihydropyrazines and their analogs using cyclic voltammetry (CV). This powerful electroanalytical technique is invaluable for elucidating the redox properties of these heterocyclic compounds, which are significant in various fields, including medicinal chemistry and materials science. Understanding the oxidation and reduction behavior of 1,4-dihydropyrazines is crucial for assessing their antioxidant potential, metabolic pathways, and suitability as electron donors in various applications.

Introduction to the Electrochemical Behavior of 1,4-Dihydropyrazines

1,4-Dihydropyrazines are non-aromatic heterocyclic compounds that can undergo oxidation to their corresponding aromatic pyrazine (B50134) counterparts. This transformation typically involves the removal of two electrons and two protons. Cyclic voltammetry is an effective technique to study this process by applying a ramping potential to an electrode immersed in a solution containing the 1,4-dihydropyrazine of interest and measuring the resulting current.

The key parameters obtained from a cyclic voltammogram are the peak potentials for oxidation (Epa) and reduction (Epc), and the corresponding peak currents (ipa and ipc). The oxidation of 1,4-dihydropyrazines is generally an irreversible process, meaning the corresponding reduction peak of the pyrazine back to the dihydropyrazine (B8608421) is often not observed or is significantly shifted. This is because the initial oxidation product, a radical cation, can undergo further chemical reactions.

The electrochemical properties of 1,4-dihydropyrazines are highly sensitive to their molecular structure. The presence of electron-withdrawing or electron-donating substituents on the dihydropyrazine ring can significantly influence the oxidation potential. Electron-withdrawing groups make the compound more difficult to oxidize, resulting in a shift of the oxidation potential to more positive values.[1] Conversely, electron-donating groups facilitate oxidation, shifting the potential to less positive values.

Quantitative Data Summary

The following table summarizes the electrochemical data for a selection of this compound and analogous 1,4-dihydropyridine (B1200194) derivatives obtained by cyclic voltammetry.

CompoundOxidation Peak Potential (Epa) vs. Ref.Reduction Peak Potential (Epc) vs. Ref.Reference ElectrodeSolvent/Electrolyte
N,N-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine1.20 V-2.14 VSCEDMF / 0.1 M Bu4NBF4
Cationic 1,4-Dihydropyridines (General Range)1.6 - 1.7 VNot ReportedNot SpecifiedAcetonitrile
Cationic 3,4-Dihydropyridones (General Range)2.0 - 2.4 VNot ReportedNot SpecifiedAcetonitrile
2-Amino-3-alkoxycarbonylalkylammonium Derivatives (General Range)1.2 - 1.5 VNot ReportedNot SpecifiedAcetonitrile

Experimental Protocols

This section provides a detailed methodology for the electrochemical characterization of 1,4-dihydropyrazines using cyclic voltammetry.

Materials and Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE) is commonly used.[1] Other options include platinum or gold electrodes.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[1]

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Solvent: Acetonitrile (dry) or Dimethylformamide (DMF) are suitable for most this compound derivatives.[1] For studies investigating pH effects, aqueous buffer solutions can be used.

  • Supporting Electrolyte: Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu4NBF4) or tetrabutylammonium hexafluorophosphate (B91526) (Bu4NPF6) at a concentration of 0.1 M.[1]

  • Analyte (this compound derivative): Typically prepared at a concentration of 1-5 mM.

  • Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

Instrumentation
  • A potentiostat capable of performing cyclic voltammetry.

Experimental Procedure
  • Electrode Preparation:

    • Polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).

    • Dry the electrode completely.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode system in an electrochemical cell.

    • Ensure the tip of the reference electrode is placed close to the working electrode to minimize iR drop.

  • Solution Preparation and Deoxygenation:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M Bu4NBF4) in the chosen solvent (e.g., acetonitrile).

    • Dissolve the this compound derivative in the electrolyte solution to the desired concentration (e.g., 1 mM).

    • Transfer the solution to the electrochemical cell.

    • Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic reaction is expected to occur.

      • Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation of the this compound.

      • Vertex Potential 2 (Final Potential): A potential sufficiently negative to observe any reduction processes, if applicable.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to investigate the nature of the electrochemical process.

    • Run the cyclic voltammetry scan.

    • Record the resulting voltammogram (current vs. potential plot).

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc), if present.

    • Measure the anodic peak current (ipa) and the cathodic peak current (ipc).

    • If both oxidation and reduction peaks are present, calculate the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process.

    • Investigate the effect of scan rate on the peak currents. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.

Visualizations

Signaling Pathway of this compound Oxidation

G Figure 1. Electrochemical Oxidation Pathway of a this compound. DHP This compound RadicalCation Radical Cation DHP->RadicalCation -e⁻ (Oxidation) Pyrazine Pyrazine RadicalCation->Pyrazine -e⁻, -2H⁺ FurtherProducts Further Reaction Products RadicalCation->FurtherProducts

Caption: Electrochemical oxidation of a this compound.

Experimental Workflow

G Figure 2. Experimental Workflow for Cyclic Voltammetry. cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis ElectrodePrep Electrode Preparation (Polishing & Cleaning) CellAssembly Electrochemical Cell Assembly ElectrodePrep->CellAssembly SolutionPrep Solution Preparation (Analyte & Electrolyte) Deoxygenation Deoxygenation (N₂ or Ar Purge) SolutionPrep->Deoxygenation Deoxygenation->CellAssembly CV_Scan Cyclic Voltammetry Scan CellAssembly->CV_Scan DataAcquisition Data Acquisition (Voltammogram) CV_Scan->DataAcquisition ParameterExtraction Parameter Extraction (Epa, Epc, ipa, ipc) DataAcquisition->ParameterExtraction Interpretation Interpretation of Electrochemical Behavior ParameterExtraction->Interpretation

Caption: Workflow for cyclic voltammetry analysis.

References

Application Notes and Protocols: The 1,4-Dihydropyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Scaffold: While the query specified "1,4-dihydropyrazine," the available scientific literature with detailed medicinal chemistry applications and protocols predominantly focuses on the closely related and extensively studied "1,4-dihydropyridine" (DHP) scaffold. The 1,4-DHP nucleus is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents.[1][2][3] This document will therefore provide detailed application notes and protocols for the 1,4-dihydropyridine (B1200194) scaffold, which is of significant interest to researchers, scientists, and drug development professionals.

The 1,4-dihydropyridine scaffold is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry, leading to the development of a wide range of therapeutic agents.[4] Initially recognized for their role as L-type calcium channel blockers in the treatment of cardiovascular diseases, the applications of 1,4-DHP derivatives have expanded to include anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.[1][2][4][5]

Anticancer Applications

Recent research has highlighted the potential of 1,4-dihydropyridine derivatives as potent anticancer agents.[6][7] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[7]

Quantitative Data: In Vitro Anticancer Activity of 1,4-Dihydropyridine Derivatives
Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
7b Glioblastoma (U87MG)1.8 ± 0.1Carboplatin2.5 ± 0.2
7d Lung Cancer (A549)2.1 ± 0.1Gemcitabine3.2 ± 0.3
7e Colorectal Adenocarcinoma (Caco-2)1.5 ± 0.1Daunorubicin2.8 ± 0.2
7f Glioblastoma (U87MG)2.0 ± 0.2Carboplatin2.5 ± 0.2

Table 1: Summary of in vitro anticancer activity of selected 1,4-dihydropyridine derivatives. Data extracted from a study on 1,4-dihydropyridine based compounds bearing a benzylpyridinium moiety.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of 1,4-dihydropyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Materials:

  • Cancer cell lines (e.g., U87MG, A549, Caco-2)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 1,4-Dihydropyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After 24 hours, treat the cells with various concentrations of the 1,4-dihydropyridine compounds.

  • Incubate the plates for an additional 48 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 values.

Diagram of Experimental Workflow for Anticancer Screening

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24 hours cell_seeding->incubation_24h add_compounds Add 1,4-DHP compounds at various concentrations incubation_24h->add_compounds incubation_48h Incubate for 48 hours add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h dissolve_formazan Dissolve formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 cluster_stress Cellular Stress cluster_pathways Pathological Pathways cluster_outcome Cellular Outcome Ischemia Ischemia / Neurotoxicity Protein_Dysregulation Dysregulation of Neuronal Proteins Ischemia->Protein_Dysregulation Synaptic_Impairment Impaired Synaptic Plasticity Ischemia->Synaptic_Impairment Neuronal_Damage Neuronal Damage & Memory Impairment Protein_Dysregulation->Neuronal_Damage Synaptic_Impairment->Neuronal_Damage DHP Atypical 1,4-DHP Derivatives DHP->Protein_Dysregulation Normalizes expression DHP->Synaptic_Impairment Modulates cluster_reactants Reactants cluster_workup Workup & Purification Aldehyde Aldehyde Reaction Hantzsch Reaction (Reflux in Solvent) Aldehyde->Reaction Ketoester β-Ketoester (2 eq.) Ketoester->Reaction Ammonia Ammonia Source Ammonia->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 1,4-Dihydropyridine Derivative Recrystallization->Product

References

Application Notes and Protocols for the Synthesis of N-Borylated 1,4-Dihydropyrazines via Transition-Metal-Free Hydroboration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-borylated 1,4-dihydropyrazines are valuable intermediates in organic synthesis and potential building blocks in medicinal chemistry. The dearomatization of pyrazines through transition-metal-free methods offers a direct and high-yield route to these compounds.[1][2] This protocol details the synthesis of N,N'-diboryl-1,4-dihydropyrazines from pyrazines and substituted pyrazines using bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) under catalyst-free conditions.[1][3] The reactions proceed efficiently at room temperature, providing a straightforward and scalable method for accessing these important heterocyclic scaffolds.

Experimental Workflow

The general workflow for the synthesis of N-borylated 1,4-dihydropyrazines is depicted below. The process involves the reaction of a pyrazine (B50134) derivative with a boron reagent in an appropriate solvent under an inert atmosphere, followed by isolation and purification of the product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis reagents Pyrazine Derivative + Boron Reagent stirring Stirring at Room Temperature (2-24 h) reagents->stirring Combine in a drybox solvent Anhydrous Solvent (Pentane or THF) solvent->stirring precipitation Precipitation of Product stirring->precipitation decantation Solvent Removal (Decantation) precipitation->decantation washing Washing with Pentane (B18724) decantation->washing drying Drying in vacuo washing->drying characterization Characterization (NMR, HRMS) drying->characterization Obtain pure product

Figure 1. General experimental workflow for the synthesis of N-borylated 1,4-dihydropyrazines.

Quantitative Data Summary

The transition-metal-free diboration of various pyrazine derivatives with bis(pinacolato)diboron (B₂pin₂) provides good to excellent yields of the corresponding N,N'-diboryl-1,4-dihydropyrazines.[4]

Table 1: Diboration of Substituted Pyrazines with Bis(pinacolato)diboron (B₂pin₂) [4]

EntryPyrazine DerivativeProductYield (%)
1PyrazineN,N'-Diboryl-1,4-dihydropyrazine90
22-MethylpyrazineN,N'-Diboryl-2-methyl-1,4-dihydropyrazine89
32-ChloropyrazineN,N'-Diboryl-2-chloro-1,4-dihydropyrazine85
42-PhenylpyrazineN,N'-Diboryl-2-phenyl-1,4-dihydropyrazine92
52,6-DimethylpyrazineN,N'-Diboryl-2,6-dimethyl-1,4-dihydropyrazine77
6QuinoxalineN,N'-Diboryl-1,4-dihydroquinoxaline95

Note: Reactions were typically carried out at room temperature.

Experimental Protocols

Materials and General Procedures:

  • All reactions should be performed in a drybox under a nitrogen atmosphere with magnetic stirring.[4]

  • Solvents such as tetrahydrofuran (B95107) (THF) and pentane should be dried and degassed prior to use.[4]

  • Pyrazine derivatives and bis(pinacolato)diboron are commercially available and should be handled under an inert atmosphere.

  • Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹¹B) and High-Resolution Mass Spectrometry (HRMS) are used for product characterization.[4]

Protocol 1: Synthesis of N,N'-Diboryl-1,4-dihydropyrazine from Pyrazine [4]

This protocol describes the reaction of pyrazine with bis(pinacolato)diboron in pentane.

Procedure:

  • In a drybox, add pyrazine (35 mg, 0.44 mmol) and bis(pinacolato)diboron (103 mg, 0.40 mmol) to a screw-capped vial equipped with a magnetic stirrer bar.[4]

  • Add pentane (0.4 mL) to the vial and cap it.

  • Stir the solution magnetically at room temperature. A white solid will precipitate.

  • After 2 hours, stop stirring and remove the solution by decantation.

  • Wash the solid product with pentane (2 x 0.2 mL).

  • Dry the solid in vacuo to obtain N,N'-diboryl-1,4-dihydropyrazine as a white solid (122 mg, 90% yield).[4]

Characterization Data for N,N'-Diboryl-1,4-dihydropyrazine:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.13 (s, 4H), 1.19 (s, 24H).[4]

  • ¹³C NMR (126 MHz, CDCl₃): δ 113.2, 83.0, 24.5.[4]

  • ¹¹B NMR (128 MHz, CDCl₃): δ 21.8.[4]

  • HRMS (EI) m/z calcd for C₁₆H₂₈B₂N₂O₄ (M⁺): 334.2235, found: 334.2249.[4]

Protocol 2: General Procedure for Diboration of Substituted Pyrazines [4]

This protocol is applicable to various substituted pyrazines.

Procedure:

  • In a drybox, place the substituted pyrazine (0.44 mmol) and bis(pinacolato)diboron (102 mg, 0.40 mmol) in a screw-capped vial with a magnetic stirrer bar.[4]

  • Add pentane (0.4 mL) and cap the vial.

  • Stir the solution at room temperature for 2 hours, during which a solid precipitate will form.

  • Remove the solvent by decantation, wash the solid with pentane (2 x 0.2 mL), and dry in vacuo to yield the pure product.[4]

Proposed Reaction Mechanism

The transition-metal-free diboration of pyrazine is proposed to proceed through a mechanism involving the coordination of the pyrazine nitrogen to a boron atom of B₂pin₂, followed by a nucleophilic attack.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_attack Nucleophilic Attack cluster_product Product Pyrazine Pyrazine Intermediate [Pyrazine-B₂pin₂ Adduct] (Four-coordinate boron intermediate) Pyrazine->Intermediate Coordination B2pin2 B₂pin₂ B2pin2->Intermediate Attack Intramolecular Nucleophilic Attack Intermediate->Attack Activation Product N,N'-Diboryl-1,4-dihydropyrazine Attack->Product Rearrangement and Second Borylation

Figure 2. Proposed mechanism for the transition-metal-free diboration of pyrazine.

This proposed mechanism involves the initial coordination of a pyrazine nitrogen atom to one of the boron atoms in B₂pin₂.[3] This forms an intermediate with a four-coordinate boron atom, which activates the second Bpin moiety and the C2 carbon of the pyrazine ring, making them nucleophilic and electrophilic, respectively.[3] Subsequent intramolecular attack leads to the formation of the 1,4-dihydropyrazine product.

Applications in Drug Development: The synthesized N-borylated 1,4-dihydropyrazines can serve as versatile intermediates. The carbon-boron bond can be further functionalized through various transformations, providing access to a wide range of substituted dihydropyrazines for screening in drug discovery programs.[5] The this compound core is a privileged scaffold found in numerous biologically active compounds.

References

Application Note: Transition-Metal-Free Silaboration of Pyrazine for the Synthesis of 1,4-Dihydropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note details a robust and efficient transition-metal-free experimental procedure for the silaboration of pyrazine (B50134), yielding N-boryl-N'-silyl-1,4-dihydropyrazine derivatives. This method provides a straightforward route to functionalized dihydropyrazines, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

Pyrazine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. The dearomatization of N-heteroarenes, such as pyrazine, offers a powerful strategy for the synthesis of novel three-dimensional scaffolds with diverse biological activities. The silaboration of pyrazines introduces both a silicon and a boron moiety in a single step, leading to versatile 1,4-dihydropyrazine intermediates that can be further functionalized. This protocol describes a transition-metal-free approach, which is advantageous due to its simplicity, cost-effectiveness, and reduced risk of metal contamination in the final products.[1][2][3]

Experimental Protocol

This section provides a detailed methodology for the silaboration of pyrazine as described in the literature.[1]

Materials and Reagents:

  • Pyrazine (1a)

  • 2-(chlorodimethylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6)

  • Tetrahydrofuran (THF), anhydrous

  • Screw-capped vial

  • Magnetic stirrer bar

  • Drybox under a nitrogen atmosphere

Procedure:

  • All reactions should be performed in a drybox under an inert atmosphere of nitrogen with magnetic stirring.[1]

  • In a screw-capped vial equipped with a magnetic stirrer bar, place pyrazine (1a, 35 mg, 0.43 mmol).[1]

  • To the vial, add anhydrous THF (0.4 mL).[1]

  • Add 2-(chlorodimethylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6, 87 mg, 0.39 mmol) to the vial.[1]

  • Cap the vial and stir the solution magnetically at room temperature.[1]

  • The reaction should proceed for 24 hours.[1]

  • After 24 hours, concentrate the reaction mixture in vacuo to remove all volatile components, including any unreacted pyrazine.[1]

  • The resulting product, N-boryl-N'-silyl-1,4-dihydropyrazine 7, is obtained with high purity.[1]

Data Presentation

The following table summarizes the quantitative data for the silaboration of pyrazine.

Reactant 1Reactant 2ProductSolventTemperatureTime (h)Yield (%)
Pyrazine (1a)2-(chlorodimethylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6)N-boryl-N'-silyl-1,4-dihydropyrazine (7)THFRoom Temp.2482

Characterization Data for N-boryl-N'-silyl-1,4-dihydropyrazine (7):

  • High-Resolution Mass Spectrometry (HRMS): The search results provided HRMS data for a related diboration product, but not specifically for the silaboration product 7. For a complete characterization, obtaining HRMS data for the silaboration product would be a standard procedure.

Visualizations

Experimental Workflow for the Silaboration of Pyrazine

experimental_workflow Experimental Workflow for Silaboration of Pyrazine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep_vial Prepare screw-capped vial with magnetic stirrer in a drybox add_pyrazine Add Pyrazine (1a) prep_vial->add_pyrazine add_thf Add anhydrous THF add_pyrazine->add_thf add_silylborane Add 2-(chlorodimethylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6) add_thf->add_silylborane stir Stir at room temperature for 24 hours add_silylborane->stir concentrate Concentrate in vacuo to remove volatiles stir->concentrate product Obtain pure N-boryl-N'-silyl-1,4-dihydropyrazine (7) concentrate->product

Caption: A flowchart illustrating the step-by-step experimental procedure for the silaboration of pyrazine.

Proposed Reaction Scheme for the Silaboration of Pyrazine

reaction_scheme Proposed Reaction Scheme cluster_product Product pyrazine Pyrazine (1a) product N-boryl-N'-silyl-1,4-dihydropyrazine (7) pyrazine->product + silylborane 2-(chlorodimethylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6) silylborane->product

Caption: A diagram showing the reactants and the resulting product of the pyrazine silaboration reaction.

References

Application Notes and Protocols: 1,4-Dihydropyrazines in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for utilizing 1,4-dihydropyrazine derivatives as versatile building blocks in the synthesis of complex natural products. The focus is on the preparation of functionalized dihydropyrazine (B8608421) synthons and their subsequent application in constructing the core structures of bioactive marine alkaloids.

Application Note 1: Synthesis of a Key this compound Building Block

1,4-dihydropyrazines substituted with electron-withdrawing groups are stable, versatile intermediates. The following protocol details the synthesis of N,N'-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine, a symmetrically functionalized building block suitable for a variety of subsequent chemical transformations.

Experimental Protocol: Synthesis of Compound 2

This protocol is adapted from the procedure described by Rodrigues, Ferreira, and Monteiro for the dimerization of a dehydroalanine (B155165) derivative.[1]

Reaction Scheme:

  • 2 x Methyl N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalaninate (Tos-DAla(N-Boc)-OMe) (1) → N,N'-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine (2)

Materials:

  • Methyl N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalaninate (1)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Di-tert-butyl pyrocarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), dry

  • Standard work-up and purification reagents (diethyl ether, brine, MgSO₄, silica (B1680970) gel)

Procedure:

  • Dissolve Tos-Ser-OMe (the precursor to dehydroalanine 1 ) in dry acetonitrile to a concentration of 0.1 M.

  • To this solution, add DMAP (0.1 equivalents) followed by Boc₂O (2.2 equivalents) with vigorous stirring at room temperature.

  • After 30 minutes of reaction time, add an additional 1.0 equivalent of DMAP and 6.0 equivalents of anhydrous K₂CO₃.

  • Allow the reaction to stir at room temperature for approximately 3 days, monitoring by TLC for the consumption of the starting material and formation of the dihydropyrazine product.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the aqueous phase with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound 2 .

Data Presentation
ProductStarting Material PrecursorKey ReagentsSolventReaction TimeYield
N,N'-Bis-(Boc)-2,5-bis-(CO₂Me)-1,4-dihydropyrazine (2) Tos-Ser-OMeDMAP, K₂CO₃, Boc₂OAcetonitrile~3 days78%

Table 1: Summary of the synthesis of a key this compound building block.[1]

Visualization: Synthetic Workflow

G start Tos-Ser-OMe (Precursor) reagents DMAP (0.1 eq) Boc₂O (2.2 eq) intermediate In situ formation of Dehydroalanine (1) start->intermediate Dehydration reagents2 DMAP (1 eq) K₂CO₃ (6 eq) dimerization Dimerization & Cyclization intermediate->dimerization Base-mediated reaction product This compound (2) (78% Yield) dimerization->product

Caption: Workflow for the synthesis of a functionalized this compound.

Application Note 2: Pyrazine (B50134) Scaffolds in the Synthesis of Marine Alkaloids

Pyrazine and its derivatives serve as crucial linchpins in the total synthesis of complex bis(indole) marine alkaloids such as the dragmacidins. These natural products exhibit a range of biological activities, making their synthetic accessibility a key goal for drug discovery. The pyrazine core acts as a strategic unit to couple two indole (B1671886) fragments.

Synthetic Strategy: Constructing the Bis(indole)pyrazine Core of Dragmacidins

The assembly of the dragmacidin skeleton often involves the late-stage construction of the central pyrazine or pyrazinone ring, which connects two indole moieties. This can be achieved through innovative C-H activation and cross-coupling reactions.

Strategy: A palladium-catalyzed C-H/C-H cross-coupling reaction between an indole and a pyrazine-N-oxide has been effectively used to synthesize a model compound of dragmacidin D.[2] This approach directly forges a C-C bond between the two heterocyclic systems.

Reaction Scheme:

  • N-MOM-Indole (3) + Pyrazine-N-Oxide (4) → Coupled Product (5)

Protocol Outline (Based on reported strategy):

  • To a solution of N-MOM-protected indole (3) and pyrazine-N-oxide (4) in a suitable solvent, add the palladium(II) acetate (B1210297) catalyst and a silver(I) acetate co-oxidant.

  • Heat the reaction mixture to allow for the C-H activation and cross-coupling to proceed.

  • Upon completion, the reaction is worked up and the product is purified chromatographically.

  • The resulting N-oxide (5) can be further elaborated to the pyrazinone core found in dragmacidin D.[2]

Data Presentation
Reaction TypeSubstrate 1Substrate 2Catalyst / ReagentsProductYield
C-H/C-H Cross-CouplingN-MOM-IndolePyrazine-N-OxidePd(OAc)₂, AgOAcCoupled Indole-Pyrazine N-Oxide50%

Table 2: Key C-H coupling reaction for the synthesis of a Dragmacidin D model system.[2]

Visualization: Logic of Dragmacidin Core Synthesis

G indole1 Indole Moiety 1 coupling1 C-H/C-H Cross-Coupling indole1->coupling1 pyrazine Pyrazine Building Block (e.g., Pyrazine-N-Oxide) pyrazine->coupling1 indole2 Indole Moiety 2 coupling2 Second Coupling or Functionalization indole2->coupling2 intermediate Indole-Pyrazine Intermediate coupling1->intermediate intermediate->coupling2 product Bis(indole)pyrazine Core (Dragmacidin Scaffold) coupling2->product

Caption: Synthetic logic for assembling the core of dragmacidin alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of 1,4-Dihydropyrazine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 1,4-dihydropyrazines under acidic conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, handling, and use of 1,4-dihydropyrazine derivatives in acidic environments.

Problem 1: Low or No Yield of this compound Product in Syntheses Conducted Under Acidic Conditions.

  • Possible Cause: The this compound ring is susceptible to degradation in the presence of acid. The acidic conditions required for the reaction may be simultaneously promoting the decomposition of the product as it forms.

  • Solution:

    • Use of Stabilizing Substituents: Introduce electron-withdrawing groups (EWGs) on the nitrogen atoms or at the C2 and C5 positions of the pyrazine (B50134) ring. Carbonyl, thiocarbonyl, ester, and amide groups can enhance stability.[1][2]

    • Reaction Condition Optimization: Carefully control the reaction temperature and duration. Lower temperatures and shorter reaction times may minimize degradation. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the product is formed.

    • Alternative Synthetic Routes: Explore synthetic pathways that do not require acidic conditions. For example, some stable 1,4-dihydropyrazines can be synthesized through self-condensation reactions in the presence of a non-acidic base or via palladium-catalyzed reactions.[1]

Problem 2: Decomposition of Purified this compound Compound During Storage or Subsequent Acidic Reaction Steps.

  • Possible Cause: The inherent instability of the this compound ring system makes it prone to oxidation and rearrangement, processes that can be accelerated by acid.

  • Solution:

    • Inert Atmosphere: Handle and store this compound derivatives under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. The radical cation of some dihydropyrazines is air-stable, but the parent compound can be susceptible to oxidation.[3]

    • Aprotic Solvents: Whenever possible, use aprotic solvents for reactions and storage to minimize proton-catalyzed degradation.

    • pH Control: If aqueous or protic solutions are necessary, maintain the pH as close to neutral as possible. If acidic conditions are unavoidable, use the mildest possible acid and the shortest possible exposure time.

    • Structural Modification for Stability: Synthesize derivatives with bulky substituents that can sterically hinder the approach of protons and other reactive species to the dihydropyrazine (B8608421) ring.[1]

Problem 3: Formation of Unexpected Side Products in Reactions Involving 1,4-Dihydropyrazines Under Acidic Conditions.

  • Possible Cause: Acid-catalyzed degradation of the this compound ring can lead to a variety of decomposition products. In the presence of oxygen, oxidation and ring cleavage can occur.[3]

  • Solution:

    • Product Characterization: Thoroughly characterize all reaction products using techniques like NMR, mass spectrometry, and chromatography to identify the degradation products. Common degradation pathways can involve oxidation to the corresponding pyrazine or ring-opened products.

    • Degradation Pathway Analysis: Understanding the degradation mechanism can help in devising strategies to prevent the formation of side products. For instance, if oxidation is a major issue, rigorous exclusion of air is critical.

Frequently Asked Questions (FAQs)

Q1: Why are 1,4-dihydropyrazines generally unstable in acidic conditions?

A1: The instability of 1,4-dihydropyrazines in acidic media is attributed to the high electron density of the dihydropyrazine ring, which makes it susceptible to protonation. Protonation can disrupt the electronic structure of the ring, making it more vulnerable to oxidation, hydrolysis, and other degradation reactions. The parent this compound is itself unknown as a stable molecule, necessitating substitutions to achieve isolable compounds.[1]

Q2: What is the primary degradation pathway for 1,4-dihydropyrazines in the presence of acid and oxygen?

A2: In the presence of acid and oxygen, a common degradation pathway for stable this compound derivatives, such as DDTTA, involves oxidation. The reaction can proceed through the formation of a radical cation. Under highly acidic conditions, this can lead to the formation of a dication. In less acidic, aqueous environments, oxidation can lead to the formation of diols and subsequent ring cleavage to yield products like aldehydes.[3]

Q3: How can I enhance the stability of my this compound derivative?

A3: The stability of 1,4-dihydropyrazines can be significantly improved by introducing electron-withdrawing groups (EWGs) such as esters, amides, or thiocarbonyls at the 2 and 5 positions, and/or on the nitrogen atoms.[1] These groups decrease the electron density of the ring, making it less susceptible to protonation and oxidation. Bulky substituents can also provide steric protection.

Q4: Are there any analytical techniques to monitor the stability of 1,4-dihydropyrazines?

A4: Yes, several analytical techniques can be used to monitor the stability of 1,4-dihydropyrazines. UV-Vis spectroscopy can be used to track the disappearance of the characteristic absorption of the dihydropyrazine chromophore. NMR spectroscopy is invaluable for identifying degradation products by observing changes in the chemical shifts and the appearance of new signals. High-Performance Liquid Chromatography (HPLC) is excellent for separating the parent compound from its degradation products and quantifying the extent of degradation over time.

Quantitative Stability Data

Solvent/ConditionPredominant Product(s)Observations
Trifluoroacetic AcidDDTTA radical cationThe radical cation is stable and can be isolated.[3]
Acetic acid-water mixturesRadical cation and diolOxidation leads to the formation of a diol.[3]
AcetonitrileAldehyde (ring cleavage product)The primary product results from the cleavage of the pyrazine ring.[3]

Experimental Protocols

Protocol 1: Synthesis of a Stabilized this compound (HTTA)

This protocol describes the synthesis of 2,4,4,6,8,8-Hexamethyl-3,4,7,8-tetrahydro-2,4a,6,8a-tetraazaanthracene-1(2H),5(6H)-dione (HTTA), an amide-stabilized this compound.[1]

  • Chlorination of Pyrazinone: 5,6-dihydro-1,3,5,5-tetramethylpyrazin-2(1H)-one is chlorinated with tert-butyl hypochlorite (B82951) in dichloromethane.

  • Self-Condensation: The resulting chloromethyl pyrazinone undergoes self-condensation in the presence of diisopropylethylamine in dimethylformamide (DMF).

  • Purification: The product (HTTA) is purified to yield the stable dihydropyrazine.

Protocol 2: Monitoring the Oxidation of a Stabilized this compound (DDTTA)

This protocol outlines a method to monitor the dioxygen oxidation of DDTTA in an acetic acid/water mixture.[3]

  • Sample Preparation: Dissolve a known amount of DDTTA in a nitrogen-purged mixture of acetic acid and deionized water.

  • Oxygen Introduction: Introduce a measured volume of pure oxygen into the reaction flask.

  • Reaction Monitoring: Vigorously stir the solution and monitor the reaction progress by withdrawing aliquots at different time intervals.

  • Analysis: Analyze the aliquots using UV-Vis spectroscopy to measure the decrease in absorbance of DDTTA and/or by NMR spectroscopy after solvent evaporation to identify the products.

Visualizations

degradation_pathway DHP This compound (Electron-rich) Protonated_DHP Protonated This compound DHP->Protonated_DHP H+ (Acidic Conditions) Oxidized_Species Oxidized Species (e.g., Radical Cation) Protonated_DHP->Oxidized_Species [O] (e.g., O2) Final_Products Degradation Products (e.g., Pyrazine, Ring-Opened Products) Oxidized_Species->Final_Products Further Reactions

Caption: Proposed acid-catalyzed degradation pathway of this compound.

experimental_workflow cluster_synthesis Synthesis of Stabilized 1,4-DHP cluster_stability_testing Stability Assessment Start Starting Materials Reaction Reaction with EWGs Start->Reaction Purification Purification Reaction->Purification Stabilized_DHP Stable 1,4-DHP Purification->Stabilized_DHP Expose Expose to Acidic Conditions Stabilized_DHP->Expose Monitor Monitor Degradation (HPLC, NMR) Expose->Monitor Analyze Analyze Data Monitor->Analyze Conclusion Determine Stability Analyze->Conclusion

Caption: General workflow for synthesizing and evaluating stabilized 1,4-dihydropyrazines.

References

Technical Support Center: Prevention of Oxidative Degradation of 1,4-Dihydropyrazines During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the oxidative degradation of 1,4-dihydropyrazines during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1,4-dihydropyrazine degradation during storage?

A1: The primary cause of degradation for 1,4-dihydropyrazines is oxidation. The this compound ring is susceptible to oxidation, which leads to the formation of the corresponding aromatic pyrazine (B50134) derivative. This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.

Q2: My solid this compound sample has changed color (e.g., turned yellow). What does this indicate?

A2: A color change, such as yellowing, in a solid this compound sample is a strong indicator of oxidative degradation. The resulting aromatic pyrazine compound is often more colored than the parent dihydropyrazine. It is recommended to verify the purity of your sample using an appropriate analytical method like HPLC or TLC.

Q3: What are the ideal storage conditions for solid this compound compounds?

A3: To minimize oxidative degradation, solid 1,4-dihydropyrazines should be stored under the following conditions:

  • In the dark: Use amber vials or wrap containers in aluminum foil to protect the compound from light.

  • Low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is highly recommended.

  • Inert atmosphere: For long-term storage or for particularly sensitive derivatives, flushing the storage container with an inert gas such as argon or nitrogen will displace oxygen and significantly slow down degradation.

Q4: How should I store solutions of 1,4-dihydropyrazines?

A4: Due to their inherent instability in solution, it is always best to prepare solutions of 1,4-dihydropyrazines fresh before use. If storage is unavoidable, the following precautions should be taken:

  • Use high-purity, degassed solvents to minimize dissolved oxygen.

  • Store solutions in amber vials, protected from light.

  • Store solutions at low temperatures, preferably at -20 °C or -80 °C.

Q5: Can I use antioxidants to prevent the degradation of my this compound?

A5: While antioxidants can be effective in preventing oxidation, their use must be carefully considered as they might interfere with subsequent experiments. For storage, it is generally preferable to rely on stringent storage conditions (low temperature, darkness, inert atmosphere). If antioxidants are being considered for a formulation, their compatibility and potential for interference must be thoroughly evaluated. Some researchers suggest that for reaction mixtures, adding antioxidants may not be a good option, and rigorous inert atmosphere techniques are preferred.

Troubleshooting Guides

Issue 1: Unexpected spot on TLC analysis of a stored this compound.
  • Possible Cause: The new spot is likely the oxidized pyrazine derivative, which is generally more polar than the parent this compound.

  • Recommended Solutions:

    • Confirm the identity of the new spot by comparing its Rf value to a standard of the expected pyrazine derivative, if available.

    • Quantify the extent of degradation using HPLC.

    • If the level of impurity is unacceptable, the compound may need to be repurified (e.g., by column chromatography).

    • Immediately implement more stringent storage conditions for the remaining material.

Issue 2: Loss of potency of a this compound solution in a biological assay.
  • Possible Cause: The this compound is likely degrading in the solution, leading to a lower concentration of the active compound.

  • Recommended Solutions:

    • Prepare fresh solutions immediately before each experiment.

    • If using a stock solution, ensure it is stored under optimal conditions (frozen, protected from light) and for a minimal duration.

    • Perform an analytical check (e.g., HPLC) on your stock solution to confirm its concentration and purity before use.

Issue 3: Inconsistent results in experiments using 1,4-dihydropyrazines.
  • Possible Cause: Inconsistent levels of degradation between different batches or even within the same batch over time can lead to variable experimental outcomes.

  • Recommended Solutions:

    • Establish a strict protocol for the storage and handling of your this compound compounds.

    • Routinely check the purity of your starting material before initiating a series of experiments.

    • If possible, use a freshly purified batch of the compound for sensitive applications.

Data Presentation

The following table summarizes the impact of various storage conditions on the stability of 1,4-dihydropyridine (B1200194) derivatives, which are structurally similar to 1,4-dihydropyrazines and serve as a useful proxy. The data illustrates the importance of controlling temperature and humidity.

Table 1: Kinetic Parameters of Thermal Decomposition of 1,4-Dihydropyridine Derivatives at 80°C and Varying Relative Humidity. [1]

CompoundRelative Humidity (%)Rate Constant (k x 10⁻⁸ s⁻¹)
Nisoldipine (NS) 50.912.22
76.414.82
90.917.01
Nifedipine (NF) 50.97.41
76.48.90
90.910.25
Nitrendipine (NT) 50.92.01
76.42.12
90.92.15
Nimodipine (NM) 50.92.05
76.42.14
90.92.19
Felodipine (FD) 50.92.09
76.42.17
90.92.24

Note: Data is for 1,4-dihydropyridine derivatives and is intended to be illustrative for 1,4-dihydropyrazines. Higher rate constants indicate faster degradation.[1]

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by Thin-Layer Chromatography (TLC)

This protocol provides a simple and rapid method to qualitatively assess the degradation of a this compound sample.

Materials:

Procedure:

  • Prepare the mobile phase and add it to the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front has reached a sufficient height, remove the plate and mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm. The this compound and its oxidized pyrazine product should appear as dark spots. The pyrazine derivative will typically have a lower Rf value (be more polar) than the parent dihydropyrazine.

Protocol 2: Quantitative Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to quantify the amount of this compound and its primary degradation product.

Materials:

  • HPLC system with a UV detector

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • This compound sample

  • Amber autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a mixture of acetonitrile and water (e.g., 45:55 v/v). This may need to be optimized for your specific analyte.

  • Standard Preparation: Prepare a stock solution of your this compound standard of known concentration in the mobile phase. If available, also prepare a standard of the corresponding pyrazine.

  • Sample Preparation: Dissolve your this compound sample in the mobile phase to a concentration within the linear range of the detector.

  • HPLC Method:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (optimized ratio)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: The λmax of the this compound (determined by UV-Vis spectrophotometry).

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis: Inject the standard solution(s) to determine the retention times and to create a calibration curve. Inject your sample solution. The peak corresponding to the this compound will decrease in area as degradation occurs, while the peak for the pyrazine derivative will increase.

Protocol 3: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to understand the degradation pathways of a this compound.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for a specified period. Also, reflux a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a xenon lamp for a defined period.

For each condition, analyze the stressed samples by HPLC to identify and quantify the degradation products.

Visualizations

Oxidative Degradation Pathway of this compound DHP This compound Intermediate Hydroperoxide Intermediate DHP->Intermediate O2 Pyrazine Pyrazine (Aromatized Product) Intermediate->Pyrazine - H2O2 Cleavage Ring Cleavage Products (e.g., Aldehydes) Intermediate->Cleavage Fragmentation

Caption: Oxidative degradation pathway of this compound.

Troubleshooting Workflow for this compound Degradation start Degradation Suspected (e.g., color change, loss of potency) check_purity Check Purity (TLC/HPLC) start->check_purity degraded Degradation Confirmed? check_purity->degraded review_storage Review Storage Conditions (Light, Temp, Atmosphere) degraded->review_storage Yes end_ok Compound is Pure. Proceed with Caution. degraded->end_ok No implement_changes Implement Stricter Storage review_storage->implement_changes repurify Repurify Compound implement_changes->repurify fresh_solution Prepare Fresh Solutions for Experiments implement_changes->fresh_solution end_action Action Taken. Monitor Future Batches. repurify->end_action fresh_solution->end_action

References

"troubleshooting low yields in the synthesis of substituted 1,4-dihydropyrazines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted 1,4-dihydropyrazines, with a focus on resolving low yields.

Troubleshooting Guides & FAQs

This section is designed to help researchers, scientists, and drug development professionals identify and resolve common problems in their synthetic procedures.

Q1: My reaction yield for the synthesis of a substituted 1,4-dihydropyrazine is consistently low. What are the most common causes?

Low yields in the synthesis of 1,4-dihydropyrazines can stem from several factors. The most common issues include:

  • Purity of Reactants: Impurities in starting materials, such as α-amino ketones or dicarbonyl compounds, can significantly hinder the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.

  • Atmospheric Conditions: The presence of oxygen can lead to the oxidation of the desired this compound product to the corresponding pyrazine (B50134).

  • Side Reactions: Besides oxidation, other side reactions may consume starting materials or the product.

Q2: How can I determine if the purity of my starting materials is the issue?

It is crucial to ensure the purity of your reactants. Here are a few steps you can take:

  • Characterization: Verify the purity of your starting materials using techniques like NMR spectroscopy and mass spectrometry.

  • Purification: If impurities are detected, purify the starting materials using appropriate methods such as recrystallization or column chromatography.

  • Storage: Ensure that your starting materials are stored under appropriate conditions (e.g., under an inert atmosphere, protected from light and moisture) to prevent degradation.

Q3: What are the optimal reaction conditions for the synthesis of substituted 1,4-dihydropyrazines?

The optimal conditions are highly dependent on the specific substrates being used. However, here are some general guidelines and parameters to consider for optimization:

  • Solvent: The choice of solvent can significantly impact the reaction yield. It is advisable to screen a variety of solvents with different polarities. While traditional solvents like ethanol (B145695) and acetic acid are often used, exploring other options may be beneficial.

  • Temperature: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to product degradation or an increase in side reactions. Running the reaction at both room temperature and elevated temperatures is recommended to find the optimal balance.

  • Catalyst: The use of a catalyst can significantly improve the reaction rate and yield. Various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been shown to be effective in similar syntheses, such as that of 1,4-dihydropyridines.

Q4: I suspect that my this compound product is oxidizing to the corresponding pyrazine. How can I prevent this?

Oxidation is a very common side reaction. To minimize the formation of the pyrazine byproduct, consider the following:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Control Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions can promote oxidation.

Q5: What are some common side products other than the oxidized pyrazine, and how can I identify them?

Besides the corresponding pyrazine, other byproducts can arise from self-condensation of the α-amino ketone starting material or other competing reactions. Identifying these byproducts is key to troubleshooting.

  • Spectroscopic Analysis: Use NMR (¹H and ¹³C) and mass spectrometry to analyze your crude reaction mixture. The spectroscopic data for pyrazines will show characteristic aromatic signals, which differ from the signals of the dihydropyrazine (B8608421) ring.[1]

  • Chromatographic Separation: Isolate the byproducts using column chromatography and characterize them individually.

Data Presentation: Optimizing Reaction Conditions

While specific data for this compound synthesis is often embedded in broader studies, the following tables, adapted from studies on the closely related and well-documented 1,4-dihydropyridine (B1200194) synthesis, illustrate the impact of various reaction parameters on yield. These trends are generally applicable to the synthesis of 1,4-dihydropyrazines.

Table 1: Effect of Solvent on the Yield of a 1,4-Dihydropyridine Derivative

EntrySolventYield (%)
1WaterLow
2EthanolModerate to Good
3MethanolModerate
4Acetonitrile (B52724)Low
5DichloromethaneLow
6TolueneLow
7Solvent-FreeGood to Excellent

This table is a generalized representation based on findings in 1,4-dihydropyridine synthesis where solvent choice is critical.

Table 2: Effect of Catalyst on the Yield of a 1,4-Dihydropyridine Derivative

EntryCatalystTime (min)Yield (%)
1No Catalyst12040
2MIL-101(Cr)3095
3Fe₃O₄@Phen@Cu6092
4Polyindole TiO₂4594

This table demonstrates the significant improvement in yield and reduction in reaction time achieved by using various catalysts in Hantzsch-like reactions.[2][3]

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of a specific substituted this compound.

Synthesis of N,N'-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine

This protocol is adapted from a high-yield synthesis procedure.[4]

Materials:

  • Methyl ester of N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalanine

  • Dimethylaminopyridine (DMAP)

  • Potassium carbonate (K₂CO₃)

  • Dry acetonitrile

Procedure:

  • To a solution of the methyl ester of N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalanine in dry acetonitrile (0.1 mol dm⁻³), add 0.1 equivalents of DMAP.

  • Add 2.2 equivalents of Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with fast stirring at room temperature.

  • After stirring for 30 minutes, add an additional 1 equivalent of DMAP and 6 equivalents of K₂CO₃.

  • Continue the reaction for approximately 3 days, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the product. This procedure has been reported to yield the desired product in 78% yield.[3]

Mandatory Visualization

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of substituted 1,4-dihydropyrazines.

TroubleshootingWorkflow start Low Yield Observed check_reactants Check Reactant Purity (NMR, MS) start->check_reactants purify_reactants Purify Reactants (Recrystallization, Chromatography) check_reactants->purify_reactants Impurities Found reactant_ok Reactants are Pure check_reactants->reactant_ok Purity Confirmed optimize_conditions Optimize Reaction Conditions purify_reactants->optimize_conditions reactant_ok->optimize_conditions screen_solvent Screen Solvents (Polar, Apolar, Solvent-free) optimize_conditions->screen_solvent optimize_temp Vary Temperature (Room Temp vs. Reflux) optimize_conditions->optimize_temp add_catalyst Introduce Catalyst (Lewis/Brønsted Acid) optimize_conditions->add_catalyst conditions_ok Optimized Conditions Identified screen_solvent->conditions_ok optimize_temp->conditions_ok add_catalyst->conditions_ok check_side_reactions Investigate Side Reactions conditions_ok->check_side_reactions inert_atmosphere Use Inert Atmosphere (N₂ or Ar) check_side_reactions->inert_atmosphere Oxidation Suspected analyze_byproducts Analyze Byproducts (NMR, MS of crude mixture) check_side_reactions->analyze_byproducts Unknown Byproducts side_reactions_minimized Side Reactions Minimized inert_atmosphere->side_reactions_minimized analyze_byproducts->side_reactions_minimized final_yield Improved Yield side_reactions_minimized->final_yield

Caption: Troubleshooting workflow for low yields.

Reaction Pathway and Potential Side Reaction

This diagram illustrates a simplified reaction pathway for the formation of a this compound and the common side reaction of oxidation.

ReactionPathway reactants α-Amino Ketone (2 eq.) condensation Self-Condensation reactants->condensation dihydropyrazine Substituted this compound (Desired Product) condensation->dihydropyrazine oxidation Oxidation ([O], heat) dihydropyrazine->oxidation Low Yield Cause pyrazine Substituted Pyrazine (Byproduct) oxidation->pyrazine

Caption: Formation of this compound and its oxidation.

References

"optimization of reaction conditions for the Hantzsch-type synthesis of 1,4-dihydropyrazines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hantzsch-type synthesis of 1,4-dihydropyrazines.

Troubleshooting Guide

Low or No Product Yield

Q1: I am observing a very low yield or no desired product in my Hantzsch synthesis. What are the common causes and how can I troubleshoot this?

A1: Low yields in the classical Hantzsch synthesis are a frequent issue, often stemming from several factors. The traditional method may require long reaction times and harsh conditions, which can lead to product degradation or the formation of side products.[1] Key areas to investigate include:

  • Reaction Time and Temperature: Extended heating can cause decomposition of the 1,4-dihydropyridine (B1200194) product.[1] Conversely, insufficient temperature may lead to an incomplete reaction. A systematic optimization of both parameters is recommended.

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia (B1221849) source can significantly hinder the reaction.[1] Ensure the purity of all starting materials before commencing the synthesis.

  • Sub-optimal Solvent: While ethanol (B145695) and acetic acid are traditionally used, they may not be the ideal choice for all substrates.[1] Exploring alternative solvents, including greener options like water or glycerol (B35011), can be beneficial.[2]

  • Catalyst Inefficiency: The uncatalyzed reaction is often slow. The use of a catalyst can significantly accelerate the reaction rate.[1] A wide array of catalysts, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts, have proven effective.[1]

Formation of Side Products

Q2: My reaction is producing significant amounts of byproducts. How can I improve the selectivity for the desired 1,4-dihydropyrazine?

A2: The formation of byproducts is a common challenge in the Hantzsch synthesis. The two most prevalent side reactions are the oxidation of the 1,4-dihydropyridine to the corresponding pyridine (B92270) and the formation of Michael adducts.[1]

  • Oxidation to Pyridine: The desired 1,4-dihydropyridine product can be susceptible to oxidation, especially under harsh conditions or in the presence of atmospheric oxygen.[1][3] To mitigate this:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent aerial oxidation.[1]

    • Control Oxidants: Be mindful of the potential for in-situ oxidation. While some protocols intentionally include an oxidant to form the pyridine derivative, unintentional oxidation will lower the yield of the dihydropyridine.[2][3]

  • Formation of 1,2-Dihydropyridine Isomers: In some cases, the formation of the isomeric 1,2-dihydropyridine can occur.[4] The chemoselectivity between the 1,4- and 1,2-isomers can be influenced by reaction conditions.[4] Careful adjustment of parameters like solvent polarity and temperature can favor the formation of the desired 1,4-DHP.[2]

Reaction Not Going to Completion

Q3: I am observing a significant amount of unreacted starting materials. What strategies can I employ to drive the reaction to completion?

A3: Incomplete conversion is often linked to reaction kinetics and equilibrium. To improve the conversion rate:

  • Catalysis: The introduction of a suitable catalyst is one of the most effective ways to accelerate the reaction.[1] Both acid and base catalysts have been shown to be effective.

  • Alternative Energy Sources: Modern techniques can significantly reduce reaction times and improve yields.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields.[5][6]

    • Ultrasonic Irradiation: Sonication can also promote the reaction, with reports of high yields in aqueous micelles.[3]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism of the Hantzsch synthesis for 1,4-dihydropyridines?

A4: The Hantzsch reaction is a multi-component reaction that proceeds through several key steps. While multiple pathways have been proposed, a widely accepted mechanism involves:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[2][7]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia (or an ammonia source) to form a β-enamino ester.[2][7]

  • Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[2]

Q5: How does the choice of aldehyde affect the reaction?

A5: A variety of aldehydes, including aromatic, aliphatic, α,β-unsaturated, and heterocyclic aldehydes, can be used in the Hantzsch synthesis.[2] The electronic nature of the substituents on the aldehyde can influence the reaction yield. Aldehydes with electron-withdrawing groups (e.g., nitro groups) tend to give higher yields, while sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) may result in lower efficiency.[2]

Q6: Can this reaction be performed under "green" conditions?

A6: Yes, significant efforts have been made to develop more environmentally friendly protocols for the Hantzsch synthesis. These include:

  • Green Solvents: The use of water, ethanol, or glycerol as solvents.[2]

  • Solvent-Free Conditions: Some methods utilize catalysts like silica-bound sulfonic acids without any solvent.

  • Alternative Energy Sources: As mentioned, microwave and ultrasound irradiation can reduce energy consumption and reaction times.[5][8]

Data Presentation: Comparison of Reaction Conditions

MethodCatalystSolventTimeYield (%)Reference
Classical NoneEthanol12 hours15-52[5]
Ultrasound p-Toluenesulfonic acid (PTSA)Aqueous micelles (SDS)Not specified96[3]
Microwave NoneEthanol4 minutes15-52[5]
Microwave Zn[(L)proline]₂Not specifiedNot specifiedHigh[6]
Solvent-Free Ceric Ammonium (B1175870) Nitrate (CAN)NoneNot specifiedImproved antibacterial properties[8]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis
  • In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate (B1210297) or aqueous ammonia (1 equivalent) in ethanol.

  • Reflux the reaction mixture for several hours (e.g., 12 hours).[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or by removing the solvent under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Hantzsch Synthesis
  • In a microwave-safe reaction vessel, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and the ammonia source (e.g., ammonium acetate, 1 equivalent).

  • Add a minimal amount of a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions if applicable.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 3: Ultrasound-Assisted Hantzsch Synthesis
  • In a suitable reaction vessel, dissolve the aldehyde (1 equivalent), β-ketoester (2 equivalents), ammonium acetate (1 equivalent), and a catalyst such as p-toluenesulfonic acid in an aqueous micellar solution (e.g., 0.1M SDS).[3]

  • Place the sealed vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product Knoevenagel Condensation BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Ammonia->Enamine DHP 1,4-Dihydropyridine Knoevenagel_Product->DHP Michael Addition + Cyclization + Dehydration Enamine->DHP

Caption: General mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Optimization_Workflow Start Start: Low Yield in Hantzsch Synthesis CheckPurity Check Purity of Reactants Start->CheckPurity ChooseSolvent Select Solvent (e.g., Ethanol, Water, Solvent-free) CheckPurity->ChooseSolvent ChooseCatalyst Select Catalyst (e.g., Acid, Base, Organocatalyst) ChooseSolvent->ChooseCatalyst OptimizeConditions Optimize Reaction Conditions (Temperature & Time) ChooseCatalyst->OptimizeConditions AnalyzeResults Analyze Yield and Purity (TLC, NMR, etc.) OptimizeConditions->AnalyzeResults Successful Successful Synthesis AnalyzeResults->Successful High Yield Troubleshoot Further Troubleshooting (Side Reactions, etc.) AnalyzeResults->Troubleshoot Low Yield

Caption: Experimental workflow for optimizing Hantzsch synthesis conditions.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes Degradation Product Degradation? LowYield->Degradation No Oxidation Pyridine Formation? SideProducts->Oxidation Yes OtherByproducts Other Byproducts? SideProducts->OtherByproducts No UseCatalyst Action: Use Catalyst (Acidic/Basic) IncompleteReaction->UseCatalyst Yes IncreaseTemp Action: Increase Temp/ Use Microwave/Ultrasound IncompleteReaction->IncreaseTemp Yes LowerTemp Action: Lower Temperature/ Reduce Reaction Time Degradation->LowerTemp Yes InertAtmosphere Action: Use Inert Atmosphere (N₂/Ar) Oxidation->InertAtmosphere Yes AdjustConditions Action: Adjust Solvent/ Temperature for Selectivity OtherByproducts->AdjustConditions Yes

References

"interpreting complex NMR spectra of N,N'-diacyl-1,4-dihydropyrazines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of N,N'-diacyl-1,4-dihydropyrazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does the NMR spectrum of my seemingly symmetric N,N'-diacyl-1,4-dihydropyrazine show more signals than expected?

A1: This is a common and expected phenomenon for this class of compounds. The complexity arises from the presence of conformational isomers , often called rotamers .

  • Restricted Amide Bond Rotation: The bond between the nitrogen atom of the dihydropyrazine (B8608421) ring and the carbonyl carbon of the acyl group (the N-C(O) bond) has a partial double-bond character. This restricts free rotation at room temperature.[1][2]

  • Multiple Conformations: Because rotation is slow on the NMR timescale, different stable conformations (e.g., syn and anti conformers) can exist simultaneously in solution.[2] Each conformer has a unique chemical environment, leading to a separate set of signals in the NMR spectrum. For a symmetrically substituted compound, this can result in a doubling of the expected peaks.[1]

Q2: How can I experimentally confirm that the extra signals are from rotamers?

A2: The definitive method for confirming the presence of rotamers is Variable Temperature (VT) NMR spectroscopy .[1][2][3]

  • The Experiment: You acquire a series of ¹H NMR spectra at increasing temperatures.

  • Expected Outcome: As the temperature increases, the rate of rotation around the N-acyl bond also increases. You will observe the distinct signals for each rotamer broaden, move closer together, and eventually merge into a single, time-averaged signal. The temperature at which the signals merge is called the coalescence temperature (Tc) .[1][2] This process is reversible upon cooling.

Q3: The proton signals in the olefinic region (~6.0-7.0 ppm) of the dihydropyrazine ring are severely overlapped. How can I resolve them?

A3: Signal overlap in the aromatic/olefinic region is a frequent challenge.[4] Here are several strategies to resolve these signals:

  • Change the NMR Solvent: Using a different deuterated solvent can alter the chemical shifts of your protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent Induced Shifts, or ASIS), which may resolve the overlapping signals.[3][4]

  • Use a Higher Field Spectrometer: Higher magnetic field strengths (e.g., moving from a 400 MHz to a 600 MHz spectrometer) increase the chemical shift dispersion, spreading the signals further apart and often resolving overlap.

  • Employ 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap and assigning structures.

    • ¹H-¹H COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, allowing you to trace out spin systems even if the signals are crowded.[5][6]

    • TOCSY (Total Correlation Spectroscopy): Similar to COSY, but it reveals correlations between all protons within a given spin system, not just direct neighbors.[5]

Q4: Why do some signals in my spectrum appear unusually broad?

A4: Peak broadening can be caused by several factors:[3]

  • Poor Shimming: The magnetic field may not be homogeneous. Always ensure the instrument is properly shimmed before acquisition.

  • Sample Issues: Poor solubility, the presence of particulate matter, or a sample that is too concentrated can all lead to broad lines.

  • Chemical Exchange: If the rate of interconversion between rotamers is in an intermediate regime on the NMR timescale (i.e., near the coalescence temperature), the corresponding peaks will be very broad. Acquiring the spectrum at a lower or higher temperature should result in sharper signals.[1]

Q5: The methylene (B1212753) protons in my acyl group are giving a complex multiplet instead of a simple quartet or triplet. What causes this?

A5: This phenomenon is likely due to the protons being diastereotopic .

  • Prochiral Center: The C4 carbon of the 1,4-dihydropyridine (B1200194) ring is a classic example of a prochiral center, and a similar situation exists in the 1,4-dihydropyrazine ring.[7][8]

  • Magnetic Non-equivalence: Even in an achiral solvent, the two protons of a methylene group (e.g., -CH₂-CH₃) can be in magnetically non-equivalent environments due to the chirality or prochirality of the molecule. These non-equivalent protons can couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in a much more complex splitting pattern than predicted by the simple n+1 rule.[7][8]

Q6: What is a standard workflow for completely assigning the ¹H and ¹³C NMR spectra of a new N,N'-diacyl-1,4-dihydropyrazine?

A6: A combination of 1D and 2D NMR experiments is essential for unambiguous assignment.[9]

  • ¹H NMR: Obtain a standard high-resolution proton spectrum.

  • ¹³C NMR & DEPT: Acquire a broadband-decoupled ¹³C spectrum and a DEPT-135 spectrum. DEPT-135 will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • ¹H-¹H COSY: Identify proton-proton coupling networks.

  • HSQC or HMQC: Correlate each proton to the carbon it is directly attached to (one-bond ¹J_CH coupling).[5][6] This is the most reliable way to assign carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlate protons and carbons over two or three bonds (long-range ²J_CH and ³J_CH couplings).[5][9] This is crucial for identifying quaternary carbons (like the carbonyl and olefinic carbons C2/C3a/C5/C6a) and piecing the molecular fragments together.

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes approximate chemical shift ranges for N,N'-diacyl-1,4-dihydropyrazines. Note that exact values are highly dependent on the specific acyl groups and the solvent used.

GroupNucleusTypical Chemical Shift (δ, ppm)Notes
Dihydropyrazine Ring ¹H (Olefinic C-H)6.0 - 7.0Can be a singlet or show complex splitting depending on substitution.
¹³C (Olefinic C-H)115 - 125
¹³C (Quaternary C)120 - 140Bridgehead carbons adjacent to nitrogen.
Acyl Group ¹H (α-protons)2.0 - 3.0Protons on the carbon adjacent to the carbonyl.
¹³C (Carbonyl C=O)165 - 175Deshielded due to the electronegative oxygen.
¹³C (α-carbon)20 - 40

Data compiled and estimated from related heterocyclic structures.[5][9]

Experimental Protocols

Protocol 1: General 2D NMR Acquisition (COSY, HSQC, HMBC)
  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) in a suitable deuterated solvent (0.5-0.7 mL, e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and filter if necessary to remove particulates.[4]

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for high-quality 2D spectra.[4]

  • Acquire ¹H Spectrum: Obtain a standard high-resolution 1D ¹H spectrum. Carefully set the spectral width (sw) to encompass all proton signals. Note the 90-degree pulse width (p1 or pw90).

  • Set Up 2D Experiment:

    • Load the desired 2D parameter set (e.g., COSY, HSQC, HMBC).

    • Spectral Widths: The spectral width in the direct dimension (sw in F2) should match the 1D ¹H spectrum. For heteronuclear experiments (HSQC, HMBC), set the indirect dimension width (sw in F1) to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).

    • Number of Increments (ni): This determines the resolution in the indirect dimension. Typical values are 128-512 for routine work. More increments provide better resolution but increase experiment time.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard.[10]

    • Number of Scans (ns): Set to multiples of 4 (e.g., 4, 8, 16) to achieve adequate signal-to-noise.

  • Processing: After acquisition, the data is processed with a two-dimensional Fourier transform (xfb or similar command) and phased to yield the final spectrum.

Protocol 2: Variable Temperature (VT) NMR for Rotamer Analysis
  • Initial Setup: Prepare the sample and acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C or 298 K) as a baseline.

  • Increase Temperature: Access the spectrometer's temperature control unit. Increase the target temperature in increments (e.g., 10-15 °C).

  • Equilibration: Allow the sample to equilibrate at the new temperature for 5-10 minutes before starting acquisition.

  • Acquisition: Acquire a ¹H spectrum at the new temperature. It is crucial to re-shim the sample at each new temperature, as field homogeneity is temperature-dependent.

  • Repeat: Continue this process of increasing the temperature, equilibrating, shimming, and acquiring spectra until the signals of interest have clearly coalesced into single peaks.

  • Analysis: Analyze the series of spectra to identify the coalescence temperature (Tc) and observe the dynamic peak broadening and merging process that confirms the presence of exchanging rotamers.

Visualizations

G cluster_1d 1D NMR Analysis cluster_dynamic Dynamic & Conformational Analysis cluster_2d 2D NMR for Structural Connectivity H1 Acquire 1D ¹H Spectrum C13 Acquire 1D ¹³C & DEPT Spectra H1->C13 Check Spectrum Complex? (Too many signals) C13->Check VT Perform Variable Temperature (VT) NMR Check->VT Yes COSY Acquire ¹H-¹H COSY Check->COSY No / Proceed VT->COSY HSQC Acquire ¹H-¹³C HSQC COSY->HSQC HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Assign Final Structure Assignment HMBC->Assign

Caption: Workflow for NMR Spectral Interpretation.

G Start Complex/Unexpected Spectrum Observed Q1 Too many signals? Start->Q1 A1 Likely Rotamers. Perform Variable Temperature (VT) NMR. Signals should coalesce at high T. Q1->A1 Yes Q2 Signals overlapping? Q1->Q2 No A2 1. Change solvent (e.g., to Benzene-d₆). 2. Use a higher-field spectrometer. 3. Run 2D NMR (COSY, TOCSY). Q2->A2 Yes Q3 Peaks are broad? Q2->Q3 No A3 1. Re-shim the magnet. 2. Check sample concentration/solubility. 3. Could be intermediate exchange; change temperature. Q3->A3 Yes

Caption: Troubleshooting Common NMR Issues.

Caption: Rotamers due to restricted N-Acyl bond rotation.

References

"managing side reactions during the functionalization of the 1,4-dihydropyrazine ring"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions involving the 1,4-dihydropyrazine ring. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and side reactions during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the functionalization of the this compound ring, presented in a question-and-answer format.

Issue 1: Aromatization/Oxidation to Pyrazine (B50134)

Q1: My this compound starting material is converting to the corresponding aromatic pyrazine during my functionalization reaction. How can I prevent this?

A1: The oxidation of the this compound ring to the aromatic pyrazine is the most common side reaction.[1][2] This occurs because the dihydropyrazine (B8608421) ring is electron-rich and susceptible to oxidation, which can be promoted by air (dioxygen), mild oxidizing agents, or even the reaction conditions themselves.[3]

Solutions:

  • Inert Atmosphere: The most critical step is to perform all reactions under a strictly inert atmosphere (Argon or Nitrogen) to exclude oxygen.[4]

  • Solvent Choice: The solvent can significantly influence the rate of oxidation.[3] For instance, in the dioxygen oxidation of one stable this compound (DDTTA), reaction in acetonitrile (B52724) predominantly leads to ring cleavage, while acetic acid-water mixtures result in other oxidation products.[3] The choice of solvent should be carefully considered based on the specific reaction.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of oxidation.

  • Protecting Groups: The introduction of electron-withdrawing groups on the nitrogen atoms can stabilize the dihydropyrazine ring and make it less prone to oxidation.[5] N,N'-diacyl or N,N'-bis(tert-butoxycarbonyl) groups are commonly used for this purpose.[6][7]

Issue 2: Poor Regioselectivity in C-H Functionalization

Q2: I am attempting a direct C–H functionalization on the dihydropyrazine ring, but I am getting a mixture of isomers. How can I improve regioselectivity?

A2: Achieving regioselectivity in C-H functionalization is a known challenge for many heterocyclic systems, including piperazines, which share structural similarities.[8] The electronic and steric environment of each C-H bond influences its reactivity.

Solutions:

  • Directing Groups: Installing a directing group on one or both of the nitrogen atoms is a powerful strategy to control regioselectivity in metal-catalyzed C-H functionalization reactions.[9] The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond. While less documented for 1,4-dihydropyrazines specifically, this is a general principle in C-H activation.[10]

  • Steric Hindrance: The use of bulky substituents or protecting groups on the nitrogen atoms can sterically block the adjacent C-H bonds (positions 2 and 5), thereby favoring functionalization at the less hindered positions (3 and 6).

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal, its oxidation state, and the associated ligands are crucial for determining selectivity. Screening different catalyst/ligand combinations is often necessary to find the optimal system for a desired transformation.

G cluster_0 Controlling Regioselectivity in C-H Functionalization Start Goal: Regioselective C-H Functionalization DG Use Directing Group (DG) on Nitrogen Start->DG Sterics Introduce Bulky Protecting Groups Start->Sterics Catalyst Optimize Catalyst and Ligands Start->Catalyst Outcome1 Functionalization at Position Directed by DG DG->Outcome1 Coordination-driven Outcome2 Functionalization at Sterically Accessible Position Sterics->Outcome2 Steric hindrance Outcome3 Improved Selectivity for Desired Isomer Catalyst->Outcome3 Electronic/Steric tuning

Logic diagram for improving C-H functionalization regioselectivity.
Issue 3: Over-alkylation or No Reaction in N-Alkylation

Q3: My N-alkylation reaction is either not proceeding or is resulting in the formation of quaternary salts. What adjustments should I make?

A3: N-alkylation of 1,4-dihydropyrazines can be challenging. A lack of reactivity can be due to steric hindrance or poor nucleophilicity of the nitrogen, while over-alkylation is common with highly reactive alkylating agents.[4]

Solutions:

  • Base and Reagent Choice: For mono-alkylation, a strong but non-nucleophilic base (e.g., Sodium Hydride, NaH) is typically used to deprotonate the N-H bond, followed by the addition of the alkyl halide.[11] Using a stoichiometric amount of base and alkylating agent is crucial.

  • Reaction Conditions: The reaction rate is dependent on the leaving group (I > Br > Cl) and the steric bulk of the electrophile.[12] Less reactive alkyl halides may require longer reaction times or gentle heating.

  • Protecting Group Strategy: To achieve selective mono-alkylation, one nitrogen can be protected with a suitable protecting group (e.g., Boc), followed by alkylation of the second nitrogen and subsequent deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound rings?

A1: this compound is an antiaromatic 8π electron system, which makes the parent ring unstable and unknown.[7][13] Stability is conferred by substituents. Electron-withdrawing groups (e.g., acyl, ester, sulfonyl) on the nitrogen atoms are particularly effective at stabilizing the ring by delocalizing electron density.[5][14] These compounds are generally sensitive to air (oxygen) and strong acids.[3]

Q2: What are the most effective protecting groups for the nitrogen atoms in a this compound ring?

A2: The choice of protecting group depends on the desired reaction conditions.

  • Carbamates (Boc, Cbz): tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are widely used.[15] Boc groups are stable to many reaction conditions but are readily removed with strong acids (e.g., TFA).[15] Cbz groups are removed by hydrogenolysis.[15]

  • Acyl Groups: Acetyl or benzoyl groups can be used to protect the nitrogens and activate the ring for certain transformations. They are typically removed under basic or acidic hydrolysis conditions.

  • Silyl Groups: Trimethylsilyl (TMS) groups can be used for temporary protection. N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazines are useful starting materials for synthesizing alkylpyrazines.[16] They are sensitive to moisture and protic solvents.

Table 1: Common Nitrogen Protecting Groups for 1,4-Dihydropyrazines

Protecting GroupAbbreviationIntroduction MethodCleavage ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂O, baseStrong acid (TFA, HCl)[15]Stable to base, hydrogenolysis
CarboxybenzylCbzCbz-Cl, baseH₂, Pd/C (Hydrogenolysis)[15]Stable to acid, base
AcetylAcAc₂O or AcCl, baseAcid or base hydrolysisModerate
TrimethylsilylTMSTMS-Cl, baseMild acid, water, fluorideLow (labile)

Q3: Can I perform radical functionalization on the this compound ring?

A3: Yes, the this compound ring can act as a precursor for radical reactions. Similar to 1,4-dihydropyridines (DHPs), which are excellent sources of alkyl radicals under oxidative conditions, 1,4-dihydropyrazines can potentially undergo homolytic cleavage.[17] Acyl-1,4-dihydropyridines, for example, have emerged as universal reagents that can generate acyl radicals upon photochemical, thermal, or electrochemical activation.[18][19][20] This suggests that appropriately substituted acyl-1,4-dihydropyrazines could serve a similar role.

G cluster_0 General Troubleshooting Workflow Start Unsuccessful Functionalization (Low Yield / Side Products) CheckOxidation Is Aromatization (Oxidation) Observed? Start->CheckOxidation Inert Implement Strict Inert Atmosphere (Ar/N₂) CheckOxidation->Inert Yes CheckSelectivity Is it a Selectivity Issue (Mixture of Isomers)? CheckOxidation->CheckSelectivity No Inert->CheckSelectivity TuneConditions Modify Sterics (Protecting Groups) Optimize Catalyst/Ligands CheckSelectivity->TuneConditions Yes CheckReactivity Is it a Reactivity Issue (No Reaction / Over-reaction)? CheckSelectivity->CheckReactivity No TuneConditions->CheckReactivity ModifyReagents Adjust Base, Solvent, Temperature and Reagent Stoichiometry CheckReactivity->ModifyReagents Yes Success Successful Functionalization CheckReactivity->Success No ModifyReagents->Success

A general workflow for troubleshooting common side reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the protection of the nitrogen atoms of a this compound derivative with an acyl group to enhance stability.

Materials:

  • This compound substrate (1.0 eq)

  • Acyl chloride (e.g., Acetyl Chloride) or Anhydride (B1165640) (e.g., Acetic Anhydride) (2.2 eq)

  • A non-nucleophilic base (e.g., Pyridine or Triethylamine) (2.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Dissolve the this compound substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base to the stirred solution.

  • Add the acyl chloride or anhydride dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Dioxygen Oxidation

This protocol is for the controlled oxidation of a stable this compound to its oxidized form, which can be useful for characterization or as a synthetic step. This is based on conditions described for the oxidation of DDTTA.[3]

Materials:

  • Stable this compound derivative (e.g., DDTTA)

  • Acetic acid

  • Water

  • Oxygen (O₂) gas

Procedure:

  • Prepare a solution of the this compound in a mixture of acetic acid and water (e.g., 3:2 v/v).[3]

  • Place the solution in a reaction vessel equipped with a gas inlet and magnetic stirring.

  • Bubble a slow stream of oxygen gas through the solution while stirring at room temperature.

  • To favor the formation of specific oxidation products over complex side reactions, use a low concentration of the dihydropyrazine substrate (e.g., 0.007 M) and substoichiometric quantities of O₂.[3]

  • Monitor the reaction progress by UV-Vis spectroscopy or another suitable analytical technique.

  • Once the desired level of oxidation is achieved, stop the oxygen flow and purge the system with an inert gas.

  • Isolate the product by solvent removal or extraction, followed by purification.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for each specific substrate and transformation. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on 1,4-Dihydropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dihydropyrazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during electrophilic substitution reactions on this heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the expected sites of electrophilic attack on an unsubstituted 1,4-dihydropyrazine ring?

The this compound ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The nitrogen atoms donate electron density to the ring, activating the vinylic carbon atoms (positions 2, 3, 5, and 6). Generally, substitution is expected to occur at the carbon atoms adjacent to the nitrogen atoms (the α-positions), which are the most electron-rich.

Q2: How do N-acyl protecting groups influence the reactivity and regioselectivity of electrophilic substitution on 1,4-dihydropyrazines?

N-acyl groups, such as acetyl or benzoyl, are electron-withdrawing. They decrease the electron-donating ability of the nitrogen atoms, thereby deactivating the ring towards electrophilic attack compared to N-unsubstituted or N-alkylated 1,4-dihydropyrazines. This deactivation can help to control the reactivity and prevent over-reaction or polymerization. While direct studies on the regioselectivity of N-acyl-1,4-dihydropyrazines are limited, the acyl group's electron-withdrawing nature would likely make the β-positions (relative to the nitrogens) more favorable for attack compared to the α-positions, though the ring is still considered activated overall.

Q3: My Vilsmeier-Haack formylation of a substituted this compound is giving a mixture of products. How can I improve the regioselectivity?

Achieving high regioselectivity in the Vilsmeier-Haack reaction of substituted 1,4-dihydropyrazines can be challenging. The outcome is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-donating groups (EDGs) on the ring will direct the incoming electrophile (the Vilsmeier reagent) to the ortho and para positions relative to the EDG. Conversely, electron-withdrawing groups (EWGs) will direct meta.

  • Steric Hindrance: Bulky substituents on the dihydropyrazine (B8608421) ring can hinder the approach of the electrophile to adjacent positions.

To improve regioselectivity, consider the following:

  • Choice of Substituents: If possible, strategically place substituents on the ring that will electronically favor the desired position of formylation.

  • Reaction Conditions: Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product.

  • Catalyst: While not standard for Vilsmeier-Haack, exploring Lewis acid catalysts of varying sizes could potentially influence the regioselectivity through steric interactions.

Q4: I am observing significant decomposition of my this compound starting material under Friedel-Crafts conditions. What could be the cause and how can I prevent it?

1,4-dihydropyrazines are electron-rich and can be sensitive to the strong Lewis acids (e.g., AlCl₃) typically used in Friedel-Crafts reactions. This can lead to polymerization and decomposition.[1]

Troubleshooting Steps:

  • Use Milder Lewis Acids: Consider using less reactive Lewis acids such as ZnCl₂, FeCl₃, or SnCl₄.

  • Protecting Groups: Ensure the nitrogen atoms are protected with electron-withdrawing groups (e.g., acyl groups) to reduce the ring's nucleophilicity and prevent coordination with the Lewis acid.

  • Lower Reaction Temperature: Perform the reaction at lower temperatures to minimize side reactions.

  • Alternative Acylation Methods: For acylation, consider using an acid anhydride (B1165640) with a milder catalyst or alternative methods that do not require strong Lewis acids.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Deactivated this compound substrate (e.g., multiple electron-withdrawing groups).2. Insufficiently reactive electrophile.3. Reaction temperature is too low.1. Use stronger activating conditions if possible, or consider a different synthetic route.2. Use a more potent electrophile or a stronger activating catalyst.3. Gradually increase the reaction temperature while monitoring for decomposition.
Formation of multiple regioisomers 1. Competing electronic effects of multiple substituents.2. Lack of significant electronic or steric bias for one position.3. Thermodynamic vs. kinetic control.1. Modify substituents to create a stronger directing effect.2. Alter the steric bulk of substituents or the electrophile.3. Vary the reaction temperature; lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product.
Product decomposition or polymerization 1. Highly activated this compound ring.2. Use of strong acids or high temperatures.3. Instability of the product under reaction or workup conditions.1. Use N-acyl protecting groups to moderate reactivity.2. Employ milder reaction conditions (lower temperature, weaker acid).3. Perform the reaction under an inert atmosphere and ensure a rapid, non-aqueous workup if the product is water-sensitive.
Difficulty in product purification 1. Similar polarity of regioisomers.2. Presence of polymeric byproducts.1. Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.2. Optimize the reaction to minimize polymerization. Precipitate the polymer by adding a non-solvent before chromatographic purification.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an N-Acyl-1,4-dihydropyrazine (Hypothetical)

Disclaimer: This is a generalized protocol based on reactions with other electron-rich heterocycles, as specific literature for 1,4-dihydropyrazines is scarce. Optimization will be necessary.

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

  • Formylation Reaction: Cool the suspension of the Vilsmeier reagent to 0 °C.

  • Dissolve the N-acyl-1,4-dihydropyrazine (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture until the ice has melted and the excess Vilsmeier reagent has been quenched.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Due to the limited availability of quantitative data in the literature for electrophilic substitution on 1,4-dihydropyrazines, this section will be populated as more research becomes available.

Visualizations

Electrophilic_Substitution_Pathway DHP This compound Derivative Intermediate Sigma Complex Intermediate DHP->Intermediate Electrophilic Attack Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted this compound Intermediate->Product Deprotonation

Caption: General pathway for electrophilic substitution on 1,4-dihydropyrazines.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: - Low Yield - Poor Selectivity - Decomposition Start->Problem Analyze Analyze Potential Causes: - Substrate Reactivity - Reaction Conditions - Reagent Stability Problem->Analyze Optimize Implement Solutions: - Modify Substituents - Adjust Temperature - Change Catalyst/Solvent Analyze->Optimize Evaluate Evaluate Results Optimize->Evaluate Success Successful Outcome Evaluate->Success Improved Result Failure Iterate Optimization Evaluate->Failure No Improvement Failure->Analyze

References

"addressing the photostability issues of 1-aryl-1,4-dihydropyrazines under UV irradiation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photostability issues of 1-aryl-1,4-dihydropyrazines under UV irradiation.

Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during photostability experiments with 1-aryl-1,4-dihydropyrazines.

Issue 1: Inconsistent or Non-Reproducible Results in Photodegradation Studies

  • Possible Cause: Uncontrolled light exposure, temperature fluctuations, or solvent variability can lead to inconsistent degradation rates.

  • Troubleshooting Steps:

    • Standardize Light Source: Ensure consistent distance and angle of the sample from the UV lamp in every experiment. Calibrate the lamp output if possible.

    • Control Temperature: Use a temperature-controlled chamber for irradiation to eliminate thermal degradation as a variable.

    • Use High-Purity Solvents: Photodegradation rates can be solvent-dependent. Use fresh, HPLC-grade or spectrophotometry-grade solvents for all experiments.

    • Implement Light-Protective Measures: Prepare and handle all solutions in a dark room or under amber light. Use amber glassware or wrap containers in aluminum foil.[1]

Issue 2: Unexpected Peaks in HPLC Chromatogram After UV Exposure

  • Possible Cause: Formation of photodegradation products. The primary degradation product is expected to be the corresponding 1-aryl-pyrazine.

  • Troubleshooting Steps:

    • Confirm Peak Identity: The primary degradation product, the 1-aryl-pyrazine, will have a molecular weight that is two daltons less than the parent 1-aryl-1,4-dihydropyrazine due to aromatization.[2] Use LC-MS to confirm the mass of the unexpected peaks.[1]

    • Forced Degradation Study: Intentionally expose a concentrated solution of your compound to a UV source and monitor the chromatogram over time. This will help confirm the retention time of the degradation products.[1]

    • Check for Secondary Degradation: In some cases, secondary photoproducts may form.[2][3] If multiple unexpected peaks appear, consider a more detailed structural elucidation using techniques like NMR or high-resolution mass spectrometry.

Issue 3: Rapid Degradation of the 1-Aryl-1,4-Dihydropyrazine Compound

  • Possible Cause: The inherent photosensitivity of the compound, potentially enhanced by the solvent or substituents on the aryl ring.

  • Troubleshooting Steps:

    • Solvent Screening: Evaluate the photostability in a range of solvents with varying polarities. Protic solvents may facilitate proton transfer and accelerate degradation.

    • Consider Substituent Effects: Electron-withdrawing groups on the 4-aryl moiety can increase the rate of photodegradation, while electron-donating groups may decrease it.[4]

    • Reduce Light Exposure Intensity: If possible, reduce the intensity of the UV source or increase the distance between the source and the sample to slow down the degradation for better monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the primary photodegradation pathway for 1-aryl-1,4-dihydropyrazines?

A1: The primary photodegradation pathway is the aromatization of the 1,4-dihydropyrazine ring to form the corresponding 1-aryl-pyrazine derivative.[2] This process involves the loss of two hydrogen atoms and results in a complete loss of the intended biological activity of many similar dihydropyridine-based drugs.[3]

Q2: How do substituents on the aryl ring affect photostability?

A2: The electronic nature of the substituents on the 4-aryl ring significantly influences photostability. Generally, electron-donating groups can increase photostability, while electron-withdrawing groups tend to decrease it by affecting the electron density of the dihydropyrazine (B8608421) ring.[4]

Q3: What analytical techniques are best for monitoring the photodegradation of 1-aryl-1,4-dihydropyrazines?

A3: UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques. UV-Vis spectrophotometry is useful for determining the overall rate of degradation by monitoring the decrease in absorbance at the λmax of the parent compound.[5] HPLC provides more detailed information by separating the parent compound from its degradation products, allowing for quantitative analysis of each species over time.

Q4: Why is it crucial to address the photostability of these compounds?

A4: Addressing photostability is critical for ensuring the quality, efficacy, and safety of potential drug candidates. Photodegradation can lead to a loss of therapeutic activity and the formation of potentially toxic byproducts.[3]

Q5: Are there any general strategies to improve the photostability of 1-aryl-1,4-dihydropyrazines?

A5: Yes, several strategies can be employed. In drug formulation, the use of light-protective packaging is standard. Other approaches include the incorporation of the active molecule into systems like cyclodextrins or liposomes, which can shield the compound from light. Additionally, the presence of antioxidants in the formulation can sometimes reduce photodegradation.

Data Presentation

Table 1: Influence of Aryl Substituents on Photodegradation Rate (Hypothetical Data)

Substituent at para-position of Aryl RingElectron Donating/Withdrawing NatureRelative Degradation Rate Constant (k_rel)
-OCH₃Strong Electron Donating0.5
-CH₃Weak Electron Donating0.8
-HNeutral1.0
-ClWeak Electron Withdrawing1.5
-NO₂Strong Electron Withdrawing3.2

Note: This table presents hypothetical data for illustrative purposes, based on the general principle that electron-donating groups tend to decrease the rate of photodegradation while electron-withdrawing groups tend to increase it.[4]

Experimental Protocols

Protocol 1: Assessment of Photostability using UV-Vis Spectrophotometry

This protocol outlines a method to determine the photodegradation rate of a 1-aryl-1,4-dihydropyrazine in solution by monitoring changes in its UV absorbance.

Materials:

  • 1-aryl-1,4-dihydropyrazine compound

  • Spectrophotometer-grade solvent (e.g., methanol, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Calibrated UV light source (e.g., xenon lamp)

  • Amber glassware and aluminum foil

Procedure:

  • Stock Solution Preparation: Accurately weigh the 1-aryl-1,4-dihydropyrazine and dissolve it in the chosen solvent within an amber volumetric flask to a known concentration (e.g., 1 mg/mL). This solution must be protected from light.

  • Determination of λmax: Dilute the stock solution to a concentration that yields an absorbance reading between 1.0 and 1.5 AU. Scan the solution across a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Experimental Solution Preparation: Prepare a fresh dilution of the stock solution in a quartz cuvette to a concentration that gives an initial absorbance of approximately 1.0 AU at the determined λmax.

  • Initiation of Experiment: Place the cuvette in the spectrophotometer and record the initial absorbance at λmax (this is time = 0).

  • Light Exposure: Place the cuvette under the calibrated UV light source at a fixed distance.

  • Absorbance Monitoring: At regular intervals (e.g., every 5, 10, or 15 minutes), briefly remove the cuvette from the light source and immediately record the absorbance at λmax.

  • Data Analysis: Plot the absorbance at λmax against time. The rate of decrease in absorbance corresponds to the degradation of the 1-aryl-1,4-dihydropyrazine. The degradation rate constant can be determined from this data.

Visualizations

cluster_workflow Experimental Workflow for Photostability Assessment prep Sample Preparation (in dark/amber light) initial_analysis Initial Analysis (t=0) UV-Vis / HPLC prep->initial_analysis uv_exposure UV Irradiation (Controlled Environment) initial_analysis->uv_exposure timed_analysis Time-Point Analysis (t=x) UV-Vis / HPLC uv_exposure->timed_analysis Repeat at intervals data_analysis Data Analysis (Kinetics, Product ID) timed_analysis->data_analysis

Caption: A typical workflow for assessing the photostability of a compound.

cluster_pathway Primary Photodegradation Pathway parent 1-Aryl-1,4-dihydropyrazine transition Excited State* parent->transition UV Photon (hν) product 1-Aryl-pyrazine (Aromatized Product) transition->product loss Loss of 2H

Caption: The primary photodegradation pathway of 1-aryl-1,4-dihydropyrazines.

References

Technical Support Center: 1-Aryl-1H-Imidazoles in Photochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-aryl-1H-imidazoles in photochemical experiments. The primary focus is to offer strategies to mitigate undesired photoreactions, including potential photochemical ring contraction and other degradative pathways.

Troubleshooting Guides

This section addresses common problems encountered during the photochemical irradiation of 1-aryl-1H-imidazoles.

Issue 1: Rapid Degradation of Starting Material with No Desired Product Formation

Potential Cause Troubleshooting Steps
Photo-oxidation Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) prior to and during irradiation. Work under a positive pressure of the inert gas. Consider adding an antioxidant if compatible with the reaction chemistry.
Incorrect Wavelength Ensure the irradiation wavelength selectively excites the desired chromophore. Use of a broad-spectrum lamp may lead to excitation of other parts of the molecule or the solvent, causing non-specific degradation. Utilize filters to isolate the appropriate wavelength.
Solvent Participation The solvent may be participating in the photoreaction. Evaluate the photostability of the solvent under the reaction conditions. Consider switching to a more photochemically inert solvent (e.g., saturated hydrocarbons, fluorinated solvents).
High Light Intensity Excessive light intensity can lead to multi-photon absorption and subsequent degradation. Reduce the lamp power or increase the distance between the lamp and the reaction vessel.

Issue 2: Formation of a Complex Mixture of Unidentifiable Byproducts

Potential Cause Troubleshooting Steps
Multiple Competing Photoreactions Lower the reaction temperature to favor the desired reaction pathway, which may have a lower activation energy. The use of a photosensitizer can sometimes channel the energy more specifically to a desired reaction type (e.g., triplet-sensitized reaction).
Secondary Photolysis of the Product The desired product may be photochemically unstable under the reaction conditions. Monitor the reaction progress over time to identify the point of maximum product formation. Consider using a flow chemistry setup to minimize the residence time of the product in the irradiated zone.
Radical Reactions If radical intermediates are suspected, consider the use of radical scavengers (e.g., TEMPO), provided they do not interfere with the desired reaction.

Issue 3: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Insufficient Light Penetration If the solution is too concentrated, the light may not penetrate the entire sample (inner filter effect). Dilute the reaction mixture. Ensure the reaction vessel is made of a material that is transparent at the irradiation wavelength (e.g., quartz for UV light).
Quenching of the Excited State Impurities in the starting material or solvent can quench the excited state. Purify the starting materials and use high-purity solvents. Ensure the reaction vessel is scrupulously clean.
Inappropriate Photosensitizer If using a sensitizer (B1316253), ensure its triplet energy is appropriate for exciting the 1-aryl-1H-imidazole. The sensitizer's absorption spectrum should also be compatible with the light source.

Frequently Asked Questions (FAQs)

Q1: What is photochemical ring contraction and why is it a concern for 1-aryl-1H-imidazoles?

A1: Photochemical ring contraction is a reaction where a cyclic molecule is converted to a smaller ring system upon absorption of light. While not a widely reported reaction for 1-aryl-1H-imidazoles, the possibility exists due to the high energy of the excited state, which can lead to bond reorganizations. Such reactions are a concern as they lead to the formation of undesired, and often difficult to separate, byproducts, thereby reducing the yield and purity of the intended product.

Q2: How does the substitution on the aryl ring affect the photostability of 1-aryl-1H-imidazoles?

A2: Substituents on the aryl ring can significantly influence the photostability and photoreactivity. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals and the nature of the excited state. For instance, some studies have shown that the position of substitution on an aryl group can influence the susceptibility to photo-oxidation. It is crucial to consider these electronic effects when designing photochemical experiments.

Q3: Can the choice of solvent prevent undesired photoreactions?

A3: Yes, the solvent can play a critical role. Protic solvents may participate in proton transfer in the excited state, while solvents with abstractable hydrogen atoms can be involved in radical reactions. Halogenated solvents can sometimes form reactive species upon irradiation. Using aprotic, non-polar, and photochemically stable solvents can often minimize side reactions. A study on the photosensitized reaction of imidazole (B134444) showed that methanol (B129727) can act as a free radical scavenger, inhibiting product formation.

Q4: Are there any general strategies to improve the selectivity of photochemical reactions involving 1-aryl-1H-imidazoles?

A4: To improve selectivity, consider the following:

  • Wavelength Control: Use monochromatic light to excite a specific electronic transition.

  • Temperature Control: Lowering the temperature can suppress side reactions with higher activation energies.

  • Photosensitization: Employ a triplet sensitizer to populate the triplet excited state, which may lead to different and cleaner reaction pathways compared to the singlet excited state.

  • Exclusion of Oxygen: For reactions sensitive to oxidation, rigorous degassing of the solvent and maintaining an inert atmosphere is crucial.

Experimental Protocols

Protocol 1: General Procedure for Photochemical Irradiation under Inert Atmosphere

  • Preparation: Dissolve the 1-aryl-1H-imidazole substrate in the chosen high-purity solvent in a quartz reaction vessel. The concentration should be optimized to ensure sufficient light penetration.

  • Degassing: Sparge the solution with a gentle stream of dry argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Irradiation: While maintaining a positive pressure of the inert gas, place the reaction vessel in the photoreactor. Irradiate with a light source of the appropriate wavelength. The reaction should be stirred continuously to ensure uniform irradiation.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) at regular intervals.

  • Work-up: Once the reaction has reached the desired conversion, stop the irradiation and work up the reaction mixture as required to isolate and purify the product.

Visualizations

Below are diagrams illustrating key concepts related to the photochemistry of 1-aryl-1H-imidazoles.

Photochemical_Pathways Potential Photochemical Pathways of 1-Aryl-1H-Imidazoles cluster_ground_state Ground State cluster_excited_state Excited State cluster_products Potential Products / Pathways A 1-Aryl-1H-Imidazole (S0) B Excited Singlet State (S1) A->B Absorption (hν) C Excited Triplet State (T1) B->C Intersystem Crossing D Desired Product B->D Desired Reaction E Photo-oxidation Products B->E F Isomerization / Rearrangement B->F C->D Desired Reaction C->E G Ring Contraction (Undesired) F->G

Caption: Potential photochemical pathways for 1-aryl-1H-imidazoles.

Troubleshooting_Workflow Troubleshooting Workflow for Undesired Photoreactions Start Undesired Photoreaction Observed Q1 Is Oxygen Excluded? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Wavelength Selective? A1_Yes->Q2 Sol1 Degas Solvent & Use Inert Atmosphere A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Solvent Inert? A2_Yes->Q3 Sol2 Use Monochromatic Light / Filters A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-run Experiment A3_Yes->End Sol3 Change to a More Stable Solvent A3_No->Sol3 Sol3->End

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 1,4-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,4-dihydropyridine (B1200194) derivatives, with a specific focus on optimizing catalyst loading.

Troubleshooting Guide

This guide provides systematic approaches to resolving common issues encountered during the synthesis of 1,4-dihydropyridines.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in the Hantzsch 1,4-dihydropyridine synthesis.[1][2] Several factors can contribute to this issue, from suboptimal reaction conditions to the purity of the starting materials.[2]

Possible Causes and Solutions:

  • Suboptimal Catalyst Loading: The amount of catalyst used is critical. Too little may result in an incomplete reaction, while too much can sometimes lead to unwanted side reactions.

    • Solution: Systematically screen a range of catalyst loadings to determine the optimal amount for your specific substrates and conditions. Start with a low loading and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Inefficient Catalyst: The chosen catalyst may not be active enough or may have degraded.

    • Solution: Consider screening different types of catalysts, such as Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), or heterogeneous catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H).[1][4] Ensure the catalyst is fresh and has been stored correctly.

  • Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or product degradation may occur at higher temperatures.[1][3]

    • Solution: Optimize the reaction temperature by running the synthesis at various temperatures and monitoring the yield.[3]

  • Inappropriate Solvent: The polarity and type of solvent can significantly influence the reaction rate and yield.[1]

    • Solution: Conduct the reaction in a variety of solvents with different polarities, such as ethanol, water, or even under solvent-free conditions, to find the most suitable medium.[1][3]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or ammonia (B1221849) source can inhibit the reaction or lead to side products.[1][2]

    • Solution: Use high-purity reactants. If necessary, purify the starting materials before use.

Issue 2: Incomplete Reaction

An incomplete reaction, where a significant amount of starting material remains, is often related to reaction kinetics and conditions.[1]

Possible Causes and Solutions:

  • Insufficient Catalyst Activity: The catalyst may not be sufficiently active to drive the reaction to completion within a reasonable timeframe.

    • Solution: Increase the catalyst loading incrementally. Alternatively, switch to a more active catalyst.[1] Modern heterogeneous catalysts have shown high efficacy, leading to near-quantitative yields in short reaction times.[4]

  • Short Reaction Time: The reaction may simply need more time to go to completion.

    • Solution: Monitor the reaction progress using TLC to determine the optimal reaction time.[3]

  • Suboptimal Energy Input: Conventional heating may not be efficient enough.

    • Solution: Consider using microwave or ultrasound irradiation, which can significantly reduce reaction times and improve conversion rates.[1]

Issue 3: Formation of Side Products

The formation of byproducts can significantly reduce the yield of the desired 1,4-dihydropyridine.[1]

Possible Causes and Solutions:

  • Oxidation of the Product: The 1,4-dihydropyridine product can be oxidized to the corresponding pyridine, especially under harsh conditions or in the presence of air.[1]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][3]

  • Michael Adducts and Other Byproducts: Side reactions can compete with the main reaction pathway.[1]

    • Solution: Optimizing the catalyst and reaction conditions can help to favor the desired reaction pathway and minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for Hantzsch synthesis of 1,4-dihydropyridines?

A1: There is no single "typical" catalyst loading, as the optimal amount depends on the specific catalyst, substrates, and reaction conditions. However, loadings can range from catalytic amounts (e.g., 0-3 mol%) for highly active catalysts to larger quantities for less active ones.[5] It is always recommended to perform an optimization study to determine the ideal loading for your specific reaction.

Q2: How does the choice of catalyst affect the synthesis of 1,4-dihydropyridines?

A2: The choice of catalyst is a critical factor that influences reaction time, yield, and overall efficiency.[4] A wide variety of catalysts have been successfully employed, including:

  • Lewis Acids: (e.g., Bi(NO₃)₃·5H₂O, Zn[(L)proline]₂)[6][7]

  • Brønsted Acids: (e.g., p-toluenesulfonic acid)[1]

  • Heterogeneous Catalysts: (e.g., Fe₃O₄@SiO₂-SO₃H, V₂O₅/ZrO₂) which offer advantages like easy separation and reusability.[4][6]

  • Nanocatalysts: (e.g., CoFe₂O₄@SiO₂-NH₂-Co(II)) have shown excellent yields under mild conditions.[6]

Q3: Can the synthesis of 1,4-dihydropyridines be performed without a catalyst?

A3: Yes, the Hantzsch reaction can proceed without a catalyst, but it often requires harsh conditions, long reaction times, and results in lower yields.[4][8] The use of a catalyst is generally recommended to improve the efficiency and environmental friendliness of the synthesis.[4]

Q4: What are the advantages of using a heterogeneous catalyst?

A4: Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture (often by simple filtration), potential for recyclability and reuse, and often milder reaction conditions, making the process more cost-effective and environmentally friendly.[6]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.[3][6]

Data Presentation

Table 1: Comparison of Different Catalysts for the Synthesis of a Model 1,4-Dihydropyridine

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
No Catalyst-EthanolReflux865
p-TSA-EthanolReflux682
Tannic Acid-H₂O80194
Fe₃O₄@SiO₂-SO₃H-Ethanol600.596
UiO-66-NH₂-EthanolRoom Temp0.595
V₂O₅/ZrO₂-EthanolRoom Temp< 20 min90-96
Sulphated Polyborate-Solvent-free90-High
Fe₂ZnAl₂O₇-Solvent-free70-80-High
Polyaniline supported ZnO2 mol%EthanolRoom Temp280

Data compiled from multiple sources for comparative purposes.[4][5][6]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Hantzsch Synthesis

This protocol provides a general framework for optimizing catalyst loading for the synthesis of a target 1,4-dihydropyridine.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (2 mmol)

  • Ammonium (B1175870) acetate (B1210297) (1.2 mmol)

  • Catalyst (e.g., Fe₃O₄@Phen@Cu magnetic nanocatalyst)

  • Solvent (e.g., Water or Ethanol)

  • Round-bottom flask

  • Stirrer/hotplate

  • TLC plates and developing chamber

Procedure:

  • Reactant Preparation: In a series of round-bottom flasks, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition: To each flask, add a different amount of the catalyst. For example, for a solid catalyst, you might test 10 mg, 15 mg, 20 mg, and 25 mg.

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of water) to each reaction mixture.

  • Reaction: Stir the mixtures at the desired temperature (e.g., 60°C).

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC.

  • Work-up: Once a reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Product Isolation:

    • If using a magnetic catalyst, use a strong magnet to hold the catalyst to the side of the flask and decant the supernatant.[3]

    • If the product precipitates, it can be collected by filtration.[9]

    • Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[1][2]

  • Analysis: Determine the yield of the purified product for each catalyst loading to identify the optimal amount.

Visualizations

experimental_workflow start Start: Define Reaction reactants Prepare Reactants (Aldehyde, β-ketoester, NH4OAc) start->reactants catalyst_screen Screen Catalyst Loading (e.g., 10, 15, 20, 25 mg) reactants->catalyst_screen solvent_temp Set Reaction Conditions (Solvent, Temperature) catalyst_screen->solvent_temp run_reaction Run Parallel Reactions solvent_temp->run_reaction monitor Monitor Progress (TLC) run_reaction->monitor workup Reaction Work-up monitor->workup Reaction Complete isolate Isolate Crude Product workup->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify analyze Analyze Yield and Purity purify->analyze optimal Determine Optimal Catalyst Loading analyze->optimal

Caption: Workflow for optimizing catalyst loading.

hantzsch_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates aldehyde Aldehyde ylidene Ylidene Intermediate aldehyde->ylidene Knoevenagel Condensation ketoester1 β-Ketoester (2 eq.) enamine Enamine Intermediate ketoester1->enamine ketoester1->ylidene ammonia Ammonia Source ammonia->enamine product 1,4-Dihydropyridine enamine->product Michael Addition ylidene->product catalyst Catalyst (e.g., Lewis/Brønsted Acid) catalyst->aldehyde activates catalyst->enamine promotes

References

"improving the efficiency of purification of thermally unstable 1,4-dihydropyrazine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of thermally unstable 1,4-dihydropyrazine derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives so difficult to purify?

A1: The purification of this compound derivatives is challenging due to their inherent instability. These compounds are often sensitive to heat, air (oxygen), light, and moisture.[1][2] The primary degradation pathway is aromatization to the corresponding pyrazine (B50134) derivative, which can be accelerated by these environmental factors.[1][3] Therefore, successful purification requires specialized techniques to prevent degradation.

Q2: What are the most common impurities found in crude this compound products?

A2: Common impurities depend on the synthetic route but often include:

  • Aromatized pyrazine: The primary degradation product.

  • Unreacted starting materials: Such as the precursor pyrazine, aldehydes, ketones, and ammonia (B1221849) or amine sources.

  • Side-products: From competing reactions or incomplete cyclization.

  • Catalyst residues: If transition metals like palladium were used in the synthesis.[4]

  • Solvent and reagents: Residual solvents and reagents used in the synthesis and workup.

Q3: What analytical techniques are best for assessing the purity of my this compound derivative?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation and can quantify major impurities. Air-sensitive samples can be prepared in an inert atmosphere.[5]

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity, especially when coupled with a UV detector. Low-temperature HPLC may be necessary for thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives, but care must be taken to use low inlet temperatures to avoid on-column degradation.[6]

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and identify the number of components in a mixture.[3]

Q4: My compound appears to be an oil. Can I still use recrystallization?

A4: Standard recrystallization is not suitable for compounds that are oils at room temperature. In this case, column chromatography under an inert atmosphere is the preferred method of purification.

Troubleshooting Guides

Issue 1: The compound degrades during purification.
  • Possible Cause: Exposure to heat, oxygen, or light. The dihydropyrazine (B8608421) ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyrazine.[1][3]

  • Troubleshooting Steps:

    • Work under an inert atmosphere: Use a Schlenk line or glovebox for all manipulations to exclude oxygen and moisture.[5][7][8] Ensure all glassware is thoroughly dried and purged with an inert gas like argon or nitrogen.

    • Use degassed solvents: Solvents should be rigorously degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[7]

    • Maintain low temperatures: Perform all purification steps at or below room temperature if possible. For column chromatography, consider performing the separation in a cold room. For solvent removal, use a rotary evaporator with a low-temperature water bath and pull vacuum slowly.

    • Protect from light: Wrap flasks and columns in aluminum foil to prevent light-induced degradation.

Issue 2: Low yield after purification.
  • Possible Cause: Mechanical losses, product decomposition, or co-elution with impurities.

  • Troubleshooting Steps:

    • Minimize transfers: Each transfer of the material can result in loss. Plan your purification scheme to minimize the number of steps.[6]

    • Check for volatility: If your compound is volatile, it may be lost during solvent removal under vacuum. Use a cold trap to recover any volatilized product.[6]

    • Optimize chromatography: If using column chromatography, ensure a good separation between your product and impurities. If co-elution is an issue, try a different solvent system or stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).[6]

    • Prevent decomposition: Follow the steps outlined in Issue 1 to ensure the stability of your compound throughout the purification process.

Issue 3: The compound "oils out" during recrystallization.
  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Troubleshooting Steps:

    • Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot, degassed solvent to reduce the saturation.

    • Slow cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling in an ice bath can promote oiling out.

    • Try a different solvent system: A single solvent may not be ideal. Experiment with a solvent/anti-solvent system to induce crystallization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound derivatives in the literature, the following table presents data for the closely related and well-studied 1,4-dihydropyridine (B1200194) derivatives. These compounds share similar instability issues, and the purification principles are analogous.

Table 1: Thermal Stability of 1,4-Dihydropyridine Derivatives in the Solid State

CompoundTemperature (°C)Relative Humidity (%)Decomposition Rate Constant (k x 10⁻³) [h⁻¹]
Nifedipine (NF)8076.04.01
Nisoldipine (NS)8076.04.35
Nitrendipine (NT)8076.01.12
Nimodipine (NM)8076.01.34
Felodipine (FD)8076.01.25

Data adapted from studies on 1,4-dihydropyridine derivatives, which are expected to exhibit similar thermal degradation behavior to 1,4-dihydropyrazines. The primary thermodegradation product observed was the corresponding aromatized pyridine (B92270) derivative.[2]

Experimental Protocols

Protocol 1: Low-Temperature Recrystallization under Inert Atmosphere

This protocol is a general guideline for the recrystallization of thermally unstable and air-sensitive this compound derivatives.

  • Preparation: Dry all Schlenk flasks and other glassware in an oven at >120 °C overnight and cool under vacuum.

  • Solvent Degassing: Degas the chosen recrystallization solvent using three freeze-pump-thaw cycles.[6][7]

  • Dissolution: In a Schlenk flask under a positive pressure of inert gas, add the crude this compound derivative. Add a minimal amount of the degassed solvent, with gentle warming if necessary, until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a filtration under an inert atmosphere using a pre-warmed filter stick into a second Schlenk flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal or placing the flask in a refrigerator (-20 °C).

  • Isolation: Collect the crystals by filtration under an inert atmosphere using a Schlenk filter apparatus.[5]

  • Washing: Wash the crystals with a small amount of cold, degassed solvent.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Column Chromatography under Inert Atmosphere
  • Column Packing: Pack a chromatography column with silica gel or alumina as a slurry in the chosen non-polar solvent.

  • Inert Atmosphere: Purge the packed column with a gentle stream of inert gas from the top for at least 30 minutes. Maintain a positive pressure of inert gas throughout the purification.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column using a cannula transfer. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with a degassed solvent system, gradually increasing the polarity. Collect fractions in Schlenk tubes.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a Schlenk flask and remove the solvent under reduced pressure at a low temperature.

Mandatory Visualizations

G General Purification Workflow for Thermally Unstable 1,4-Dihydropyrazines crude Crude this compound (Under Inert Gas) dissolve Dissolve in Minimal Degassed Solvent crude->dissolve choice Purification Method dissolve->choice chromatography Inert Atmosphere Column Chromatography choice->chromatography Oily or High Impurity recrystallize Low-Temperature Recrystallization choice->recrystallize Crystalline Solid fractions Collect & Analyze Fractions chromatography->fractions isolate Isolate Crystals (Schlenk Filtration) recrystallize->isolate combine Combine Pure Fractions fractions->combine evaporate Solvent Removal (Low Temp, High Vacuum) combine->evaporate isolate->evaporate pure_product Pure this compound (Store under Inert Gas) evaporate->pure_product

Caption: General purification workflow for thermally unstable compounds.

G Troubleshooting: Product Degradation During Purification start Product Degradation Observed (e.g., color change, new spot on TLC) check_atmosphere Is an inert atmosphere (N2 or Ar) being used? start->check_atmosphere use_inert Implement Schlenk line or glovebox techniques. check_atmosphere->use_inert No check_solvents Are solvents properly degassed? check_atmosphere->check_solvents Yes use_inert->check_solvents degas_solvents Degas solvents via freeze-pump-thaw or sparging with inert gas. check_solvents->degas_solvents No check_temp Is the purification performed at low temperature? check_solvents->check_temp Yes degas_solvents->check_temp lower_temp Use a cold room for chromatography. Cool rotary evaporator bath. check_temp->lower_temp No check_light Is the apparatus protected from light? check_temp->check_light Yes lower_temp->check_light protect_light Wrap glassware and column in aluminum foil. check_light->protect_light No end Problem Resolved: Stable Purification check_light->end Yes protect_light->end

Caption: Troubleshooting workflow for product degradation.

References

Technical Support Center: Resolving Complicated NMR Spectra of 1,4-Dihydropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex NMR spectra of 1,4-dihydropyrazine derivatives, particularly when complications arise from the presence of isomers.

Troubleshooting Guides

Problem 1: My 1H NMR spectrum shows more signals than expected for my target this compound derivative.

  • Question: Why does my purified compound show a complex 1H NMR spectrum with overlapping signals and an unexpected number of peaks?

  • Answer: This is a common issue when working with substituted this compound derivatives and often indicates the presence of isomers. These isomers have the same molecular formula but different arrangements of atoms, leading to distinct sets of signals in the NMR spectrum. The primary types of isomerism to consider are:

    • Constitutional Isomers: These isomers have different connectivity of atoms. While less common if the synthetic route is robust, they can arise from side reactions.

    • Diastereomers: If your molecule has multiple chiral centers, you may have a mixture of diastereomers. These are stereoisomers that are not mirror images and will have different chemical shifts and coupling constants.

    • Rotamers/Atropisomers: Restricted rotation around a single bond, often a C-N amide bond or a bond connecting a bulky substituent to the dihydropyrazine (B8608421) ring, can lead to stable or slowly interconverting rotational isomers (rotamers). If the rotational barrier is high enough for isolation, they are called atropisomers.[1][2] These rotamers can give rise to a complete duplication of NMR signals.

    • Tautomers: 1,4-Dihydropyrazines can exist in different tautomeric forms, most commonly through enamine-imine tautomerism.[3] The position of a proton can shift, leading to a different constitutional isomer that may be in equilibrium with the expected structure.

Logical Flowchart for Troubleshooting Complex Spectra

G Troubleshooting Workflow for Complex NMR Spectra start Complex NMR Spectrum Observed check_purity Is the compound pure by other methods (LC-MS, TLC)? start->check_purity isomers Presence of Isomers is Likely check_purity->isomers Yes impurity Re-purify Sample check_purity->impurity No two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) isomers->two_d_nmr Connectivity & Atom Correlation vt_nmr Perform Variable-Temperature (VT) NMR isomers->vt_nmr Dynamic Processes (Rotamers/Tautomers) noesy Acquire NOESY/ROESY Spectra isomers->noesy Spatial Proximity (Stereoisomers) analysis Analyze Data to Identify Isomer Type two_d_nmr->analysis vt_nmr->analysis noesy->analysis end Structural Elucidation analysis->end

Caption: A logical workflow for diagnosing the cause of complex NMR spectra.

Problem 2: I suspect I have a mixture of diastereomers. How can I confirm this and assign the signals?

  • Question: My this compound has two chiral centers, and the 1H NMR is doubled. How do I proceed with the analysis?

  • Answer: The presence of diastereomers is a very common reason for complex spectra in these systems. Since diastereomers have different physical properties, their NMR signals will be distinct. Here’s how you can approach this:

    • 2D NMR Spectroscopy:

      • COSY (Correlation Spectroscopy): This experiment will show you which protons are coupled to each other (typically through 2-3 bonds). You can trace out the spin systems for each individual diastereomer.

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to. This is crucial for assigning carbon signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (2-3 bonds) between protons and carbons, helping to piece together the carbon skeleton and confirm assignments.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other. This is invaluable for determining the relative stereochemistry of your diastereomers. For example, a cross-peak between two protons indicates they are on the same side of the ring.

    • Analysis of Coupling Constants: Diastereomers often exhibit different coupling constants due to their different dihedral angles. For example, in some 2,5-dihydropyrazine derivatives, the five-bond coupling constant ((5)J(H2, H5)) can be used to distinguish between syn- and anti-isomers.[4]

Experimental Workflow for Diastereomer Analysis

G Workflow for Diastereomer Analysis start Suspected Diastereomers cosy Run COSY start->cosy hsqc_hmbc Run HSQC & HMBC start->hsqc_hmbc noesy_roesy Run NOESY/ROESY start->noesy_roesy assign_connectivity Assign Spin Systems & Connectivity for each isomer cosy->assign_connectivity hsqc_hmbc->assign_connectivity assign_stereochem Determine Relative Stereochemistry noesy_roesy->assign_stereochem structure Assign Structures to each set of signals assign_connectivity->structure assign_stereochem->structure

Caption: A streamlined workflow for the NMR analysis of diastereomeric mixtures.

Problem 3: The number of signals in my spectrum changes with temperature.

  • Question: I ran my NMR at a higher temperature and the spectrum simplified dramatically. What does this mean?

  • Answer: This behavior is a classic indication of a dynamic process occurring on the NMR timescale, such as the interconversion of rotamers or tautomers.

    • Rotamers/Atropisomers: At room temperature, the rotation around a single bond (e.g., a C-N amide bond) may be slow, leading to distinct signals for each rotamer. As you increase the temperature, the rate of rotation increases. When the rotation becomes fast on the NMR timescale, the spectrometer detects an average of the two (or more) rotameric states, and the separate signals coalesce into a single, often broadened, set of peaks.

    • Tautomers: Similarly, if your compound exists as a mixture of tautomers in equilibrium, heating the sample can increase the rate of interconversion, leading to the coalescence of their respective NMR signals.

    Troubleshooting Step: Perform a variable-temperature (VT) NMR study. By acquiring spectra at several temperatures, you can observe the broadening and eventual coalescence of the peaks, which confirms a dynamic equilibrium.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers I should be aware of with this compound derivatives?

A1: The most common isomers that complicate NMR spectra are:

  • Diastereomers: Occur when there are multiple stereocenters.

  • Rotamers/Atropisomers: Result from hindered rotation about single bonds, particularly C-N bonds or bonds to bulky substituents.[1][2]

  • Tautomers: Typically involve the migration of a proton, such as in enamine-imine tautomerism.[3]

Q2: How can I use 2D NMR to simplify a complex spectrum?

A2: 2D NMR spreads the information into a second dimension, resolving overlapping signals and revealing correlations between nuclei.

  • COSY: Identifies which protons are coupled, helping to trace out the proton framework of each isomer.

  • HSQC: Correlates protons to their directly attached carbons, providing a clear map of C-H bonds.

  • HMBC: Shows long-range H-C correlations, which is essential for connecting different fragments of a molecule and assigning quaternary carbons.

  • NOESY/ROESY: Reveals which protons are close in space, which is critical for determining stereochemistry.

Q3: When should I perform a variable-temperature (VT) NMR experiment?

A3: A VT-NMR experiment is highly recommended when you suspect the presence of rotamers or tautomers. If you observe an unusually high number of signals that you suspect are from species in equilibrium, acquiring spectra at different temperatures can confirm this. As the temperature increases, the rate of exchange between the isomers increases, and you will observe broadening and then coalescence of the corresponding signals.

Q4: Are there any typical chemical shift or coupling constant values that can help in identifying isomers?

A4: Yes, while specific values are highly dependent on the substituents, some general trends can be observed. For instance, in diastereomeric 2,5-dihydropyrazine derivatives, the five-bond coupling constant between H2 and H5 can be diagnostic for syn- and anti-isomers.[4] It is always best to consult the literature for compounds with similar substitution patterns.

Quantitative Data Summary

The following tables provide illustrative quantitative data for distinguishing between isomers of this compound derivatives. Note that these values are examples and will vary based on substitution and solvent.

Table 1: Example 1H NMR Coupling Constants for Distinguishing Diastereomers

Isomer TypeCoupling ConstantTypical Value (Hz)Reference
syn-Diastereomer5J(H2, H5)4.0 - 5.7[4]
anti-Diastereomer5J(H2, H5)3.4 - 3.8[4]

Table 2: Example 1H and 13C Chemical Shifts for Tautomers (Illustrative)

TautomerProton1H Chemical Shift (ppm)Carbon13C Chemical Shift (ppm)
Enamine FormC=CH4.5 - 5.5C=CH90 - 110
NH5.0 - 8.0C-N130 - 150
Imine FormN=CH7.0 - 8.0N=CH150 - 165
CH23.0 - 4.0CH240 - 60

Detailed Experimental Protocols

Protocol 1: General Procedure for 2D NMR (COSY, HSQC, HMBC)

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). Ensure the solution is homogeneous.

  • 1H Spectrum Acquisition: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.

  • COSY Acquisition: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf). Set the spectral width to encompass all proton signals. Acquire at least 2 scans per increment and 256-512 increments in the indirect dimension (F1).

  • HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3). Set the proton spectral width in F2 and the carbon spectral width in F1 to cover the expected ranges. Set the one-bond coupling constant (e.g., 1JCH) to an average value of 145 Hz.

  • HMBC Acquisition: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). Set the long-range coupling constant to an average of 8-10 Hz. Acquire sufficient scans to achieve a good signal-to-noise ratio, as HMBC is less sensitive than HSQC.

  • Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase the spectra as required.

Protocol 2: Variable-Temperature (VT) NMR for Studying Dynamic Exchange

  • Sample Preparation: Prepare a sample as described above in a solvent with a wide temperature range (e.g., toluene-d8 (B116792) for high temperatures, or CD2Cl2 for low temperatures).

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • Temperature Variation: Increase the temperature in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Coalescence Temperature: Continue increasing the temperature until the signals of interest broaden and coalesce into a single peak. Note the coalescence temperature (Tc).

  • Data Analysis: The rate of exchange at the coalescence temperature can be calculated to determine the energy barrier for the dynamic process.

  • Reversibility Check: After reaching the highest temperature, return to room temperature and re-acquire a spectrum to ensure the process is reversible and the compound has not decomposed.

References

Validation & Comparative

Validating the Mechanism of 1,4-Dihydropyrazine Oxidation: A Comparative Guide to Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the oxidation mechanisms of 1,4-dihydropyrazines is crucial for predicting their stability, reactivity, and biological activity. This guide provides a comparative analysis of kinetic studies on the oxidation of 1,4-dihydropyrazines, offering insights into the factors governing their transformation and enabling a more informed approach to drug design and development.

The oxidation of the 1,4-dihydropyrazine ring is a key process in the metabolism and function of many biologically active molecules. Kinetic studies provide a powerful tool to elucidate the underlying mechanisms of these transformations. This guide compares the dioxygen oxidation of a stable this compound, 4a,8a-diaza-2,6-dioxa-3,4,7,8-tetrahydro-4,4,8,8-tetramethylanthracene-1,5-dione (DDTTA), with other oxidation pathways and derivatives, presenting key kinetic data and experimental protocols to validate the proposed mechanisms.

Dioxygen Oxidation of a Stable this compound (DDTTA)

The oxidation of DDTTA by dioxygen has been extensively studied, revealing a solvent-dependent mechanism involving a hydroperoxide intermediate.[1] Trapping experiments, reaction stoichiometry, and kinetic measurements support a pathway where the reaction of DDTTA with dioxygen and water forms a hydroperoxy alcohol. This intermediate can then react with another molecule of DDTTA to produce a diol or undergo intramolecular fragmentation to yield an aldehyde.[1]

Comparative Kinetic Data

The rate of dioxygen oxidation of DDTTA is significantly influenced by the solvent environment. The following table summarizes the rate constants for the key steps in the proposed mechanism in different solvents.

Solventk₁ (M⁻¹s⁻¹)k₂ (M⁻¹s⁻¹)k₃ (s⁻¹)
Acetonitrile0.131 (± 0.002)0.035 (± 0.005)0.0015 (± 0.0003)
Acetic acid/water (2:3 v/v)0.060 (± 0.002)0.13 (± 0.05)-
Dichloromethane0.010 (± 0.001)0.008 (± 0.002)-

Table 1: Rate constants for the dioxygen oxidation of DDTTA in various solvents.[1] k₁ represents the initial reaction of DDTTA with O₂, k₂ is the rate constant for the reaction of the hydroperoxide intermediate with another DDTTA molecule, and k₃ is the rate constant for the intramolecular fragmentation of the hydroperoxide.

The rate of reaction of dioxygen with DDTTA is considerably slower than that reported for dihydroflavins, which range from 17 to 1500 M⁻¹s⁻¹. This difference is likely due to the two electron-withdrawing carbonyl groups on DDTTA, making it less electron-rich.[1]

Proposed Mechanism of Dioxygen Oxidation of DDTTA

The proposed mechanism involves an initial outer-sphere electron transfer from DDTTA to dioxygen to form a radical cation and superoxide, which then combine to form a hydroperoxide intermediate. This intermediate can then follow two main pathways, as illustrated in the following diagram.

Dioxygen Oxidation of DDTTA DDTTA This compound (DDTTA) Hydroperoxide Hydroperoxide Intermediate DDTTA->Hydroperoxide + O₂, H₂O (k₁) O2 O₂ H2O H₂O Diol Diol Product Hydroperoxide->Diol + DDTTA, H₂O (k₂) Aldehyde Aldehyde Product Hydroperoxide->Aldehyde Intramolecular Fragmentation (k₃) DDTTA2 DDTTA Kinetic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare DDTTA solution Sat Saturate with O₂ Prep->Sat Seal Seal cuvette Sat->Seal Monitor Monitor Absorbance vs. Time Seal->Monitor Fit Fit data to integrated rate laws Monitor->Fit Refine Refine constants with numerical integration Fit->Refine

References

A Researcher's Guide to Computational Modeling of Transition States in 1,4-Dihydropyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for modeling transition states in 1,4-dihydropyrazine reactions, supported by experimental data and detailed methodologies. Understanding the transition states of these reactions is crucial for elucidating mechanisms, predicting reactivity, and designing novel therapeutic agents, given the prevalence of the 1,4-dihydropyridine (B1200194) scaffold in many drugs.

Comparing Computational Models: A Performance Overview

The choice of computational method is a trade-off between accuracy and computational cost. For studying transition states in this compound reactions, the main options are Density Functional Theory (DFT), ab initio methods, and semi-empirical methods.

Computational MethodGeneral AccuracyComputational CostKey Strengths & Weaknesses for this compound Reactions
Density Functional Theory (DFT) Good to ExcellentModerate to HighStrengths: Offers a good balance of accuracy and cost, making it the most widely used method for this class of reactions. Functionals like B3LYP and M06-2X have shown good performance in predicting reaction barriers and geometries.[1] Weaknesses: The accuracy is highly dependent on the choice of the functional, and standard functionals may not adequately describe dispersion interactions, which can be important in some systems.
Ab Initio Methods (e.g., MP2, CCSD(T)) High to ExcellentVery HighStrengths: Generally provide the most accurate results (the "gold standard"), especially methods like CCSD(T). They are valuable for benchmarking DFT results for smaller systems.[2][3] Weaknesses: The high computational cost often limits their application to smaller molecular systems, which may not fully represent larger, more complex this compound derivatives.
Semi-empirical Methods (e.g., AM1, PM7) Low to ModerateLowStrengths: Very fast, allowing for the study of large systems and high-throughput screening. Weaknesses: Generally less accurate for transition state calculations and may not provide reliable reaction barriers. Their parameters are not specifically optimized for the nuances of this compound transition states.

Table 1: Comparison of Computational Methods for Modeling this compound Reaction Transition States.

Quantitative Data Summary: A Snapshot of a Model Reaction

ReactionComputational MethodCalculated Activation Energy (kcal/mol)
Oxidation of a generic this compound Semi-empirical (AM1)15.2
DFT (B3LYP/6-31G*)22.5
Ab initio (MP2/cc-pVTZ)24.1
Experimental Value23.5 ± 0.5

Table 2: Illustrative Comparison of Calculated Activation Energies.

Experimental Protocols for Validation

Computational models are only as good as their ability to reproduce experimental observations. Here are detailed methodologies for key experiments used to validate computed transition states and reaction mechanisms for this compound reactions.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a fundamental method for preparing 1,4-dihydropyridine derivatives.[4][5] Monitoring the reaction progress and identifying intermediates can provide valuable data for validating computational models of the reaction mechanism.

A General Procedure for the Catalyst-Free Hantzsch Reaction in Water:

  • Reactant Preparation: In a sealed vessel, combine an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium (B1175870) carbonate (1.2 mmol) in deionized water (5 mL).[6]

  • Reaction Conditions: Seal the vessel and heat the mixture at 80°C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product is then collected by filtration, washed with cold water, and dried.[6][7]

  • Characterization: The structure of the synthesized 1,4-dihydropyridine can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Analysis of this compound Oxidation using UV-Vis Spectroscopy

The oxidation of 1,4-dihydropyrazines is a common reaction pathway. The kinetics of this process can be monitored using UV-Vis spectroscopy, providing experimental rate constants that can be compared with computationally predicted activation energies.

Protocol for Monitoring the Oxidation of a this compound with Potassium Ferricyanide:

  • Solution Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724) or a buffer solution) and an oxidizing agent, such as potassium ferricyanide, in the same solvent.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorbance maxima of both the reactant this compound and the oxidized pyrazine (B50134) product. For many 1,4-dihydropyridines, the disappearance of the reactant can be monitored around 340-370 nm.

  • Kinetic Run: In a quartz cuvette, mix the this compound solution with the oxidizing agent solution at a constant temperature. Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: The rate of the reaction can be determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., pseudo-first-order if the oxidant is in large excess). The experimental rate constant can then be used to calculate the experimental activation energy using the Arrhenius equation by performing the experiment at different temperatures.

For very fast reactions, a stopped-flow apparatus can be used to rapidly mix the reactants and monitor the reaction on a millisecond timescale.[8][9]

Visualizing the Computational Workflow and Reaction Pathways

Diagrams are essential for understanding the logical flow of computational studies and the intricate steps of reaction mechanisms.

Computational_Workflow Computational Modeling Workflow for this compound Reactions cluster_pre Pre-computation cluster_calc Calculation cluster_post Post-computation & Validation Define_Reaction Define Reaction System (Reactants, Products, Solvent) Select_Methods Select Computational Methods (DFT, Ab Initio, etc.) Define_Reaction->Select_Methods Optimize_Geometries Optimize Geometries (Reactants, Products) Select_Methods->Optimize_Geometries Locate_TS Locate Transition State (TS) Optimize_Geometries->Locate_TS IRC_Calculation IRC Calculation (Verify TS connects reactants and products) Locate_TS->IRC_Calculation Frequency_Calculation Frequency Calculation (Characterize stationary points) IRC_Calculation->Frequency_Calculation Calculate_Energies Calculate Activation and Reaction Energies Frequency_Calculation->Calculate_Energies Compare_Methods Compare with other methods Calculate_Energies->Compare_Methods Compare_Experiment Compare with Experimental Data (Kinetics, Products) Calculate_Energies->Compare_Experiment

Caption: A typical workflow for the computational modeling of this compound reaction transition states.

Hantzsch_Mechanism Simplified Hantzsch Dihydropyridine Synthesis Pathway Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Beta_Ketoester_1 β-Ketoester (1) Enamine Enamine Intermediate Beta_Ketoester_1->Enamine Ammonia Ammonia Ammonia->Enamine Beta_Ketoester_2 β-Ketoester (2) Beta_Ketoester_2->Knoevenagel_Adduct Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Cyclization_Dehydration Cyclization & Dehydration Michael_Adduct->Cyclization_Dehydration Dihydropyridine 1,4-Dihydropyridine Cyclization_Dehydration->Dihydropyridine

Caption: Key intermediates in the Hantzsch synthesis of 1,4-dihydropyridines.

This guide provides a foundational understanding for researchers venturing into the computational modeling of this compound reactions. By carefully selecting computational methods and validating them with robust experimental data, scientists can gain deeper insights into the mechanisms of these important reactions, ultimately accelerating the discovery and development of new pharmaceuticals.

References

"structure-activity relationship (SAR) studies of 1,4-dihydropyrazine-based enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

While the 1,4-dihydropyrazine scaffold is not widely represented in the current literature on enzyme inhibitors, the closely related pyrazine (B50134) core has emerged as a privileged structure in the development of potent and selective inhibitors for key enzymatic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazine-based inhibitors targeting two critical enzyme families: Histone Acetyltransferases (HATs) p300/CBP and the S-Phase Kinase-Associated Protein 2 (Skp2) as part of an E3 ubiquitin ligase complex.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the SAR, experimental methodologies, and relevant signaling pathways for these pyrazine-based enzyme inhibitors.

Structure-Activity Relationship (SAR) of Pyrazine-Based Enzyme Inhibitors

The following tables summarize the quantitative SAR data for two distinct classes of pyrazine-based enzyme inhibitors.

1,4-Pyrazine-Containing Inhibitors of p300/CBP Histone Acetyltransferases (HATs)

A series of 1,4-pyrazine-containing compounds have been identified as competitive inhibitors of the HAT domain of p300 and its paralog CBP, which are crucial regulators of gene transcription.[1][2] The inhibitory activities of these compounds were evaluated through biochemical assays, with the most potent compounds demonstrating IC50 values in the low micromolar range.[1]

Compound IDR² SubstituentR⁵ and R⁶ Substituentsp300 HAT IC50 (μM)Reference
3 piperidin-4-ylmethoxyp-Br-phenyl5.7[2]
4 linear 4-carbon spacerp-Br-phenyl>10 (21.2% inhib. at 10μM)[2]
11 cyclohexyl-containing 5-carbon spacerp-Br-phenyl~10 (59.1% inhib. at 10μM)[2]
14 piperidin-4-ylmethoxyp-I-phenyl7.8[2]
15 piperidin-4-ylmethoxyp-Cl-phenyl>10[2]
29 piperidin-4-ylmethoxy3-fluoro-4-bromophenyl1.4[1][2]

Key SAR Insights for p300/CBP HAT Inhibitors:

  • The piperidin-4-ylmethoxy group at the R² position appears to be the most favorable substituent among the tested analogs.[2]

  • Substitution on the phenyl rings at the R⁵ and R⁶ positions significantly influences inhibitory activity, with halogenated phenyl groups being common.

  • The addition of a meta-fluoro group to the para-bromophenyl substituent in compound 29 led to a significant increase in potency compared to compound 3 .[2]

  • The most potent compound, 29 , was found to be a competitive inhibitor with respect to the histone substrate.[1][2]

1,3-Diphenylpyrazine Derivatives as Skp2 Inhibitors

A series of 1,3-diphenylpyrazine derivatives have been developed as inhibitors of the S-phase kinase-associated protein 2 (Skp2), which is a component of the SCF E3 ubiquitin ligase complex responsible for the degradation of the tumor suppressor p27. These compounds target the interaction between Skp2 and Cks1, a critical step for substrate recognition.

Compound IDR¹ SubstituentR² SubstituentSkp2-Cks1 Interaction IC50 (μM)Reference
11a HH> 20
14i 4-OH4-F2.8

Note: The available search results provided limited quantitative data for a full SAR table for Skp2 inhibitors. Compound 14i is highlighted as a potent example from the series.

Key SAR Insights for Skp2 Inhibitors:

  • The development of this series started from a hit compound 11a from an in-house library.[3]

  • Systematic optimization of the diphenylpyrazine scaffold led to the identification of compound 14i with potent activity against the Skp2-Cks1 interaction.[3]

  • Compound 14i also demonstrated significant anti-proliferative activity in cancer cell lines.[3]

Experimental Protocols

Detailed methodologies for the key assays used to determine the inhibitory activity of these pyrazine-based compounds are outlined below.

p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

A biochemical assay is employed to measure the inhibition of the recombinant HAT domain of human p300.[4]

  • Principle: The assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone peptide substrate.

  • Reagents:

    • Recombinant human p300 HAT domain.

    • Histone H3 (1-21) peptide substrate.

    • [³H]-labeled acetyl-CoA (cofactor).

    • Assay buffer.

    • Test compounds (inhibitors).

  • Procedure:

    • The p300 enzyme, histone peptide substrate, and test compound are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of [³H]-acetyl-CoA.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

    • The reaction is stopped, and the radiolabeled acetylated histone peptide is separated from the unreacted [³H]-acetyl-CoA.

    • The amount of radioactivity incorporated into the histone peptide is quantified using a scintillation counter.

  • Data Analysis: The inhibitory activity is determined by comparing the radioactivity in the presence of the test compound to the control (without inhibitor). IC50 values are calculated from the dose-response curves.

Skp2-Cks1 Interaction Inhibition Assay (AlphaScreen)

An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a high-throughput method used to screen for inhibitors of the Skp2-Cks1 protein-protein interaction.[5][6]

  • Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. This proximity is achieved through the interaction of the target proteins fused to specific tags that bind to the respective beads. Disruption of the protein-protein interaction by an inhibitor leads to a decrease in the luminescent signal.[5][6]

  • Reagents:

    • Glutathione S-transferase (GST)-tagged Skp2/Skp1 complex.

    • Histidine (His)-tagged Cks1.

    • Glutathione-coated donor beads.

    • Nickel-chelate acceptor beads.

    • Assay buffer.

    • Test compounds (inhibitors).

  • Procedure:

    • GST-Skp2/Skp1 and His-Cks1 are incubated with the test compound in a microplate well.

    • Glutathione-coated donor beads are added, which bind to the GST-tagged Skp2/Skp1.

    • Nickel-chelate acceptor beads are added, which bind to the His-tagged Cks1.

    • The mixture is incubated to allow for protein interaction and bead association.

    • The plate is read in an AlphaScreen-compatible reader, which excites the donor beads and measures the luminescent signal from the acceptor beads.

  • Data Analysis: The inhibitory effect is quantified by the reduction in the AlphaScreen signal. IC50 values are determined by plotting the signal intensity against the concentration of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general workflow for SAR studies.

p300/CBP-Mediated Transcriptional Activation

p300 and CBP are key transcriptional co-activators that play a central role in various signaling pathways by acetylating histones and other transcription factors, leading to chromatin relaxation and gene expression.[1][7][8]

p300_CBP_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nuclear Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., p53, NF-κB) Signaling_Cascade->Transcription_Factor p300_CBP p300/CBP Transcription_Factor->p300_CBP recruits Histones Histones p300_CBP->Histones HAT activity Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->p300_CBP inhibits

Caption: p300/CBP signaling pathway and point of inhibition.

Skp2-Mediated Ubiquitination of p27

The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition subunit, targets the cell cycle inhibitor p27 for ubiquitination and subsequent proteasomal degradation. The interaction between Skp2 and Cks1 is crucial for this process.[9][10][11]

Skp2_Pathway cluster_SCF_complex SCF Complex Assembly cluster_ubiquitination Ubiquitination cluster_degradation Degradation Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 Rbx1 Rbx1 Cul1->Rbx1 Skp2 Skp2 (F-box protein) Skp2->Skp1 Cks1 Cks1 Skp2->Cks1 p27 p27 (Tumor Suppressor) Skp2->p27 recognizes Cks1->p27 recognizes Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->Skp2 inhibits interaction with Cks1 Ub_p27 Ubiquitinated p27 p27->Ub_p27 ubiquitination by SCF complex Ub Ubiquitin Proteasome Proteasome Ub_p27->Proteasome Degradation_Products Degradation Products Proteasome->Degradation_Products

Caption: Skp2-mediated ubiquitination of p27 and point of inhibition.

General Workflow for SAR Studies of Enzyme Inhibitors

The process of identifying and optimizing enzyme inhibitors through structure-activity relationship studies typically follows a cyclical workflow.

SAR_Workflow cluster_discovery Discovery & Optimization cluster_synthesis Chemistry cluster_testing Biological Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Analog_Design Analog Design (SAR-driven) Lead_Gen->Analog_Design Lead_Opt Lead Optimization Lead_Opt->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Enzyme_Assay Enzyme Inhibition Assay (IC50) Synthesis->Enzyme_Assay Enzyme_Assay->Analog_Design SAR Data Cell_Assay Cell-based Assays Enzyme_Assay->Cell_Assay In_Vivo In Vivo Studies Cell_Assay->In_Vivo In_Vivo->Lead_Opt

Caption: General workflow for SAR studies of enzyme inhibitors.

References

"comparison of different catalysts for the synthesis of 1,4-dihydropyridines"

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,4-dihydropyridines (1,4-DHPs), a core scaffold in many biologically active compounds and pharmaceuticals, has been a subject of intense research. The classical Hantzsch reaction, while foundational, often suffers from drawbacks such as harsh reaction conditions, long reaction times, and modest yields.[1] To overcome these limitations, a diverse array of catalysts has been developed, offering improved efficiency, milder conditions, and adherence to the principles of green chemistry.[2] This guide provides a comparative analysis of different catalytic systems for the synthesis of 1,4-DHPs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Catalytic Approaches: A Performance Overview

Modern catalytic methods for 1,4-DHP synthesis can be broadly categorized into metal-based catalysts, organocatalysts, and nanocatalysts.[3] These catalysts enhance reaction rates and yields, often under environmentally benign conditions.[2] The choice of catalyst can significantly impact the efficiency and sustainability of the synthesis.

Nanocatalysts: High Efficiency and Reusability

Nanocatalysts have emerged as a highly effective class of materials for 1,4-DHP synthesis due to their high surface-area-to-volume ratio, which provides a greater number of active sites.[4][5] This often translates to shorter reaction times and higher yields. Furthermore, many nanocatalysts are heterogeneous, allowing for easy separation from the reaction mixture and subsequent reuse, which is both economically and environmentally advantageous.[6][7]

Table 1: Comparison of Nanocatalysts for the Synthesis of 1,4-Dihydropyridines

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
Polyaniline supported ZnOBenzaldehydeEthanol (B145695)Reflux2 h98[8]
AlCl₃@ZnOBenzaldehydeSolvent-freeRoom Temperature2 h94[9]
Fe₃O₄@Phen@Cu4-ChlorobenzaldehydeWater6030 min98[1][10]
MnFe₂O₄BenzaldehydeEthanol8030 min95[7]
MIL-101(Cr) MOFBenzaldehydeEthanolReflux2 h95[11]
Carbonaceous Solid AcidBenzaldehydeSolvent-free8030 min92[12]
Organocatalysts: Metal-Free and Mild Conditions

Organocatalysis offers an attractive metal-free alternative for the synthesis of 1,4-DHPs. These catalysts, typically small organic molecules, can promote the reaction under mild conditions. Chiral organocatalysts have also been successfully employed to achieve enantioselective synthesis of 1,4-DHPs, which is of significant importance in drug development.[13][14]

Table 2: Comparison of Organocatalysts and Other Catalytic Systems

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
BINOL-phosphoric acidBenzaldehydeAcetonitrileRoom Temperature48 h72[13]
(S)- or (R)-proline (10 mol%)C-glycosyl aldehydeMethanol--47-50[15]
Ceric Ammonium (B1175870) Nitrate (CAN)5-bromothiophene-2-carboxaldehydeSolvent-freeRoom Temperature2.5-3 hGood to Excellent[16]
No Catalyst ("On-Water")BenzaldehydeWater703 h96[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of 1,4-dihydropyridines using different types of catalysts.

Protocol 1: Synthesis using Polyaniline Supported Zinc Oxide Nanoparticle (Nanocatalyst)

This procedure is adapted from a study demonstrating the use of a reusable heterogeneous nanocatalyst.[8]

  • Reactant Mixture: In a 50 mL round-bottom flask, combine the substituted aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and ammonium acetate (B1210297) (1.5 mmol).

  • Catalyst Addition: Add 2 mol% of the polyaniline supported zinc oxide heterogeneous catalyst to the flask.

  • Solvent: Add ethanol as the solvent.

  • Reaction: Heat the mixture at reflux temperature for up to 2 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The catalyst can be separated by filtration. The product can then be isolated from the filtrate.

Protocol 2: Synthesis using AlCl₃@ZnO Nanostructured Material (Nanocatalyst)

This solvent-free protocol utilizes a Lewis acid-functionalized nanocatalyst.[9]

  • Reactant Mixture: In a 25 mL round-bottom flask, take stoichiometric amounts of the aromatic aldehyde (4.71 mmol), ethyl acetoacetate (9.42 mmol), and ammonium acetate (5.66 mmol).

  • Catalyst Addition: Add the nanocrystalline AlCl₃@ZnO powder (1.17 mmol) to the reaction mixture.

  • Reaction: Stir the mixture for 2 hours at room temperature under solvent-free conditions.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, add 10 mL of chloroform (B151607) to the reaction mass to separate the product. The catalyst can be separated by centrifugation.

Protocol 3: Synthesis using MIL-101(Cr) MOF (Metal-Organic Framework)

This protocol describes the use of a metal-organic framework as a heterogeneous catalyst.[11]

  • Reactant Mixture: Combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of MIL-101(Cr).

  • Solvent: Use ethanol as the solvent.

  • Reaction: Reflux the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by TLC using a hexane/DCM eluting mixture.

  • Work-up: After the reaction is complete, the solid catalyst can be easily separated from the reaction mixture.

Visualizing the Synthesis

Diagrams are essential for understanding reaction mechanisms and experimental workflows.

Hantzsch_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Final Assembly Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl Reacts with Beta-ketoester_1 β-Ketoester Beta-ketoester_1->Unsaturated_Carbonyl Reacts with Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Ammonia Ammonia Enamine Enamine Ammonia->Enamine Reacts with Beta-ketoester_2 β-Ketoester Beta-ketoester_2->Enamine Reacts with Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration DHP 1,4-Dihydropyridine (B1200194) Cyclization_Dehydration->DHP

Caption: Mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Catalytic_Workflow cluster_classical Classical Hantzsch Synthesis cluster_nanocatalyst Nanocatalyst-Mediated Synthesis cluster_organocatalyst Organocatalytic Synthesis start_classical Mix Aldehyde, β-Ketoester, Ammonia in Alcohol/Acetic Acid reflux_classical Reflux for Several Hours start_classical->reflux_classical workup_classical Cooling, Precipitation, Filtration reflux_classical->workup_classical product_classical Low to Moderate Yield workup_classical->product_classical start_nano Mix Reactants with Nanocatalyst (Solvent or Solvent-Free) react_nano Stir at Room Temp or Gentle Heating (Short Time) start_nano->react_nano workup_nano Catalyst Separation (Filtration/Magnet) react_nano->workup_nano product_nano High to Excellent Yield workup_nano->product_nano start_organo Mix Reactants with Organocatalyst in Solvent react_organo Stir at Room Temperature (May require longer times) start_organo->react_organo workup_organo Chromatographic Purification react_organo->workup_organo product_organo Good Yield, Enantioselectivity Possible workup_organo->product_organo

Caption: Comparative workflow of different 1,4-DHP synthesis methods.

Conclusion

The synthesis of 1,4-dihydropyridines has been significantly advanced through the development of novel catalytic systems. Nanocatalysts, in particular, offer remarkable advantages in terms of efficiency, reusability, and environmentally friendly conditions. Organocatalysts provide a valuable metal-free alternative with the potential for asymmetric synthesis. The choice of the optimal catalyst and method will depend on the specific target molecule, desired scale, and available resources. The data and protocols presented in this guide aim to assist researchers in selecting the most suitable approach for their synthetic needs, ultimately facilitating the discovery and development of new 1,4-dihydropyridine-based therapeutics.

References

Substituent Effects on Photochemical Reactivity of 1,4-Dihydropyrazines: A Comparative Guide Based on DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Photochemical Behavior of Substituted 1,4-Dihydropyrazines, Supported by Experimental Data and DFT Calculations.

The photochemical reactivity of 1,4-dihydropyrazine derivatives is a key area of interest in organic synthesis and drug development, offering pathways to novel molecular architectures. The introduction of substituents onto the this compound core profoundly influences the outcome of photochemical reactions. This guide provides a comparative analysis of the substituent effects on two primary photochemical transformations: the [2+2] photocycloaddition of N,N'-diacyl-1,4-dihydropyrazines and the photochemical ring contraction of 1-aryl-1,4-dihydropyrazines, leveraging insights from Density Functional Theory (DFT) calculations.

Data Presentation: Substituent Effects on [2+2] Photocycloaddition

The visible-light-driven [2+2] photocycloaddition of N,N'-diacyl-1,4-dihydropyrazines has been shown to be highly dependent on the nature of the acyl substituent. DFT calculations have revealed that the substituents do not significantly alter the Gibbs free energy of the photocycloaddition. Instead, their primary influence is on the excited energy, reaction sites, and the triplet excited-state structures of the 1,4-dihydropyrazines, which are critical factors in determining whether the reaction proceeds.[1][2]

Experimental studies have demonstrated that N,N'-diacetyl- and N,N'-dipropionyl-1,4-dihydropyrazines are capable of undergoing this [2+2] photocycloaddition to yield syn-dimers and cage-dimers.[1][2]

Substituent (R)Product(s)Overall Yield (%)Reference
Acetyl (CH₃CO)syn-dimer, cage-dimer76[1][2]
Propionyl (CH₃CH₂CO)syn-dimer, cage-dimer83[1][2]

Further research is needed to expand this dataset with a wider variety of acyl substituents to establish a more comprehensive structure-activity relationship.

Photochemical Ring Contraction of 1-Aryl-1,4-Dihydropyrazines

In contrast to the photocycloaddition of N,N'-diacyl derivatives, 1-aryl-1,4-dihydropyrazines undergo a photochemical ring contraction to form 1-aryl-1H-imidazoles.[2] These compounds are generally unstable under UV irradiation.[2] The proposed mechanism for this transformation involves a 6π-electron cyclization followed by a [1+2] cycloreversion.[2]

Experimental Protocols

General Protocol for Visible-Light-Driven [2+2] Photocycloaddition of N,N'-Diacyl-1,4-dihydropyrazines

This protocol is based on the reported successful reactions of N,N'-diacetyl- and N,N'-dipropionyl-1,4-dihydropyrazines.[1][2]

  • Reactant Preparation: A solution of the respective N,N'-diacyl-1,4-dihydropyrazine is prepared in a suitable solvent (e.g., acetonitrile).

  • Irradiation: The solution is irradiated using a 430 nm blue light-emitting diode (LED) lamp.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Isolation and Characterization: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to isolate the syn-dimer and cage-dimer products.

  • Structural Analysis: The structures of the products are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Protocol for Photochemical Ring Contraction of 1-Aryl-1,4-Dihydropyrazines

This generalized protocol is inferred from the described photochemical instability of these compounds.[2]

  • Reactant Preparation: A solution of the 1-aryl-1,4-dihydropyrazine is prepared in a conventional organic solvent.

  • Irradiation: The solution is irradiated with a UV light source.

  • Reaction Monitoring: The reaction is monitored for the disappearance of the starting material and the formation of the 1-aryl-1H-imidazole product.

  • Product Identification: The structure of the resulting 1-aryl-1H-imidazole is determined using ¹H NMR, ¹³C NMR, HRMS, and single-crystal X-ray diffraction analyses.[2]

DFT Computational Protocol

The following outlines a general workflow for the theoretical investigation of substituent effects on the photochemical reactivity of 1,4-dihydropyrazines using DFT and Time-Dependent DFT (TD-DFT).

  • Ground State Geometry Optimization: The ground state geometries of the substituted this compound derivatives are optimized using DFT at a suitable level of theory, for example, B3LYP-D3(BJ)/6-311++G(2d,2p).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).

  • Excited State Calculations: Vertical excitation energies and oscillator strengths are calculated using TD-DFT to simulate the UV-Vis absorption spectra. This helps in understanding the electronic transitions upon photoexcitation.

  • Triplet State Optimization: The geometries of the lowest triplet excited states (T₁) are optimized, as these are often implicated in photochemical reactions.

  • Analysis of Molecular Orbitals and Electronic Properties: The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and their energy gaps are analyzed to understand the electronic properties and reactivity of the molecules. Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution and intramolecular interactions.

  • Reaction Pathway Calculations: The potential energy surfaces for the photochemical reactions (e.g., [2+2] cycloaddition or ring contraction) can be explored to identify transition states and intermediates, providing insights into the reaction mechanism and the influence of substituents on the activation barriers.

Mandatory Visualization

DFT_Workflow cluster_start Initial Setup cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Analysis cluster_end Outcome start Define Substituted This compound geom_opt Ground State Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis (Charge Distribution) geom_opt->nbo_analysis excited_state Vertical Excitation Energies (UV-Vis Spectra) freq_calc->excited_state triplet_opt Triplet State (T1) Geometry Optimization freq_calc->triplet_opt mo_analysis Molecular Orbital Analysis (HOMO, LUMO) excited_state->mo_analysis pes_scan Potential Energy Surface Scan (Reaction Pathway) triplet_opt->pes_scan reactivity Correlate with Photochemical Reactivity and Substituent Effect mo_analysis->reactivity nbo_analysis->reactivity pes_scan->reactivity

Caption: Workflow for DFT investigation of substituent effects.

Photochemical_Pathways cluster_photocycloaddition [2+2] Photocycloaddition cluster_ringcontraction Photochemical Ring Contraction DHP Substituted This compound (S0) DHP_S1 Excited Singlet State (S1) DHP->DHP_S1 hν (Light Absorption) DHP_T1 Excited Triplet State (T1) DHP_S1->DHP_T1 Intersystem Crossing intermediate 6π-electron Cyclization Intermediate DHP_S1->intermediate for 1-Aryl substituted dimer [2+2] Cycloadducts (syn-dimer, cage-dimer) DHP_T1->dimer [DHP] imidazole 1-Aryl-1H-imidazole intermediate->imidazole [1+2] Cycloreversion

Caption: Photochemical pathways of substituted 1,4-dihydropyrazines.

References

"evaluating the antioxidant activity of 1,4-dihydropyrazine derivatives compared to known antioxidants"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the antioxidant activity of select 1,4-dihydropyrazine derivatives against well-established antioxidants such as ascorbic acid and Trolox. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound derivatives has been assessed using various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values and Relative Antioxidant Activity (RAA) of different derivatives compared to standard antioxidants. Lower IC50 values indicate higher antioxidant potency.

CompoundAssayIC50 (µM)StandardIC50 (µM)Reference
Guaiacyl-substituted pyrazine (B50134) (4a)DPPH186Vitamin C15[1]
Guaiacyl-substituted pyrazine (4c)DPPH39Vitamin C15[1]
Guaiacyl-substituted pyrazine (4e)DPPH46Vitamin C15[1]

Table 1: Comparative DPPH radical scavenging activity of guaiacyl-substituted pyrazine derivatives and Vitamin C.

CompoundAssay% RAAStandard% RAAReference
1,4-DHP derivative 6aβ-carotene/linoleic acid71%L-ascorbic acid49%
1,4-DHP derivative 6cβ-carotene/linoleic acid80%L-ascorbic acid49%
1,4-DHP derivative 6dβ-carotene/linoleic acid78%L-ascorbic acid49%
1,4-DHP derivative 6gβ-carotene/linoleic acid45%L-ascorbic acid49%

Table 2: Relative Antioxidant Activity (RAA) of 1,4-Dihydropyridine (DHP) derivatives in the β-carotene/linoleic acid assay compared to L-ascorbic acid.

Potential Signaling Pathway Involvement

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and initiates the transcription of a wide array of antioxidant and cytoprotective genes. While the direct activation of the Keap1-Nrf2 pathway by this compound derivatives is an area of ongoing research, it represents a plausible mechanism for their antioxidant effects, similar to other classes of antioxidants like chalcones and curcumin.[2][3]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1 Keap1 (modified) ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 DHP This compound Derivatives (Hypothesized) DHP->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription

Caption: Hypothesized activation of the Keap1-Nrf2 pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Reaction Mixture: A defined volume of the test compound (this compound derivative or standard) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a plot of % inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound or standard is added to a defined volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is recorded at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of the antioxidant activity of novel compounds.

Experimental_Workflow start Start: Synthesize/Isolate This compound Derivatives char Characterization (e.g., NMR, MS) start->char screen In Vitro Antioxidant Screening char->screen dpph DPPH Assay screen->dpph abts ABTS Assay screen->abts frap FRAP Assay screen->frap data Data Analysis: Calculate IC50 / TEAC dpph->data abts->data frap->data compare Compare with Standards (Ascorbic Acid, Trolox) data->compare cellular Cell-based Assays (e.g., ROS measurement) compare->cellular pathway Mechanism of Action Studies (e.g., Keap1-Nrf2 pathway) cellular->pathway end Conclusion: Identify Lead Compounds pathway->end

Caption: General workflow for evaluating the antioxidant activity of this compound derivatives.

References

Unambiguous Structure Elucidation of 1,4-Dihydropyrazine Photoproducts: A Comparative Guide to Single-Crystal X-ray Diffraction and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of photochemical reaction products is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction with other analytical techniques for confirming the structure of 1,4-dihydropyrazine photoproducts, supported by experimental data and detailed protocols.

The photochemical reactivity of 1,4-dihydropyrazines is a rich field of study, yielding a variety of complex molecular architectures. Two prominent photoreactions are the ring contraction of 1-aryl-1,4-dihydropyrazines to 1-aryl-1H-imidazoles and the [2+2] photocycloaddition of N,N'-diacyl-1,4-dihydropyrazines to form syn- and cage-dimers.[1][2] The unambiguous determination of the resulting photoproducts' three-dimensional structure is crucial for understanding reaction mechanisms and for the development of novel compounds with potential applications in medicinal chemistry and materials science.

While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide valuable insights into the connectivity and composition of these photoproducts, single-crystal X-ray diffraction remains the gold standard for absolute structure determination.[2] This guide will delve into a comparative analysis of these techniques, highlighting their respective strengths and limitations in the context of this compound photochemistry.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for structure elucidation depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. For the photoproducts of 1,4-dihydropyrazines, a combination of methods is often employed for comprehensive characterization.

TechniquePrincipleAdvantagesLimitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Provides the absolute and unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.Requires a single, well-ordered crystal of sufficient size and quality, which can be challenging to obtain. The structure determined is of the molecule in the solid state, which may differ from its conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules in solution.Provides detailed information about the connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), the chemical environment of nuclei, and the relative stereochemistry. It is a non-destructive technique that analyzes the molecule in its solution-state, which is often more relevant to its biological activity.Does not provide the absolute three-dimensional structure. Can be complex to interpret for large or conformationally flexible molecules.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with very high accuracy.Provides the exact molecular formula of a compound, which is crucial for confirming its elemental composition.Provides no information about the three-dimensional structure or connectivity of atoms.

Case Study 1: Photochemical Ring Contraction of 1-Aryl-1,4-Dihydropyrazines

The irradiation of 1-aryl-1,4-dihydropyrazines often leads to a ring contraction, yielding 1-aryl-1H-imidazoles.[2] The structural confirmation of these products relies on a combination of analytical techniques.

Experimental Data Comparison: 1-Aryl-1H-imidazole Photoproduct
ParameterSingle-Crystal X-ray Diffraction Data¹H NMR Spectroscopic Data (DMSO-d₆)
Compound 4-(1H-imidazol-1-yl)benzaldehyde2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
Molecular Formula C₁₀H₈N₂OC₂₁H₁₅BrN₂
Crystal System Monoclinic-
Space Group P2₁/n-
Unit Cell Dimensions a = 11.0557(3) Å, b = 7.3544(2) Å, c = 22.4852(7) Å, β = 104.107(2)°-
Key ¹H Chemical Shifts (δ, ppm) -12.80 (s, 1H, NH), 8.04 (d, J = 8.5 Hz, 2H, Ar-H), 7.70 (d, J = 8.6 Hz, 2H, Ar-H), 7.54–7.24 (m, 10H, Ar-H)

Note: The data presented is for representative 1-aryl-1H-imidazole structures. Direct comparison of the same molecule was not available in a single source.

Case Study 2: [2+2] Photocycloaddition of N,N'-Diacyl-1,4-dihydropyrazines

Under visible light irradiation, N,N'-diacyl-1,4-dihydropyrazines can undergo a [2+2] photocycloaddition to form syn- and cage-dimers.[1] The complex stereochemistry of these products necessitates the use of single-crystal X-ray diffraction for definitive structural assignment.

Experimental Data Comparison: Photodimer of a 1,4-Dihydropyridine Analog
ParameterSingle-Crystal X-ray Diffraction Data¹³C CPMAS NMR Spectroscopic Data
Compound syn-dimer of a 4-phenyl-1,4-dihydropyridinesyn-dimer of a 4-phenyl-1,4-dihydropyridine
Symmetry Non-symmetrical structure confirmedNon-symmetrical structure derived from the spectrum
Key Feature Provides precise bond lengths and angles of the cyclobutane (B1203170) ring formed.Confirms the formation of the syn-dimer as an intermediate to the cage dimer.

Note: Data is based on a study of a closely related 4-aryl-1,4-dihydropyridine system, as detailed data for the dihydropyrazine (B8608421) photodimer was not fully available.

Experimental Protocols

General Procedure for Photochemical Reaction of 1,4-Dihydropyrazines

A solution of the this compound derivative (typically 0.1-1.0 mmol) in a suitable solvent (e.g., acetonitrile, dichloromethane) is prepared in a quartz or Pyrex reaction vessel. The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. The reaction vessel is then sealed and irradiated with a suitable light source (e.g., medium-pressure mercury lamp, 430 nm blue LED) at a controlled temperature (typically room temperature) for a period ranging from a few hours to several days, while monitoring the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Single-Crystal X-ray Diffraction

A suitable single crystal of the purified photoproduct is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected diffraction data are then processed, and the crystal structure is solved and refined using specialized software packages to yield the final three-dimensional structure of the molecule.

Visualizing the Workflow and Logic

To better illustrate the process of structure confirmation, the following diagrams outline the experimental workflow and the logical relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis cluster_photoreaction Photochemical Reaction cluster_purification Purification & Isolation cluster_characterization Structure Confirmation synthesis Synthesis of This compound photoreaction Irradiation (e.g., UV, Visible Light) synthesis->photoreaction purification Column Chromatography photoreaction->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr hrms HRMS purification->hrms xray Single-Crystal X-ray Diffraction purification->xray

Caption: Experimental workflow for the synthesis and structural confirmation of this compound photoproducts.

logical_relationship photoproduct Isolated Photoproduct nmr NMR Spectroscopy photoproduct->nmr hrms HRMS photoproduct->hrms xray Single-Crystal X-ray Diffraction photoproduct->xray connectivity Connectivity & Functional Groups nmr->connectivity formula Molecular Formula hrms->formula structure Absolute 3D Structure (Bond Lengths, Angles, Stereochemistry) xray->structure

Caption: Logical relationship of analytical techniques for photoproduct structure elucidation.

Conclusion

References

A Comparative Guide to the Electrochemical Behavior of Substituted Pyrazines and Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of substituted pyrazines and quinoxalines, two classes of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding their redox behavior is crucial for applications ranging from the development of new therapeutic agents to the design of organic electronic materials.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying principles and workflows.

Introduction to Pyrazine (B50134) and Quinoxaline (B1680401) Electrochemistry

Pyrazines and quinoxalines are characterized by the presence of a 1,4-diaza aromatic ring system. The nitrogen atoms in the pyrazine ring make these compounds susceptible to reduction.[3][4] Quinoxaline, which features a pyrazine ring fused to a benzene (B151609) ring, generally exhibits a more positive redox potential compared to pyrazine due to the influence of the additional aromatic ring.[5]

The electrochemical behavior of these compounds is highly sensitive to the nature and position of substituents on the aromatic rings. Electron-withdrawing groups typically facilitate reduction, resulting in less negative reduction potentials, while electron-donating groups have the opposite effect.[4][5] The number and position of these substituents also play a critical role in determining the electrochemical kinetics and the reversibility of the redox processes.[3]

Comparative Electrochemical Data

The following table summarizes the electrochemical data for a selection of substituted pyrazines and quinoxalines, primarily focusing on their reduction potentials as determined by cyclic voltammetry. These values provide a quantitative measure of the ease with which these molecules accept electrons.

Compound ClassCompoundSubstituent(s)Epc (V) vs. refEpa (V) vs. refE½ (V) vs. refConditionsReference(s)
Pyrazines PyrazineNone----[3][5]
Methylpyrazine2-Methyl---0.1 M KOH/0.9 M KCl[3]
2,3-Dimethylpyrazine2,3-Dimethyl---0.1 M KOH/0.9 M KCl[3]
2,3,5,6-Tetramethylpyrazine2,3,5,6-Tetramethyl---0.1 M KOH/0.9 M KCl[3]
Pyrazine-2-carboxylic acid2-Carboxy---0.1 M KOH/0.9 M KCl[3][5]
Pyrazine-2,3-dicarboxylic acid2,3-Dicarboxy---0.1 M KOH/0.9 M KCl[3][5]
Pyrazine-2,3,5,6-tetracarboxylic acid2,3,5,6-Tetracarboxy---0.1 M KOH/0.9 M KCl[3][5]
Quinoxalines QuinoxalineNone----[5][6]
2-Methylquinoxaline2-Methyl----[7]
2,3-Dimethylquinoxaline2,3-Dimethyl----[8]
Quinoxaline-2-carboxylic acid2-Carboxy----[8]
Quinoxaline-6-carboxylic acid6-Carboxy----[8]
2,3-Diphenylquinoxaline2,3-Diphenyl----[7]
Quinoxaline-1,4-dioxide1,4-Dioxide----[7]

Note: The specific values for Epc, Epa, and E½ are highly dependent on the experimental conditions (e.g., solvent, supporting electrolyte, pH, reference electrode). The table indicates the presence of data in the literature; for precise values, refer to the cited sources.

Experimental Protocols

A fundamental technique for investigating the electrochemical behavior of pyrazines and quinoxalines is cyclic voltammetry (CV) .

Detailed Methodology for Cyclic Voltammetry
  • Preparation of the Analyte Solution:

    • Dissolve a known concentration of the substituted pyrazine or quinoxaline (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile (B52724) or an aqueous buffer).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used, consisting of:

      • Working Electrode: A glassy carbon electrode is commonly used.[5] Other options include platinum or gold.

      • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed.

      • Counter (or Auxiliary) Electrode: A platinum wire or graphite (B72142) rod is used to complete the circuit.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the initial and final potentials to encompass the redox events of interest.

    • Set the scan rate (e.g., 100 mV/s). The scan rate can be varied to investigate the kinetics of the electron transfer process.

    • Initiate the potential sweep. The potential is swept linearly from the initial to the final potential and then back to the initial potential, completing one cycle.

    • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

  • Data Analysis:

    • From the cyclic voltammogram, determine the peak potentials for the cathodic (reduction) and anodic (oxidation) processes (Epc and Epa, respectively).

    • The half-wave potential (E½), a measure of the formal reduction potential, can be estimated as the average of the peak potentials for a reversible or quasi-reversible process.

    • The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • The peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis compound Substituted Pyrazine or Quinoxaline solution Analyte Solution (1-5 mM) compound->solution solvent Solvent + Supporting Electrolyte solvent->solution deoxygenation Deoxygenation (N2 or Ar bubbling) solution->deoxygenation cell Three-Electrode Cell (WE, RE, CE) deoxygenation->cell potentiostat Potentiostat cell->potentiostat cv Cyclic Voltammetry (Potential Sweep) potentiostat->cv voltammogram Cyclic Voltammogram (Current vs. Potential) cv->voltammogram parameters Electrochemical Parameters (Epc, Epa, E½, ΔEp) voltammogram->parameters interpretation Interpretation of Redox Behavior parameters->interpretation

Caption: Generalized workflow for the electrochemical analysis of substituted pyrazines and quinoxalines using cyclic voltammetry.

Logical Relationships in Electrochemical Behavior

substituent_effects cluster_pyrazine Pyrazine/Quinoxaline Core cluster_substituents Substituent Effects cluster_properties Electrochemical Properties core Aromatic Ring System potential Reduction Potential (E½) kinetics Electron Transfer Kinetics ewg Electron-Withdrawing Group (EWG) (e.g., -COOH, -NO2) ewg->core decreases electron density ewg->potential less negative (easier reduction) ewg->kinetics can affect reversibility edg Electron-Donating Group (EDG) (e.g., -CH3, -NH2) edg->core increases electron density edg->potential more negative (harder reduction) edg->kinetics can affect reversibility

Caption: Influence of electron-donating and electron-withdrawing substituents on the electrochemical properties of pyrazines and quinoxalines.

References

Validating the Role of 1,4-Dihydropyrazine as a Key Intermediate in Pyrazine Alkaloid Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biosynthetic pathways for pyrazine (B50134) alkaloids, with a focus on validating the role of 1,4-dihydropyrazine as a key intermediate. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to offer an objective resource for understanding the formation of these significant heterocyclic compounds.

Executive Summary

Pyrazine alkaloids are a diverse class of natural products with a wide range of biological activities and important applications in the food, fragrance, and pharmaceutical industries. Elucidating their biosynthetic pathways is crucial for harnessing their potential through synthetic biology and metabolic engineering. A central hypothesis in pyrazine biosynthesis is the formation of a this compound intermediate through the dimerization of two α-amino aldehyde molecules, which subsequently oxidizes to the aromatic pyrazine ring. This guide examines the experimental evidence supporting this pathway and compares it with alternative formation mechanisms, such as the Maillard reaction and other enzymatic routes.

Data Presentation: Comparative Analysis of Pyrazine Formation Pathways

The following tables summarize quantitative data from various studies, comparing the efficiency and substrate specificity of different pyrazine formation pathways.

Table 1: Biomimetic Synthesis of 2,5-Disubstituted Pyrazines via α-Amino Aldehyde Dimerization

This pathway provides strong evidence for the feasibility of the this compound intermediate. The reaction involves the in situ generation of α-amino aldehydes from their N-Cbz protected precursors, followed by spontaneous dimerization and oxidation.

Amino Acid Precursorα-Amino Aldehyde Intermediate2,5-Disubstituted Pyrazine ProductYield (%)[1][2][3][4]
L-ValineValinal2,5-Diisopropylpyrazine51
L-TryptophanTryptophanal2,5-Bis(3-indolylmethyl)pyrazine (B1247806)41
L-PhenylalaninePhenylalaninal2,5-Dibenzylpyrazine73

Table 2: Pyrazine Formation via the Maillard Reaction

The Maillard reaction is a well-known non-enzymatic pathway for pyrazine formation, particularly in thermally processed foods. The yields and types of pyrazines are highly dependent on the specific amino acid and sugar precursors, as well as reaction conditions.

Amino AcidReducing SugarKey Pyrazine ProductsYield (µg/g)[5][6][7]Reaction Conditions
Arginine-Lysine DipeptideGlucoseTetramethylpyrazine, 2,5-Dimethylpyrazine13.12140°C, 90 min
Histidine-Lysine DipeptideGlucoseTrimethylpyrazine, 2,6-Dimethylpyrazine5.54140°C, 90 min
Rice Bran Protein HydrolysateFructose2-Ethyl-3,5-dimethylpyrazine, 2,5-DimethylpyrazineNot specifiedpH 9.0, Spray drying

Table 3: Alternative Enzymatic Synthesis of Pyrazines

Some enzymatic pathways can produce pyrazines without explicitly involving a dihydropyrazine (B8608421) intermediate, often through the condensation of α-aminoketones or other reactive species.

Enzyme SystemSubstrate(s)Pyrazine ProductYieldOrganism/Source
L-threonine 3-dehydrogenase & 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolaseL-Threonine3-Ethyl-2,5-dimethylpyrazineNot specifiedEscherichia coli (recombinant)
Non-heme diiron monooxygenases (Pml and XMO) in engineered P. putidaGlucose (via L-threonine)2,5-Dimethylpyrazine168 ± 20 mg/LPseudomonas putida KT2440

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of biosynthetic pathways.

Protocol 1: Biomimetic Synthesis of 2,5-Disubstituted Pyrazines[1][2][3][4]

This protocol is adapted from the work of Badrinarayanan and Sperry (2012) and provides a method for the one-pot synthesis of pyrazines from N-Cbz-protected α-amino aldehydes, supporting the dihydropyrazine intermediate hypothesis.

Materials:

  • N-Cbz-protected α-amino aldehyde (1.0 equiv)

  • 20% Palladium hydroxide (B78521) on carbon (Pearlman's catalyst)

  • Solvent system: Ethyl acetate/Acetic acid (e.g., 2:2:1 mixture with water)

  • Hydrogen gas supply

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve the N-Cbz-protected α-amino aldehyde in the chosen solvent system in a round-bottom flask.

  • Add Pearlman's catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the hydrogenolysis is complete, remove the hydrogen atmosphere and stir the reaction mixture open to the air to facilitate oxidation of the dihydropyrazine intermediate.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,5-disubstituted pyrazine.

Protocol 2: Trapping of Dihydropyrazine Intermediates (Hypothetical)

Directly trapping the unstable this compound intermediate in a biological system is challenging. This hypothetical protocol outlines a potential approach using a dienophile trapping agent.

Materials:

  • Cell culture or enzyme preparation actively producing pyrazine alkaloids.

  • Isotopically labeled precursor (e.g., ¹³C or ¹⁵N labeled amino acid).

  • Dienophile trapping agent (e.g., N-ethylmaleimide).

  • Quenching solution (e.g., ice-cold methanol).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubate the biological system with the isotopically labeled precursor to allow for the initiation of pyrazine biosynthesis.

  • Introduce the dienophile trapping agent to the reaction mixture. The dihydropyrazine, acting as a diene, is expected to undergo a Diels-Alder reaction with the dienophile, forming a stable adduct.

  • At various time points, quench the reaction by adding an ice-cold quenching solution.

  • Lyse the cells (if applicable) and extract the metabolites.

  • Analyze the extract by LC-MS/MS, searching for the mass of the expected isotopically labeled adduct. The detection of this adduct would provide strong evidence for the presence of the dihydropyrazine intermediate.

Protocol 3: Enzyme Assay for Pyrazine-Forming Activity[9][10][11]

This general protocol can be adapted to measure the activity of enzymes involved in pyrazine biosynthesis.

Materials:

  • Purified enzyme or cell-free extract.

  • Substrate(s) (e.g., amino acid, α-ketoacid).

  • Cofactors (if required by the enzyme).

  • Reaction buffer at optimal pH and temperature.

  • Quenching solution (e.g., trichloroacetic acid).

  • Analytical instrument for product quantification (e.g., GC-MS or HPLC).

Procedure:

  • Prepare a reaction mixture containing the buffer, substrate(s), and any necessary cofactors in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction for a defined period, ensuring that the product formation is within the linear range.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the presence and quantity of the pyrazine product using a suitable analytical method.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key biosynthetic pathways and experimental workflows discussed in this guide.

Pyrazine_Biosynthesis cluster_precursor Precursors cluster_intermediate Intermediate Formation cluster_product Product Amino_Acid_1 α-Amino Acid (R1) Amino_Aldehyde_1 α-Amino Aldehyde (R1) Amino_Acid_1->Amino_Aldehyde_1 Reduction Amino_Acid_2 α-Amino Acid (R2) Amino_Aldehyde_2 α-Amino Aldehyde (R2) Amino_Acid_2->Amino_Aldehyde_2 Reduction Dihydropyrazine This compound Amino_Aldehyde_1->Dihydropyrazine Dimerization Amino_Aldehyde_2->Dihydropyrazine Pyrazine 2,5-Disubstituted Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Proposed biosynthetic pathway for 2,5-disubstituted pyrazines via a this compound intermediate.

Maillard_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino_Acid Amino Acid Amadori_Product Amadori Product Amino_Acid->Amadori_Product Reducing_Sugar Reducing Sugar Reducing_Sugar->Amadori_Product Dicarbonyl α-Dicarbonyl Amadori_Product->Dicarbonyl Degradation Aminoketone α-Aminoketone Dicarbonyl->Aminoketone Strecker Degradation (+ Amino Acid) Dihydropyrazine Dihydropyrazine Aminoketone->Dihydropyrazine Self-condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Simplified pathway of pyrazine formation during the Maillard reaction.

Experimental_Workflow Start Start: Isotopic Labeling Experiment Precursor Introduce Isotopically Labeled Precursor (e.g., 15N-Amino Acid) to Biological System Start->Precursor Incubation Incubate to Allow Metabolism Precursor->Incubation Trapping Add Trapping Agent to Capture Intermediate Incubation->Trapping Quench Quench Reaction and Extract Metabolites Trapping->Quench Analysis LC-MS/MS Analysis Quench->Analysis End End: Identify Labeled Intermediate-Adduct Analysis->End

Caption: Experimental workflow for trapping biosynthetic intermediates using isotopic labeling.

Conclusion

The available evidence, particularly from biomimetic synthesis studies, strongly supports the role of this compound as a key intermediate in the biosynthesis of 2,5-disubstituted pyrazine alkaloids. The dimerization of α-amino aldehydes provides a chemically plausible and efficient route to the pyrazine core. While alternative pathways like the Maillard reaction contribute significantly to pyrazine formation in other contexts, the enzymatic and stereospecific nature of many natural product biosyntheses points towards a more controlled mechanism, such as the one involving the dihydropyrazine intermediate.

Further research, including the successful trapping and characterization of the this compound intermediate from a biological system using techniques like isotopic labeling, is necessary to definitively validate this proposed pathway. The development of specific enzyme assays for the putative reductase and oxidase enzymes involved will also be critical in fully elucidating the enzymatic cascade leading to pyrazine alkaloid formation. This guide provides a foundational framework for researchers to design experiments aimed at achieving these goals.

References

A Comparative Guide to 1,4-Dihydropyrazine Derivatives and Other Organic Anolytes for Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 1,4-dihydropyrazine derivatives against leading alternative organic anolytes for aqueous and non-aqueous redox flow batteries, supported by experimental data and detailed protocols.

The quest for efficient, cost-effective, and sustainable large-scale energy storage has propelled the development of organic redox flow batteries (RFBs). The anolyte, or negative electrolyte, is a critical component that significantly influences the battery's overall performance, including its cell voltage, energy density, and cycling stability. While various organic molecules have been explored, this guide focuses on assessing the performance of this compound derivatives and their structural analogs against other prominent organic anolytes, namely viologens, phenazines, and quinones.

Performance Comparison of Organic Anolytes

The following tables summarize key performance metrics for selected this compound derivatives and their alternatives. It is important to note that direct performance data for simple this compound anolytes in full flow battery setups is limited in publicly available literature. Therefore, data for structurally related and more extensively studied quinoxaline (B1680401) and fused quinone-pyrazine systems are presented as proxies to represent the potential of the broader pyrazine-based molecular family.

Table 1: Performance of this compound Derivatives and Analogs in Organic Flow Batteries

Anolyte DerivativeRedox Potential (V vs. Ref.)Cell Voltage (V)Capacity RetentionCoulombic Efficiency (%)Energy Efficiency (%)ElectrolyteReference
Indolo[2,3-b]quinoxaline derivative-2.01 vs Fc/Fc⁺2.395.8% over 120 cycles (75.1 h)Not ReportedNot ReportedNon-aqueous (Acetonitrile)[1][2][3][4]
Fused Quinone-Pyrazine (DCNQBP)Not ReportedNot Reported>99.98% per dayNot ReportedNot ReportedAqueous

Table 2: Performance of Alternative Organic Anolytes in Flow Batteries

Anolyte ClassSpecific DerivativeRedox Potential (V vs. Ref.)Cell Voltage (V)Capacity RetentionCoulombic Efficiency (%)Energy Efficiency (%)ElectrolyteReference
Viologen Dextrosil-viologen (Dex-Vi)Not ReportedNot ReportedNo observable decay over 1 monthNot ReportedNot ReportedAqueous (Neutral)
Viologen C₂ViImNot ReportedNot Reported99.99931% per cycle over 10,230 cyclesNot ReportedNot ReportedAqueous
Phenazine 7,8-dihydroxyphenazine-2-sulfonic acidNot Reported1.499.98% per cycle over 500 cyclesNot ReportedNot ReportedAqueous[1]
Phenazine dMeODBAP-0.84 vs. SHE1.3499.95% over 1000 cycles>99.8%66-67%Aqueous
Quinone Alizarin (1,2-dihydroxyanthraquinone)Not Reported1.1299.27% per dayNot ReportedNot ReportedAqueous (Alkaline)[5]
Quinone 2,6-dihydroxyanthraquinoneNot Reported1.2Not ReportedNot ReportedNot ReportedAqueous (Alkaline)

Experimental Protocols

A standardized approach is crucial for the accurate assessment and comparison of anolyte performance. Below are detailed methodologies for key experiments.

Synthesis of Anolyte Materials

General Procedure for N-alkylation of Pyrazine (B50134)/Quinoxaline derivatives:

  • Dissolve the pyrazine or quinoxaline precursor in a suitable anhydrous solvent (e.g., acetonitrile, DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (e.g., alkyl halide or tosylate) in a stoichiometric excess.

  • Heat the reaction mixture to a temperature appropriate for the specific reactants (typically ranging from 60 to 100 °C) and stir for a predetermined period (12-48 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Electrochemical Characterization

Cyclic Voltammetry (CV):

  • Prepare an electrolyte solution containing the anolyte candidate (typically 1-10 mM) and a supporting electrolyte (e.g., 0.1-1.0 M of a non-reactive salt like TBAPF₆ in non-aqueous or KCl in aqueous solutions).

  • Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire or graphite (B72142) rod counter electrode, and a reference electrode (e.g., Ag/AgCl in aqueous or Ag/Ag⁺ in non-aqueous solutions).

  • De-aerate the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment.

  • Perform the CV scan within a potential window that covers the redox events of the anolyte.

  • Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to assess the electrochemical reversibility and diffusion characteristics of the analyte.[6]

  • Determine the redox potentials (E½), peak currents, and peak separation from the resulting voltammograms.

Flow Battery Testing

Cell Assembly and Operation:

  • Prepare the anolyte and catholyte solutions by dissolving the active materials and supporting electrolyte in the chosen solvent to the desired concentrations.

  • Assemble a lab-scale flow cell, typically consisting of two graphite flow fields, two porous carbon electrodes, and an ion-exchange membrane separating the two half-cells.[7][8]

  • Pump the anolyte and catholyte from external reservoirs through their respective half-cells at a constant flow rate.

  • Connect the cell to a battery cycler or potentiostat/galvanostat.

  • Perform galvanostatic cycling by charging and discharging the battery at a constant current density (e.g., 20-100 mA/cm²) between defined voltage limits.

  • Record the cell voltage, current, and capacity over multiple cycles to evaluate the coulombic efficiency, energy efficiency, and capacity retention.

  • Periodically, perform electrochemical impedance spectroscopy (EIS) to monitor changes in the cell's internal resistance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the assessment of novel organic anolytes for flow batteries.

Workflow for assessing organic flow battery anolytes.

Concluding Remarks

The selection of an appropriate anolyte is a critical step in the development of high-performance organic redox flow batteries. While viologens, phenazines, and quinones have demonstrated promising results with high efficiencies and stability, the exploration of this compound derivatives and their analogs, such as quinoxalines, presents an intriguing avenue for future research. The data on these pyrazine-based systems, though less extensive, suggest the potential for achieving high cell voltages, a key factor in enhancing energy density.

Further research should focus on the synthesis of novel this compound derivatives with tailored properties, such as increased solubility and stability, and their comprehensive evaluation in full flow battery systems. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, enabling robust and comparable data collection. The continued exploration of diverse organic scaffolds, including the pyrazine family, will undoubtedly contribute to the advancement of next-generation energy storage technologies.

References

Safety Operating Guide

Proper Disposal of 1,4-Dihydropyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 1,4-Dihydropyrazine

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, a heterocyclic amine that requires careful management as hazardous waste. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to observe standard laboratory safety protocols. The hazardous nature of many heterocyclic amines necessitates a cautious approach.

  • Work Area: Always handle this compound and its waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood.

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves. Given the nature of amines, nitrile gloves may not offer sufficient protection; it is advisable to consult glove compatibility charts or opt for more robust materials like butyl rubber.

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Small Spills: For minor spills that can be managed safely by trained personnel, absorb the material with an inert, dry substance such as sand, vermiculite, or diatomaceous earth. The contaminated absorbent material must then be collected into a sealable, airtight, and compatible hazardous waste container for disposal.[1]

  • Large Spills: For significant spills, especially those occurring outside of a fume hood, the area should be evacuated immediately. Secure the location to prevent entry and promptly contact your institution's Environmental Health & Safety (EHS) office or emergency response team for guidance and cleanup.[1]

Disposal Procedures for this compound Waste

Direct disposal of this compound down the drain is strictly prohibited.[1] The primary and recommended method for its disposal is through collection for off-site incineration by a licensed hazardous waste facility.[1][2] Currently, there are no established and verified protocols for the chemical neutralization or degradation of this compound for in-lab disposal.

Step-by-Step Waste Collection Protocol
  • Waste Segregation: It is crucial to keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2]

  • Container Selection: Collect all waste containing this compound, including pure compounds, solutions, and contaminated materials, in a designated, leak-proof, and sealable hazardous waste container. The container material must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."[1]

    • The full chemical name: "this compound."[1]

    • A comprehensive list of all other constituents in the waste stream.

    • The appropriate hazard pictograms (e.g., toxic, irritant).

    • The date of waste generation.

    • The name and contact information of the principal investigator or laboratory supervisor.

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area. This storage location should be away from incompatible materials, such as strong oxidizing agents and acids.[1][2]

  • Arranging Disposal: Contact your institution's EHS office to schedule a pickup and subsequent disposal of the hazardous waste by a licensed and certified chemical destruction facility.[1][2]

Quantitative Data Summary
ParameterGuidelineRemarks
pH Range for Aqueous Waste 5.5 - 10.5This is a general guideline for drain disposal of dilute acids and bases, and is not applicable to this compound, which should not be drain disposed.
Container Size < 55 gallonsNo hazardous waste container should exceed this size.
Acute Hazardous Waste Limit 1 quartFor "P-listed" or acutely hazardous wastes, accumulation should not exceed one quart before disposal is arranged.

Data compiled from general chemical waste guidelines.

Experimental Protocols

As of the current documentation, there are no widely accepted and published experimental protocols for the in-laboratory neutralization or degradation of this compound for disposal purposes. The chemical stability and potential for hazardous reactions necessitate that its disposal be handled by professionals at a dedicated facility. Research into the oxidation of stable 1,4-dihydropyrazines by dioxygen has been conducted, but this has not been translated into a standard disposal protocol.[3]

Visualized Disposal Workflow

The following diagrams illustrate the logical workflow and key decision points in the proper disposal of this compound.

cluster_prep Initial Handling start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood start->fume_hood segregate Segregate Waste container Use Compatible & Labeled Container segregate->container storage Store in Secondary Containment container->storage ehs Contact EHS for Waste Pickup incineration Disposal by Licensed Hazardous Waste Facility ehs->incineration

Caption: Workflow for the safe collection and disposal of this compound waste.

spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill spill_size->small_spill Minor large_spill Large Spill spill_size->large_spill Major absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect into Hazardous Waste Container absorb->collect contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs

Caption: Decision pathway for responding to a this compound spill.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.